molecular formula C31H31ClN4O5 B10857036 Lotiglipron CAS No. 2401892-75-7

Lotiglipron

Cat. No.: B10857036
CAS No.: 2401892-75-7
M. Wt: 575.1 g/mol
InChI Key: SVPYZAJTWFQTSM-UGDMGKLASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lotiglipron (also known as PF-07081532) is a once-daily, oral small-molecule glucagon-like peptide-1 receptor agonist (GLP-1 RA) that was under investigation for the treatment of type 2 diabetes and obesity . As a non-peptidic agonist, it engages with the GLP-1 receptor through a non-canonical orthosteric binding site within the receptor's transmembrane domain, leading to selective G protein (Gs)-biased signaling . This mechanism of action is distinct from injectable peptide-based GLP-1 RAs and is a key area of scientific interest. In Phase 1 clinical studies, this compound demonstrated a promising pharmacodynamic profile. In participants with type 2 diabetes, treatment for 42 days with a 180 mg dose led to a significant reduction in glycated haemoglobin (least squares mean change of -1.61%) and body weight (-5.10 kg) . A similar magnitude of weight loss was observed in a separate cohort of participants with obesity, confirming its metabolic activity . The pharmacokinetic profile observed in these studies supported a once-daily dosing regimen . A subsequent Phase 2, randomized, placebo-controlled, dose-ranging study further evaluated its efficacy and safety in larger cohorts . While the study was terminated early, the results confirmed the compound's efficacy, showing statistically significant reductions in HbA1c (up to -1.44% with the 80 mg dose) in the type 2 diabetes cohort and body weight (up to -7.47% with the 200 mg dose) in the obesity cohort at weeks 16 and 20, respectively . The most frequently reported treatment-emergent adverse events were gastrointestinal in nature (e.g., nausea), consistent with the known mechanism of the drug class . Importantly, transaminase elevations were observed in a subset of participants (6.6% and 6.0% in the T2D and obesity cohorts, respectively), which led to the termination of its clinical development . This safety profile underscores the critical importance of rigorous preclinical and clinical investigation. This product is supplied for Research Use Only to enable further investigation into the mechanisms, efficacy, and safety of oral small-molecule GLP-1 receptor agonists. It is strictly not for diagnostic, therapeutic, or human consumption purposes.

Properties

CAS No.

2401892-75-7

Molecular Formula

C31H31ClN4O5

Molecular Weight

575.1 g/mol

IUPAC Name

2-[[4-[(2S)-2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C31H31ClN4O5/c1-31(27-8-6-21(32)16-33-27)40-26-4-2-3-23(29(26)41-31)19-9-12-35(13-10-19)18-28-34-24-7-5-20(30(37)38)15-25(24)36(28)17-22-11-14-39-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,37,38)/t22-,31-/m0/s1

InChI Key

SVPYZAJTWFQTSM-UGDMGKLASA-N

Isomeric SMILES

C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=NC=C(C=C7)Cl

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Lotiglipron (PF-07081532): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of lotiglipron (PF-07081532) was discontinued by Pfizer in June 2023 due to safety concerns, specifically observations of elevated liver transaminases in clinical trials.[1][2][3] This document serves as a technical guide to the compound's mechanism of action based on publicly available data.

Introduction

This compound (PF-07081532) is an orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[4][5] Developed by Pfizer, it was investigated for the treatment of type 2 diabetes mellitus (T2DM) and obesity. As a GLP-1R agonist, this compound was designed to mimic the effects of the endogenous incretin hormone GLP-1, which plays a crucial role in glucose homeostasis and appetite regulation. This guide provides a detailed overview of the molecular and physiological mechanisms underlying the action of this compound.

Molecular Mechanism of Action

Binding to the GLP-1 Receptor

This compound is a non-peptidic agonist that binds to the GLP-1R, a class B G protein-coupled receptor (GPCR). A cryo-electron microscopy (cryo-EM) study has provided insights into the binding mode of this compound to the GLP-1R. Unlike endogenous peptide agonists that interact with both the extracellular and transmembrane domains of the receptor, small molecules like this compound are thought to bind within a pocket in the transmembrane domain. This interaction induces a conformational change in the receptor, initiating downstream signaling cascades.

Signal Transduction Pathways

Upon binding of this compound, the GLP-1R activates intracellular signaling pathways, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels is a key event in mediating the therapeutic effects of GLP-1R agonists.

In addition to the Gαs-cAMP pathway, GLP-1R activation can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling. The relative activation of the cAMP and β-arrestin pathways can influence the overall pharmacological profile of a GLP-1R agonist.

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (PF-07081532) GLP1R GLP-1 Receptor This compound->GLP1R Binds to Transmembrane Domain Gs Gαs GLP1R->Gs Activates BetaArrestin β-Arrestin GLP1R->BetaArrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Physiological_Effects Physiological Effects PKA->Physiological_Effects Epac->Physiological_Effects Receptor_Internalization Receptor Internalization BetaArrestin->Receptor_Internalization Mediates

Caption: General workflow for a cAMP accumulation assay to determine agonist potency.

Methodology Outline:

  • Cell Culture: Cells stably or transiently expressing the human GLP-1R (e.g., HEK293 or CHO cells) are cultured under standard conditions.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

  • Lysis and Detection: After a defined incubation period, cells are lysed, and the intracellular cAMP concentration is measured using a variety of detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISO), or bioluminescent reporter assays.

  • Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the agonist concentration to determine the EC50 value.

This assay measures the interaction of β-arrestin with the activated GLP-1R.

Methodology Outline:

  • Cell Line: A cell line co-expressing the GLP-1R and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein) is used.

  • Compound Stimulation: Cells are stimulated with a range of this compound concentrations.

  • Detection: The recruitment of β-arrestin to the receptor is quantified by measuring the signal from the reporter system (e.g., luminescence, fluorescence, or enzyme activity).

  • Data Analysis: A dose-response curve is constructed to calculate the EC50 for β-arrestin recruitment.

In Vivo Mechanism of Action

The in vivo effects of this compound are a direct consequence of GLP-1R activation in key metabolic tissues.

Glycemic Control

GLP-1R activation by this compound is expected to improve glycemic control through several mechanisms:

  • Glucose-Dependent Insulin Secretion: Stimulation of GLP-1R on pancreatic β-cells enhances the secretion of insulin in response to elevated blood glucose levels.

  • Suppression of Glucagon Secretion: this compound is anticipated to act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels. This effect is also glucose-dependent.

Body Weight Management

The effects of this compound on body weight are mediated by:

  • Delayed Gastric Emptying: GLP-1R activation slows the rate at which food leaves the stomach, leading to a prolonged feeling of fullness and reduced food intake.

  • Central Appetite Suppression: this compound is expected to cross the blood-brain barrier and act on GLP-1Rs in the hypothalamus and other brain regions involved in appetite regulation to increase satiety and reduce hunger.

Clinical Pharmacodynamic Data

Phase 1 and 2 clinical studies have provided evidence for the in vivo efficacy of this compound.

In a multiple-ascending-dose study in participants with T2DM and obesity, once-daily this compound demonstrated dose-dependent reductions in glycemic indices and body weight.

Table 2: Key Efficacy Endpoints from Phase 1 Studies

Endpoint (at 42 days, 180 mg dose)Change from Baseline in this compound GroupChange from Baseline in Placebo Group
Glycated Hemoglobin (HbA1c) -1.61%-0.61%
Body Weight -5.10 kg-2.06 kg

A Phase 2 dose-ranging study further confirmed the efficacy of this compound in T2DM and obesity cohorts.

Table 3: Key Efficacy Endpoints from Phase 2 Study

CohortEndpointThis compound DoseChange from BaselinePlacebo Change from Baseline
Type 2 Diabetes HbA1c at Week 1680 mg-1.44%-0.07%
Obesity Body Weight at Week 20200 mg (five-step titration)-7.47%-1.84%
Experimental Protocols

Specific preclinical in vivo protocols for this compound have not been published. The following are general methodologies used to assess the in vivo effects of GLP-1R agonists.

Methodology Outline:

  • Animal Model: Studies are typically conducted in rodent models of diabetes and/or obesity (e.g., db/db mice, diet-induced obese mice).

  • Drug Administration: Animals are administered this compound or a vehicle control.

  • Glucose Challenge: An oral or intraperitoneal glucose tolerance test is performed.

  • Blood Sampling: Blood samples are collected at various time points to measure plasma concentrations of insulin, glucagon, and glucose.

Methodology Outline:

  • Test Meal: Animals are given a test meal containing a non-absorbable marker.

  • Drug Treatment: this compound or vehicle is administered prior to the test meal.

  • Stomach Content Analysis: After a set time, the amount of marker remaining in the stomach is measured to determine the rate of gastric emptying.

Methodology Outline:

  • Animal Acclimatization: Animals are housed in metabolic cages that can monitor food and water intake.

  • Chronic Dosing: this compound or vehicle is administered daily for an extended period.

  • Monitoring: Food intake and body weight are measured regularly throughout the study.

dot

InVivo_Workflow cluster_endpoints Endpoint Measurement start Start animal_model Select appropriate animal model (e.g., DIO mice) start->animal_model drug_admin Administer this compound or vehicle animal_model->drug_admin endpoint_measurement Measure relevant endpoints drug_admin->endpoint_measurement data_analysis Analyze and compare treatment vs. vehicle endpoint_measurement->data_analysis glycemic_control Glycemic Control (OGTT, insulin, glucagon) gastric_emptying Gastric Emptying (Test meal with marker) food_intake Food Intake & Body Weight (Metabolic cages) end End data_analysis->end

Caption: General experimental workflow for in vivo characterization of a GLP-1R agonist.

Conclusion

This compound (PF-07081532) is a potent, orally active, small-molecule GLP-1R agonist. Its mechanism of action is centered on the activation of the GLP-1R, leading to the stimulation of the cAMP signaling pathway. This, in turn, mediates its therapeutic effects on glycemic control and body weight through the enhancement of glucose-dependent insulin secretion, suppression of glucagon, delayed gastric emptying, and central appetite suppression. While clinical development was halted due to safety concerns, the study of this compound has contributed to the understanding of small-molecule agonism of the GLP-1R.

References

Lotiglipron's Engagement with the GLP-1 Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotiglipron (PF-07081532) is a novel, orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the management of type 2 diabetes and obesity. Developed by Pfizer, its clinical progression was halted in June 2023 due to observations of elevated liver enzymes in trial participants, suggesting potential hepatotoxicity. Despite its discontinuation, the study of this compound's interaction with the GLP-1R provides valuable insights for the ongoing development of non-peptidic GLP-1R agonists. This technical guide synthesizes the available structural and functional data concerning this compound's interaction with the GLP-1R, alongside detailed experimental methodologies relevant to its characterization. A significant portion of our understanding of this interaction is derived from a cryo-electron microscopy (cryo-EM) structure of this compound bound to the GLP-1R. However, it is critical to note that specific quantitative data on this compound's binding affinity (e.g., Ki, IC50) and functional potency (e.g., EC50 for cAMP production or β-arrestin recruitment) have not been made publicly available.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that potentiates glucose-dependent insulin secretion and plays a vital role in metabolic regulation. The GLP-1 receptor, a member of the Class B G protein-coupled receptor (GPCR) family, has emerged as a premier therapeutic target. While peptide-based GLP-1R agonists have demonstrated significant clinical success, their injectable route of administration has prompted the search for orally active, small-molecule alternatives. This compound was one such candidate, representing a distinct chemical scaffold designed to mimic the action of endogenous GLP-1.[1][2][3] Its development, alongside a similar compound, danuglipron, was part of a broader effort to create convenient oral therapies for metabolic diseases.[4][5] The eventual discontinuation of this compound underscores the challenges in developing safe and effective small-molecule mimics of peptide hormones.

This compound and GLP-1 Receptor Binding

While precise quantitative binding affinity data for this compound remains undisclosed, a significant leap in understanding its mechanism of action came from the determination of the cryo-electron microscopy (cryo-EM) structure of the GLP-1R in complex with this compound. This structural data provides a detailed view of the binding interface and the conformational changes induced in the receptor upon agonist binding.

Table 1: Summary of this compound's GLP-1 Receptor Interaction Characteristics

ParameterFindingSource
Binding Site This compound binds to a distinct pocket within the transmembrane domain (TMD) of the GLP-1R.
Key Interactions The binding involves specific interactions with amino acid residues within the TMD, leading to receptor activation.
Quantitative Affinity (Ki/IC50) Data not publicly available.N/A

GLP-1 Receptor Signaling Pathways

Upon agonist binding, the GLP-1R initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαs, leading to increased production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), culminating in enhanced glucose-stimulated insulin secretion.

Another critical signaling component is the recruitment of β-arrestins. This process is involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades. The relative activation of the G protein-dependent versus the β-arrestin-dependent pathways is a concept known as "biased agonism" and is an area of intense investigation for the development of next-generation GPCR-targeting drugs with improved therapeutic profiles. The specific signaling bias of this compound has not been publicly detailed.

GLP1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor Gs Gαs GLP1R->Gs Activates BetaArrestin β-Arrestin GLP1R->BetaArrestin Recruits This compound This compound This compound->GLP1R Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces ReceptorInternalization Receptor Internalization BetaArrestin->ReceptorInternalization PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates InsulinSecretion Enhanced Glucose-Stimulated Insulin Secretion PKA->InsulinSecretion EPAC->InsulinSecretion

Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

While specific experimental results for this compound are not available, the following sections detail the standard methodologies used to characterize the binding and functional activity of GLP-1R agonists.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a test compound (like this compound) to its receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human GLP-1R (e.g., HEK293 or CHO cells).

  • Assay Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39)) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare cell membranes expressing GLP-1R B Incubate membranes with radiolabeled ligand and varying concentrations of this compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity of bound ligand C->D E Determine IC50 and Ki values D->E

Caption: Experimental Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in GLP-1R signaling.

Protocol:

  • Cell Culture: Cells expressing the human GLP-1R are seeded in multi-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: After a defined incubation period, the cells are lysed.

  • cAMP Measurement: The intracellular cAMP concentration is determined using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GLP-1R.

Protocol:

  • Assay System: A variety of commercially available assay systems can be used, such as those based on enzyme fragment complementation (e.g., PathHunter®), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET). These systems typically involve cells co-expressing the GLP-1R fused to one part of a reporter system and β-arrestin fused to the complementary part.

  • Compound Stimulation: The cells are stimulated with a range of concentrations of the test compound.

  • Signal Detection: Ligand-induced receptor-β-arrestin interaction brings the two parts of the reporter system into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal is measured, and a dose-response curve is generated to calculate the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound represents an important case study in the development of oral, small-molecule GLP-1R agonists. While its clinical journey was cut short due to safety concerns, the structural insights gained from its interaction with the GLP-1R continue to inform the design of next-generation therapeutics in this class. The lack of publicly available quantitative pharmacological data for this compound highlights the challenges in accessing comprehensive information for discontinued drug candidates. Nevertheless, the established methodologies for characterizing GLP-1R agonists provide a clear framework for the evaluation of future compounds aiming to address the significant unmet needs in the treatment of type 2 diabetes and obesity.

References

Preclinical Pharmacology of Lotiglipron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Lotiglipron (PF-07081532) is a small molecule, orally active glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development by Pfizer for the treatment of type 2 diabetes and obesity. As a GLP-1R agonist, its intended mechanism of action was to stimulate insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[1] Despite showing promise in early clinical trials, the development of this compound was discontinued in June 2023 due to observations of elevated liver enzymes in some study participants, a safety concern not predicted by preclinical studies.[2][3] This guide provides a comprehensive overview of the available preclinical pharmacology of this compound, summarizing in vitro and in vivo data, experimental methodologies, and key signaling pathways.

In Vitro Pharmacology

This compound has been characterized in vitro for its binding affinity and functional activity at the GLP-1 receptor.

Receptor Binding and Functional Activity

Data from various sources indicate that this compound is a potent agonist of the GLP-1 receptor.

ParameterSpecies/SystemValueReference
cAMP Accumulation (EC50) Human GLP-1R expressing cells0.96 nM[1]
Binding Affinity (Ki) Mutated Rat GLP-1R S33W2770 nM[4]
cAMP Accumulation (EC50) Mutated Rat GLP-1R S33W26.9 nM
β-arrestin 1 Recruitment (EC50) Mutated Rat GLP-1R S33W198 nM
β-arrestin 2 Recruitment (EC50) Mutated Rat GLP-1R S33W274 nM
Experimental Protocols

cAMP Accumulation Assay:

This functional assay is a primary method to determine the potency of GLP-1R agonists. The general protocol involves:

  • Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Assay Preparation: Cells are seeded in 96-well plates. Prior to the assay, the culture medium is replaced with a serum-free medium for a period of starvation to reduce basal signaling.

  • Compound Treatment: Cells are stimulated with varying concentrations of this compound for a defined incubation period (e.g., 30 minutes at 37°C).

  • cAMP Measurement: Intracellular cAMP levels are measured using a detection kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.

  • Data Analysis: The response is plotted against the log concentration of the agonist to determine the EC50 value.

β-Arrestin Recruitment Assay:

This assay assesses the recruitment of β-arrestin to the activated GLP-1 receptor, providing insights into receptor desensitization and potential for biased agonism. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay:

  • Cell Line: A cell line co-expressing the GLP-1 receptor fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP) is used.

  • Assay Procedure: Cells are incubated with the substrate for the BRET donor. Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer.

  • Signal Detection: The BRET signal is measured using a microplate reader.

  • Data Analysis: The BRET ratio is plotted against the log concentration of the agonist to determine the EC50 for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The activation of the GLP-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which mediates many of the downstream effects of GLP-1, including the potentiation of glucose-stimulated insulin secretion.

Simultaneously, agonist binding can also lead to the recruitment of β-arrestin proteins to the receptor. This process is involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling pathways.

GLP1R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to Gs Gαs GLP1R->Gs Activates beta_arrestin β-Arrestin GLP1R->beta_arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization

GLP-1 Receptor Signaling Pathway

The preclinical development workflow for a GLP-1R agonist like this compound typically follows a structured path from initial screening to in vivo evaluation.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Ki) Functional_Assay Functional Assays (cAMP, β-arrestin EC50) Binding_Assay->Functional_Assay Selectivity_Screen Receptor Selectivity Screening Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Rodents, Non-rodents) Selectivity_Screen->PK_Studies Lead Candidate Selection Efficacy_Models Efficacy Models (e.g., DIO mice, OGTT) PK_Studies->Efficacy_Models Safety_Pharm Safety Pharmacology (CV, CNS, Respiratory) Efficacy_Models->Safety_Pharm Tox_Studies Toxicology Studies Safety_Pharm->Tox_Studies

Preclinical Development Workflow for a GLP-1R Agonist

In Vivo Pharmacology

Publicly available data on the in vivo preclinical pharmacology of this compound is limited. However, a retrospective review of in vivo preclinical toxicity data for this compound did not show any signals consistent with the liver toxicity observed later in human trials.

Animal Models

Standard animal models for assessing the efficacy of GLP-1R agonists in the context of diabetes and obesity include:

  • Diet-Induced Obese (DIO) Mice: These mice are fed a high-fat diet to induce obesity and insulin resistance, mimicking key aspects of the human metabolic syndrome.

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.

  • Zucker Diabetic Fatty (ZDF) Rats: These rats are a model of genetic obesity and type 2 diabetes.

Efficacy Endpoints

In these models, key efficacy endpoints for a GLP-1R agonist would include:

  • Reduction in body weight and food intake.

  • Improvement in glucose tolerance, as assessed by an oral glucose tolerance test (OGTT).

  • Reduction in fasting blood glucose and HbA1c levels.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models (e.g., Cmax, Tmax, half-life, bioavailability) are not publicly available. Such studies would typically be conducted in rodent (e.g., rats) and non-rodent (e.g., dogs or monkeys) species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to enable interspecies scaling for predicting human pharmacokinetics.

Safety Pharmacology and Toxicology

Preclinical safety pharmacology studies are designed to assess the potential adverse effects of a drug candidate on major organ systems. Core battery studies typically evaluate the cardiovascular, central nervous, and respiratory systems. Longer-term toxicology studies in at least two species (one rodent, one non-rodent) are conducted to identify potential target organ toxicity. As mentioned, a review of the preclinical toxicology data for this compound did not reveal any signals of liver toxicity.

Conclusion

This compound is a potent, orally active small molecule agonist of the GLP-1 receptor, as demonstrated by its in vitro activity. While its clinical development was halted due to unforeseen liver safety issues in humans, the preclinical data, though not extensively published, played a crucial role in its initial advancement. The discrepancy between the preclinical safety findings and the clinical observations underscores the inherent challenges in translating animal safety data to human outcomes. This technical guide summarizes the currently available preclinical information on this compound, providing a valuable resource for researchers in the field of metabolic drug discovery.

References

Lotiglipron: A Technical Whitepaper on a Non-Peptide GLP-1R Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotiglipron (PF-07081532) is an orally active, small-molecule, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development by Pfizer for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2] As an oral agent, this compound represented a significant potential advancement in convenience over the injectable peptide-based GLP-1R agonists.[3] Extensive clinical investigation in Phase 1 and 2 trials demonstrated its efficacy in glycemic control and weight reduction.[4][5] However, the development of this compound was discontinued due to observations of elevated liver transaminases in a subset of participants. This whitepaper provides an in-depth technical overview of this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis. GLP-1 receptor agonists have become a cornerstone in the management of T2DM and obesity, with injectable peptide-based therapies demonstrating significant efficacy. The development of orally bioavailable, non-peptide GLP-1R agonists has been a major goal in the pharmaceutical industry to improve patient compliance and accessibility. This compound emerged as a promising candidate in this class, designed to be administered as a once-daily oral tablet.

Mechanism of Action

This compound functions as a selective agonist of the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR). Upon binding to the GLP-1R, primarily on pancreatic beta cells and neurons in the brain, this compound initiates a cascade of intracellular signaling events. The binding of this compound to the GLP-1R has been elucidated through cryo-electron microscopy (cryo-EM), revealing its interaction with the receptor's transmembrane domain.

The primary signaling pathway activated by this compound is the Gαs-adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP triggers downstream effects, including:

  • Glucose-dependent insulin secretion: Enhanced insulin release from pancreatic beta cells in response to elevated blood glucose levels.

  • Suppression of glucagon secretion: Reduced glucagon release from pancreatic alpha cells, which helps to lower hepatic glucose production.

  • Delayed gastric emptying: Slowing of the passage of food from the stomach to the small intestine, contributing to a feeling of fullness.

  • Central effects on appetite: Acting on the hypothalamus to promote satiety and reduce food intake.

The culmination of these effects leads to improved glycemic control and weight loss.

Signaling Pathway Diagram

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Downstream Effects This compound This compound (Oral Small Molecule) GLP1R GLP-1 Receptor This compound->GLP1R Binds to Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Epac Epac cAMP->Epac Insulin ↑ Glucose-Dependent Insulin Secretion PKA->Insulin Glucagon ↓ Glucagon Secretion PKA->Glucagon Gastric ↓ Gastric Emptying PKA->Gastric Satiety ↑ Satiety PKA->Satiety Epac->Insulin

Caption: GLP-1R signaling pathway activated by this compound.

Preclinical Data

In Vitro Pharmacology

This compound's activity at the GLP-1 receptor was characterized through a series of in vitro assays.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 2770 nMMutated rat GLP-1R S33W
cAMP Accumulation (EC50) 26.9 nMHigh-density expressed mutant rat GLP-1R S33W
β-arrestin 1 Recruitment (EC50) 198 nMMutant rat GLP-1R S33W
β-arrestin 2 Recruitment (EC50) 274 nMMutant rat GLP-1R S33W
Experimental Protocols

cAMP Accumulation Assay (General Protocol)

A common method for assessing the potency of GLP-1R agonists is the measurement of intracellular cAMP accumulation.

cAMP_Assay_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing hGLP-1R) start->cell_culture seeding Seed cells in multi-well plates cell_culture->seeding incubation1 Incubate overnight seeding->incubation1 agonist_prep Prepare serial dilutions of this compound incubation1->agonist_prep treatment Treat cells with This compound dilutions incubation1->treatment agonist_prep->treatment incubation2 Incubate for a defined period (e.g., 30 min) treatment->incubation2 lysis Cell Lysis incubation2->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (Dose-response curve, EC50 calculation) detection->analysis end End analysis->end

Caption: Generalized workflow for a cAMP accumulation assay.

  • Cell Culture: A suitable cell line, such as HEK293 cells stably expressing the human GLP-1 receptor, is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into multi-well plates (e.g., 96- or 384-well) at a predetermined density and allowed to adhere overnight.

  • Agonist Preparation: Serial dilutions of this compound are prepared in an appropriate assay buffer.

  • Cell Treatment: The culture medium is replaced with the agonist dilutions, and the cells are incubated for a specific duration at a controlled temperature (e.g., 30 minutes at 37°C).

  • Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The concentration of cAMP is then quantified using a detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration. The half-maximal effective concentration (EC50) is calculated from this curve.

Radioligand Binding Assay (General Protocol)

Binding affinity is determined by a competitive binding assay using a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the GLP-1R.

  • Assay Setup: The assay is set up in a multi-well plate containing the cell membranes, a fixed concentration of a radiolabeled GLP-1R ligand (e.g., [125I]GLP-1), and varying concentrations of this compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki), which reflects the affinity of this compound for the GLP-1R.

Clinical Development

This compound underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in individuals with T2DM and obesity.

Phase 1 Studies (NCT04305587, NCT05158244)

Two randomized, double-blind, placebo-controlled, multiple-ascending-dose Phase 1 studies were conducted.

  • Participants: 74 participants with T2DM and 26 participants with obesity without diabetes.

  • Treatment Duration: 28 or 42 days.

  • Doses: Target doses ranged from 10 mg to 180 mg per day, with dose titration.

  • Key Findings:

    • The pharmacokinetic profile supported once-daily dosing.

    • Dose-dependent reductions in mean daily glucose were observed in participants with T2DM.

    • The 180 mg dose led to significant reductions in HbA1c and body weight after 42 days in participants with T2DM.

    • A similar magnitude of weight loss was observed in participants with obesity.

    • The most common adverse events were mild gastrointestinal issues, with nausea being the most frequently reported.

Phase 1 Efficacy Data (42 days, T2DM cohort)

ParameterThis compound (180 mg)Placebo
Change in HbA1c -1.61% (90% CI: -2.08, -1.14)-0.61% (90% CI: -1.56, 0.34)
Change in Body Weight -5.10 kg (90% CI: -6.62, -3.58)-2.06 kg (90% CI: -4.47, 0.36)
Phase 2 Study (NCT05579977)

A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study was initiated to further evaluate the efficacy and safety of this compound. This study was terminated early due to safety concerns.

  • Participants: 901 participants were treated (512 in the T2DM cohort and 389 in the obesity cohort).

  • Key Efficacy Findings:

    • Statistically significant reductions in HbA1c were observed across all this compound doses at week 16 in the T2DM cohort.

    • Statistically significant decreases in body weight were observed across all this compound doses at week 20 in the obesity cohort.

Phase 2 Efficacy Data

CohortParameterThis compound DoseChange from BaselinePlacebo Change
T2DM (Week 16) Change in HbA1c80 mg-1.44% (90% CI: -1.63, -1.26)-0.07% (90% CI: -0.25, 0.11)
Obesity (Week 20) Change in Body Weight200 mg (five-step titration)-7.47% (90% CI: -8.50, -6.43)-1.84% (90% CI: -2.85, -0.83)
Discontinuation of Development

The clinical development of this compound was terminated in June 2023. The decision was based on pharmacokinetic data from Phase 1 drug-drug interaction studies and the observation of elevated liver transaminases in a subset of participants in both Phase 1 and Phase 2 studies. While no participants exhibited liver-related symptoms or liver failure, the safety signal led to the discontinuation of the program. A retrospective review of preclinical data did not show any signals of liver toxicity, suggesting the transaminase elevations may be specific to humans.

Conclusion

This compound was a potent, orally available, non-peptide GLP-1R agonist that demonstrated significant efficacy in improving glycemic control and reducing body weight in early-phase clinical trials. Its development highlighted the potential of small molecules to provide a convenient alternative to injectable peptide-based therapies for T2DM and obesity. However, the emergence of a liver safety signal in clinical studies ultimately led to the termination of its development. The case of this compound underscores the challenges in the development of novel therapeutics and the critical importance of thorough safety evaluation. The insights gained from the this compound program, including its structural engagement with the GLP-1R, contribute to the broader understanding of small-molecule agonism of this important therapeutic target and may inform the development of future oral incretin-based therapies.

References

The Trajectory of Lotiglipron (PF-07081532): A Technical Overview of a Small Molecule GLP-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotiglipron (PF-07081532) emerged from Pfizer's small molecule design expertise as an orally bioavailable, non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist intended for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. As a once-daily oral alternative to injectable peptide-based therapies, it held significant promise. Preclinical studies demonstrated its ability to engage the GLP-1 receptor and elicit downstream signaling. Subsequent Phase 1 and 2 clinical trials confirmed its efficacy in reducing glycemic indices and body weight. However, the development program was terminated in June 2023 due to safety concerns, specifically the observation of elevated liver enzymes (transaminases) in a subset of participants.[1][2][3][4] This technical guide provides a comprehensive history of this compound's discovery and development, detailing its mechanism of action, preclinical data, clinical trial design and outcomes, and the ultimate rationale for its discontinuation.

Discovery and Preclinical Development

This compound was developed by Pfizer as part of a strategic effort to create a convenient, oral small-molecule alternative to the successful injectable GLP-1R agonists.[5] The compound, along with a similar candidate Danuglipron, was presented in the 2018-2019 timeframe as a "first-in-class" drug candidate, with patent filings indicating its novelty as a 6-carboxylic acid of benzimidazole derivative.

Mechanism of Action

This compound is a GLP-1 receptor agonist. Upon oral administration, it binds to the GLP-1 receptor, a Class B G-protein coupled receptor (GPCR), primarily located on pancreatic beta cells and neurons in the brain. This binding initiates a signaling cascade that mimics the effects of the endogenous incretin hormone GLP-1.

The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade results in:

  • Glucose-Dependent Insulin Secretion: Enhanced insulin release from pancreatic β-cells in response to high blood glucose levels.

  • Glucagon Suppression: Reduced secretion of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.

  • Delayed Gastric Emptying and Increased Satiety: The activation of GLP-1 receptors in the gastrointestinal tract and brain slows down the digestion of food and increases the feeling of fullness, contributing to reduced caloric intake and weight loss.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor (GPCR) This compound->GLP1R Binds to G_Protein G Protein (Gαs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) PKA->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion PKA->Glucagon_Suppression Gastric_Emptying ↓ Gastric Emptying ↑ Satiety PKA->Gastric_Emptying

Preclinical Pharmacology

In vitro studies were conducted to characterize this compound's interaction with the GLP-1 receptor. These assays are crucial for determining the potency and signaling profile of a drug candidate before it enters clinical trials.

Table 1: In Vitro Pharmacological Profile of this compound

Parameter Value Receptor Details
Binding Affinity (Ki) 2770 nM Mutated rat GLP-1R S33W
cAMP Accumulation (EC50) 26.9 nM High-density expressed mutant rat GLP-1R S33W
β-arrestin 1 Recruitment (EC50) 198 nM Mutant rat GLP-1R S33W
β-arrestin 2 Recruitment (EC50) 274 nM Mutant rat GLP-1R S33W

Data sourced from MedChemExpress.

Experimental Protocols: Preclinical

While full detailed protocols are proprietary, the methodologies can be summarized as follows:

  • Binding Affinity Assays: These experiments typically involve competitive binding assays using a radiolabeled ligand for the GLP-1R. The ability of this compound to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is calculated to determine its binding affinity.

  • cAMP Accumulation Assays: Cells expressing the GLP-1 receptor (e.g., HEK293 cells) are treated with varying concentrations of this compound. The intracellular levels of cAMP are then measured, often using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). The EC50 value, representing the concentration at which this compound elicits half of its maximal effect, is determined to assess its potency in activating the primary G-protein signaling pathway.

  • β-arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated GLP-1 receptor, a key step in receptor internalization and desensitization. Techniques like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) are commonly used, where the receptor and β-arrestin are tagged with donor and acceptor molecules. The EC50 for β-arrestin recruitment provides insight into the drug's potential for causing receptor desensitization.

An exhaustive retrospective review of in vitro and in vivo preclinical toxicity and ADME (absorption, distribution, metabolism, and excretion) data for this compound did not reveal any signals consistent with the liver toxicity observed later in humans, suggesting the elevated transaminases may be a human-specific issue.

Clinical Development

This compound advanced into a clinical development program involving Phase 1 and Phase 2 studies to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Lotiglipron_Development_Workflow Discovery Discovery & Lead Optimization (PF-07081532 Identified) Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Advance to Preclinical Phase1 Phase 1 Studies (NCT04305587, NCT05158244) Safety, PK/PD, Dose Escalation Preclinical->Phase1 IND Filing Phase2 Phase 2 Study (NCT05579977) Efficacy & Safety in T2DM/Obesity Phase1->Phase2 Demonstrates Proof-of-Concept DDI_Studies Phase 1 DDI Studies (NCT05671653, NCT05788328) Phase1->DDI_Studies Discontinuation Development Discontinued (June 2023) Elevated Liver Enzymes Phase2->Discontinuation Liver Safety Signal Confirmed DDI_Studies->Discontinuation Liver Safety Signal Identified

Phase 1 Clinical Studies

Two key Phase 1, randomized, double-blind, placebo-controlled, multiple-ascending-dose studies (NCT04305587 and NCT05158244) were conducted.

  • Objective: To investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of once-daily this compound.

  • Population: The studies included 74 participants with T2DM and 26 participants with obesity but without diabetes.

  • Methodology: Participants were randomized to receive either placebo or this compound. Doses were titrated up to target doses ranging from 10 mg to 180 mg per day over a period of 28 or 42 days.

  • Results: The pharmacokinetic profile supported once-daily dosing. This compound demonstrated dose-dependent reductions in mean daily glucose and glycated hemoglobin (HbA1c) in participants with T2DM, and dose-dependent reductions in body weight in both populations. Most adverse events were mild, with nausea being the most frequently reported, consistent with the GLP-1R agonist class. No clinically meaningful adverse trends in safety labs, including liver function tests, were noted in these initial studies.

Table 2: Key Efficacy Results from Phase 1 Study (42 Days, T2DM Cohort)

Treatment Group N Change from Baseline in HbA1c (LS Mean) Change from Baseline in Body Weight (LS Mean)
This compound 180 mg N/A -1.61% (90% CI: -2.08, -1.14) -5.10 kg (90% CI: -6.62, -3.58)
Placebo N/A -0.61% (90% CI: -1.56, 0.34) -2.06 kg (90% CI: -4.47, 0.36)

Data from a 42-day treatment period in participants with T2DM.

Phase 2 Clinical Study (C3991004 / NCT05579977)

A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study was initiated to further evaluate the efficacy and safety of this compound.

  • Objective: To assess the efficacy of a range of this compound doses compared to placebo in adults with T2DM inadequately controlled on metformin, and separately, in adults with obesity without T2DM.

  • Population: The study enrolled 901 participants (512 in the T2DM cohort and 389 in the obesity cohort).

  • Methodology: This was a multi-site, multi-national study. Participants were randomized to receive various maintenance doses of this compound (e.g., 80 mg, 140 mg, 200 mg, 260 mg) or a matching placebo, with dose-escalation intervals. The T2DM cohort also included an open-label arm with oral semaglutide as a reference.

  • Results: Despite the study being terminated early, statistically significant efficacy was observed.

Table 3: Key Efficacy Results from Terminated Phase 2 Study

Cohort Endpoint Treatment Group Result (LS Mean Change from Baseline)
T2DM (at Week 16) HbA1c This compound 80 mg -1.44% (90% CI: -1.63, -1.26)
Placebo -0.07% (90% CI: -0.25, 0.11)
Obesity (at Week 20) Body Weight This compound 200 mg (5-step titration) -7.47% (90% CI: -8.50, -6.43)
Placebo -1.84% (90% CI: -2.85, -0.83)

Data sourced from the publication on the terminated Phase 2 study.

Discontinuation of Development

On June 26, 2023, Pfizer announced the discontinuation of the clinical development of this compound.

Rationale for Discontinuation

The decision was based on the observation of elevated liver transaminases (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]) in a subset of participants. This safety signal was identified during routine data monitoring of the Phase 2 study and confirmed by emerging pharmacokinetic data from two Phase 1 drug-drug interaction (DDI) studies (NCT05671653 and NCT05788328).

  • In the Phase 2 study, transaminase elevations were observed in 6.6% of participants on this compound in the T2DM cohort and 6.0% in the obesity cohort, compared to 1.6% on placebo in the obesity cohort.

  • The affected patients did not report liver-related symptoms or side effects, and there was no evidence of liver failure. However, the elevations were a clear safety signal indicating potential hepatotoxicity.

The attempts to identify a specific at-risk population were unsuccessful, leading to the decision to terminate the program. Following this decision, Pfizer shifted its focus to its other oral GLP-1R agonist candidate, Danuglipron.

Conclusion

The development of this compound represents a significant effort in the pursuit of an oral, small-molecule therapy for T2DM and obesity. The program successfully demonstrated the compound's intended mechanism of action and clinical efficacy in reducing both blood glucose and body weight. However, the emergence of a human-specific liver safety signal, which was not predicted by preclinical models, ultimately led to its discontinuation. The this compound story underscores the critical challenges in drug development, particularly the unpredictability of clinical safety outcomes, and serves as a valuable case study for researchers and professionals in the pharmaceutical industry.

References

Lotiglipron (PF-07081532): A Technical Whitepaper on Target Validation in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lotiglipron (PF-07081532) is an orally bioavailable, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development by Pfizer for the treatment of type 2 diabetes (T2D) and obesity. As a non-peptide mimetic of the endogenous incretin hormone GLP-1, this compound was designed to offer a convenient oral alternative to the injectable peptide-based GLP-1R agonists. The therapeutic rationale for this compound was centered on the well-established role of GLP-1R activation in glucose homeostasis and appetite regulation. Clinical trials demonstrated this compound's efficacy in improving glycemic control and promoting weight loss. However, its clinical development was discontinued in June 2023 due to safety concerns related to elevated liver enzymes observed in study participants. This whitepaper provides an in-depth technical guide to the target validation of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental methodologies used to assess its pharmacological activity.

Introduction: The GLP-1 Receptor as a Therapeutic Target

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in regulating glucose metabolism and energy balance. Endogenously activated by the gut-derived hormone GLP-1, the GLP-1R is expressed in various tissues, including pancreatic β-cells, the gastrointestinal tract, and the brain. Its activation initiates a cascade of signaling events that are highly beneficial for individuals with T2D and obesity.

The therapeutic validation of the GLP-1R is well-established, with several injectable peptide agonists, such as semaglutide and liraglutide, demonstrating robust clinical efficacy and becoming cornerstones in the management of metabolic diseases. The development of small-molecule, orally active GLP-1R agonists like this compound represented a significant advancement, aiming to improve patient compliance and accessibility.

Mechanism of Action of this compound

This compound acts as a selective agonist of the GLP-1R. By binding to and activating the receptor, it mimics the physiological effects of endogenous GLP-1. The primary downstream signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), culminating in glucose-dependent insulin secretion from pancreatic β-cells.

Beyond its effects on insulin secretion, GLP-1R agonism by this compound was intended to:

  • Suppress glucagon secretion from pancreatic α-cells.

  • Slow gastric emptying, thereby reducing postprandial glucose excursions.

  • Promote satiety and reduce food intake through central nervous system effects.

Signaling Pathway of GLP-1 Receptor Activation

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Oral GLP-1R Agonist) GLP1R GLP-1 Receptor This compound->GLP1R Binds and Activates G_protein Gs Protein GLP1R->G_protein Activates Other_Effects Suppressed Glucagon Slowed Gastric Emptying Increased Satiety GLP1R->Other_Effects Mediates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion EPAC->Insulin_Secretion

GLP-1R Signaling Pathway Activated by this compound.

Quantitative Data from Clinical Trials

This compound underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in individuals with T2D and obesity. The development was terminated prematurely due to safety signals.[1]

Phase 1 Studies (NCT04305587, NCT05158244)

Two randomized, double-blind, placebo-controlled, multiple-ascending-dose Phase 1 studies were conducted.[2]

Table 1: Summary of Efficacy Results from Phase 1 Studies [2]

ParameterThis compound DoseChange from Baseline (this compound)Change from Baseline (Placebo)
Glycated Hemoglobin (HbA1c) 180 mg-1.61% (90% CI: -2.08, -1.14)-0.61% (90% CI: -1.56, 0.34)
Body Weight 180 mg-5.10 kg (90% CI: -6.62, -3.58)-2.06 kg (90% CI: -4.47, 0.36)
Phase 2 Study (NCT05579977)

A dose-ranging, randomized, double-blind, placebo-controlled Phase 2 study was initiated but terminated early.[1][3]

Table 2: Summary of Efficacy Results from Phase 2 Study

CohortParameterThis compound DoseChange from Baseline (this compound)Change from Baseline (Placebo)
Type 2 Diabetes HbA1c (at Week 16)80 mg-1.44% (90% CI: -1.63, -1.26)-0.07% (90% CI: -0.25, 0.11)
Obesity Body Weight (at Week 20)200 mg (5-step titration)-7.47% (90% CI: -8.50, -6.43)-1.84% (90% CI: -2.85, -0.83)

Experimental Protocols

Detailed, specific protocols for the preclinical and clinical studies of this compound are not fully available in the public domain. The following sections describe representative methodologies for the key experiments used to characterize GLP-1R agonists.

In Vitro GLP-1 Receptor Binding Assay (Representative Protocol)

Objective: To determine the binding affinity of a test compound to the GLP-1 receptor.

Methodology: A radioligand binding assay is a common method.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-GLP1R) are cultured in appropriate media.

    • Cells are harvested, and a membrane preparation is obtained through homogenization and centrifugation.

  • Radioligand Binding:

    • A fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

  • Incubation and Filtration:

    • The reaction mixture is incubated to allow binding to reach equilibrium.

    • The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Quantification and Analysis:

    • The radioactivity retained on the filters is measured using a gamma counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro cAMP Accumulation Assay (Representative Protocol)

Objective: To measure the functional agonism of a test compound at the GLP-1R by quantifying the production of the second messenger, cAMP.

Methodology: A cell-based assay using a technology such as Homogeneous Time-Resolved Fluorescence (HTRF) is often employed.

  • Cell Culture:

    • HEK293 or CHO cells stably expressing the human GLP-1R are seeded in microplates.

  • Compound Treatment:

    • Cells are treated with serial dilutions of the test compound (this compound) in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis and Detection:

    • After incubation, the cells are lysed, and HTRF reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody) are added.

  • Signal Measurement and Analysis:

    • The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.

    • A dose-response curve is generated to determine the half-maximal effective concentration (EC₅₀), which represents the potency of the compound.

In Vivo Oral Glucose Tolerance Test (OGTT) in Animal Models (Representative Protocol)

Objective: To evaluate the effect of a test compound on glucose disposal in response to an oral glucose challenge in an animal model of metabolic disease (e.g., db/db mice).

Methodology:

  • Animal Acclimation and Fasting:

    • Animals are acclimated to the experimental conditions.

    • Prior to the test, animals are fasted overnight with free access to water.

  • Compound Administration:

    • A single dose of the test compound (this compound) or vehicle is administered orally.

  • Glucose Challenge:

    • After a specified time following compound administration, a concentrated glucose solution is administered orally via gavage.

  • Blood Sampling and Glucose Measurement:

    • Blood samples are collected from the tail vein at baseline (before glucose administration) and at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Blood glucose levels are measured using a glucometer.

  • Data Analysis:

    • Blood glucose concentrations are plotted against time.

    • The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect on glucose tolerance.

Generalized Experimental Workflow for GLP-1R Agonist Development

experimental_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Outcome in_vitro In Vitro Studies (Binding & Functional Assays) in_vivo In Vivo Studies (Animal Models of T2D/Obesity) in_vitro->in_vivo tox Toxicology Studies in_vivo->tox phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers) tox->phase1 phase2 Phase 2 (Efficacy & Dose-Ranging in Patients) phase1->phase2 phase3 Phase 3 (Large-scale Efficacy & Safety) phase2->phase3 Planned discontinuation Discontinuation (Safety Concerns) phase2->discontinuation

Generalized Workflow for GLP-1R Agonist Development.

Safety and Discontinuation

The clinical development of this compound was halted due to observations of elevated liver transaminases (alanine aminotransferase and aspartate aminotransferase) in a subset of study participants. These elevations were generally asymptomatic and did not lead to liver failure. A retrospective review of preclinical toxicology data did not reveal any signals of liver toxicity, suggesting a potential human-specific safety issue. The inability to identify an at-risk population for this adverse event led to the decision to terminate the development program.

Conclusion

This compound successfully validated the therapeutic potential of an oral, small-molecule GLP-1R agonist for the treatment of type 2 diabetes and obesity. Its ability to significantly reduce HbA1c and body weight in clinical trials underscored the viability of this therapeutic approach. However, the emergence of a liver safety signal in human studies, which was not predicted by preclinical models, highlights the challenges in drug development and the importance of thorough clinical safety evaluation. The data and methodologies associated with the this compound program provide valuable insights for the continued development of next-generation oral incretin-based therapies for metabolic diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It does not constitute medical advice.

References

In Vitro Characterization of Lotiglipron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotiglipron (PF-07081532) is an orally active, non-peptide small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1][2] As a GLP-1R agonist, it was developed for the potential treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][3] The therapeutic rationale for this compound is based on the well-established role of GLP-1R activation in regulating glucose homeostasis and appetite. Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[4] Although its clinical development was discontinued, the in vitro characterization of this compound provides valuable insights into its pharmacological profile as a small-molecule GLP-1R agonist.

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional potency in key signaling pathways, and detailed methodologies for the assays used in its evaluation.

Core Data Summary

The in vitro activity of this compound has been quantified through various assays to determine its binding affinity for the GLP-1 receptor and its functional potency in downstream signaling pathways. The key parameters are summarized in the tables below.

Table 1: this compound GLP-1 Receptor Binding Affinity
ParameterReceptorValue (nM)
KᵢMutated Rat GLP-1R S33W2770
Data sourced from MedChemExpress.
Table 2: this compound Functional Potency
AssayReceptorParameterValue (nM)
cAMP AccumulationHigh-density expressed mutant rat GLP-1R S33WEC₅₀26.9
β-Arrestin 1 RecruitmentMutant rat GLP-1R S33WEC₅₀198
β-Arrestin 2 RecruitmentMutant rat GLP-1R S33WEC₅₀274
Data sourced from MedChemExpress.

GLP-1 Receptor Signaling Pathway

Upon binding of an agonist such as this compound, the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gαs protein. This initiates a signaling cascade that includes the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of GLP-1R activation. Additionally, GLP-1R activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.

GLP1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GLP1R GLP-1R This compound->GLP1R Binds Gs Gαs GLP1R->Gs Activates betaArrestin β-Arrestin GLP1R->betaArrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream betaArrestin->Downstream

GLP-1R Signaling Pathway

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These represent standard protocols for such assessments.

GLP-1R Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the GLP-1 receptor by measuring its ability to compete with a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing GLP-1R) Incubation Incubate: Membranes + Radioligand + this compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., ¹²⁵I-GLP-1) Radioligand_Prep->Incubation Compound_Prep Prepare this compound (Serial Dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Measurement Measure Radioactivity (Gamma Counter) Filtration->Measurement IC50_Calc Calculate IC₅₀ Measurement->IC50_Calc Ki_Calc Calculate Kᵢ (Cheng-Prusoff) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation : Cell membranes are prepared from a cell line stably expressing the human GLP-1R (e.g., CHO or HEK293 cells).

  • Assay Buffer : A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).

  • Reaction Mixture : In a microplate, cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of this compound.

  • Incubation : The reaction mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Termination and Filtration : The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.

  • Radioactivity Measurement : The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis : Non-specific binding is determined in the presence of a high concentration of an unlabeled GLP-1R agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cells (Expressing GLP-1R) Cell_Plating Plate Cells Cell_Culture->Cell_Plating Compound_Prep Prepare this compound (Serial Dilutions) Stimulation Stimulate with this compound (in presence of PDE inhibitor) Compound_Prep->Stimulation Cell_Plating->Stimulation Lysis_Detection Cell Lysis & Add HTRF Reagents Stimulation->Lysis_Detection HTRF_Reading Read Plate (HTRF Reader) Lysis_Detection->HTRF_Reading EC50_Calc Calculate EC₅₀ HTRF_Reading->EC50_Calc

cAMP Accumulation Assay Workflow

Methodology:

  • Cell Culture : Cells stably expressing the human GLP-1R (e.g., HEK293 or CHO cells) are cultured to an appropriate density.

  • Cell Plating : Cells are harvested and seeded into a 384-well white microplate.

  • Compound Preparation : Serial dilutions of this compound are prepared in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Stimulation : The cell culture medium is removed, and the prepared this compound dilutions are added to the cells. The plate is then incubated at room temperature for a specified time (e.g., 30 minutes).

  • Detection : HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) are added to the wells, followed by incubation at room temperature for 60 minutes, protected from light.

  • Plate Reading : The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis : The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the concentration of cAMP produced. The data are then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and signaling. The PathHunter® assay from DiscoveRx is a widely used platform for this purpose.

betaArrestin_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture PathHunter® Cells (GPCR-PK & β-Arrestin-EA) Cell_Plating Plate Cells Cell_Culture->Cell_Plating Compound_Prep Prepare this compound (Serial Dilutions) Stimulation Stimulate with this compound Compound_Prep->Stimulation Cell_Plating->Stimulation Detection Add Detection Reagents Stimulation->Detection Luminescence_Reading Read Luminescence Detection->Luminescence_Reading EC50_Calc Calculate EC₅₀ Luminescence_Reading->EC50_Calc

β-Arrestin Recruitment Assay Workflow

Methodology:

  • Cell Culture : PathHunter® cells engineered to co-express the GLP-1R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are cultured according to the manufacturer's protocol.

  • Cell Plating : Cells are seeded into a 384-well white microplate and incubated overnight.

  • Compound Stimulation : Serial dilutions of this compound are added to the cells, and the plate is incubated at 37°C for 90 minutes.

  • Detection : PathHunter® detection reagents are prepared and added to each well. The plate is then incubated at room temperature for 60 minutes.

  • Luminescence Reading : The chemiluminescent signal is measured using a standard plate reader.

  • Data Analysis : The luminescence signal is proportional to the extent of β-arrestin recruitment. The data are plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ value.

Protein Kinase A (PKA) Activation Assay

This assay measures the activity of PKA, a downstream effector of the GLP-1R signaling pathway. Commercially available ELISA-based kits can be used for this purpose.

Methodology:

  • Sample Preparation : Cells expressing GLP-1R are treated with various concentrations of this compound. Cell lysates are then prepared.

  • Assay Procedure :

    • A microplate pre-coated with a specific PKA substrate is used.

    • Cell lysates are added to the wells.

    • ATP is added to initiate the kinase reaction, and the plate is incubated (e.g., for 90 minutes at 30°C).

    • During incubation, PKA in the sample phosphorylates the substrate on the plate.

    • After washing, a phospho-specific antibody that recognizes the phosphorylated substrate is added and incubated.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is then added.

    • A TMB substrate is added, which develops a color in proportion to the PKA activity.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

  • Data Analysis : The PKA activity is determined by comparing the absorbance of the samples to a standard curve generated using a purified PKA standard.

Conclusion

The in vitro characterization of this compound demonstrates its activity as a GLP-1R agonist. It exhibits moderate binding affinity to the receptor and functional potency in stimulating the cAMP signaling pathway and promoting β-arrestin recruitment. The methodologies outlined in this guide provide a framework for the in vitro assessment of small-molecule GLP-1R agonists, which is crucial for the discovery and development of novel therapeutics for metabolic diseases. Although the clinical development of this compound was halted, the data from its in vitro evaluation contribute to the broader understanding of small-molecule interactions with the GLP-1R.

References

Lotiglipron Signaling Pathway: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotiglipron (PF-07081532) is an orally active, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development by Pfizer for the treatment of type 2 diabetes and obesity.[1] As a GLP-1R agonist, this compound mimics the action of the endogenous incretin hormone GLP-1, thereby stimulating glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[2] The clinical development of this compound was discontinued due to observations of elevated liver transaminases.[2] This technical guide provides a detailed analysis of the known signaling pathway of this compound, supported by available quantitative data and detailed experimental protocols for key assays.

Mechanism of Action

This compound exerts its therapeutic effects by binding to and activating the GLP-1 receptor, a member of the class B G protein-coupled receptor (GPCR) family.[1] Upon activation, the GLP-1R initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of downstream effectors.

Quantitative Pharmacological Data

The following tables summarize the available in vitro and clinical data for this compound.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 2770 nMMutated Rat GLP-1R S33W[1]
cAMP Accumulation (EC50) 26.9 nMHigh-density expressed mutant rat GLP-1R S33W
β-arrestin 1 Recruitment (EC50) 198 nMMutant rat GLP-1R S33W
β-arrestin 2 Recruitment (EC50) 274 nMMutant rat GLP-1R S33W

Table 1: In Vitro Pharmacology of this compound. This table presents the binding affinity and functional potency of this compound at the GLP-1 receptor.

EndpointDoseChange from Baseline (this compound)Change from Baseline (Placebo)Study PopulationDurationReference
Glycated Hemoglobin (HbA1c) 180 mg/day-1.61%-0.61%Type 2 Diabetes42 days
Body Weight 180 mg/day-5.10 kg-2.06 kgType 2 Diabetes42 days
Glycated Hemoglobin (HbA1c) 80 mg/day-1.44%-0.07%Type 2 Diabetes16 weeks
Body Weight 200 mg/day-7.47%-1.84%Obesity20 weeks

Table 2: Clinical Efficacy of this compound. This table summarizes the effects of this compound on key clinical endpoints in patients with type 2 diabetes and obesity.

Signaling Pathway

The activation of the GLP-1 receptor by this compound initiates a primary signaling cascade through the Gαs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).

  • PKA-dependent pathway: PKA phosphorylates various substrates, leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

  • EPAC-dependent pathway: EPAC activation also contributes to the enhancement of insulin exocytosis.

In addition to the canonical Gαs pathway, GLP-1R activation can also lead to the recruitment of β-arrestin proteins. β-arrestins are involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.

Lotiglipron_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to G_protein Gαs GLP1R->G_protein Activates Beta_Arrestin β-Arrestin GLP1R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Glucagon_Suppression ↓ Glucagon Secretion PKA->Glucagon_Suppression Gastric_Emptying ↓ Gastric Emptying PKA->Gastric_Emptying Satiety ↑ Satiety PKA->Satiety EPAC->Insulin_Secretion Internalization Receptor Internalization Beta_Arrestin->Internalization

Figure 1: this compound Signaling Pathway. Diagram illustrating the major signaling cascades initiated by the binding of this compound to the GLP-1 receptor.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and other GLP-1R agonists are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the GLP-1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1 or a labeled antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Unlabeled this compound for competition studies.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of unlabeled this compound.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP.

Materials:

  • A cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • This compound.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed the cells in a 96-well or 384-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with stimulation buffer.

  • Prepare a serial dilution of this compound in stimulation buffer.

  • Add the this compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1 receptor.

Materials:

  • A cell line co-expressing the human GLP-1 receptor and a β-arrestin fusion protein (e.g., using PathHunter or Tango assay technology).

  • Cell culture medium.

  • Assay buffer.

  • This compound.

  • Detection reagents specific to the assay technology.

Procedure:

  • Seed the cells in a 96-well or 384-well plate and culture overnight.

  • Prepare a serial dilution of this compound in assay buffer.

  • Add the this compound dilutions to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data analysis: Plot the signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_invivo In Vivo Evaluation (Preclinical) cluster_clinical Clinical Development Binding_Assay Radioligand Binding Assay (Determine Ki) cAMP_Assay cAMP Accumulation Assay (Determine EC50 for Gs signaling) Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50 for β-arrestin pathway) Animal_Models Animal Models of Diabetes and Obesity (e.g., db/db mice, DIO mice) Arrestin_Assay->Animal_Models Proceed to in vivo studies if in vitro profile is favorable Glucose_Tolerance Oral Glucose Tolerance Test (OGTT) Animal_Models->Glucose_Tolerance Food_Intake Food Intake Measurement Animal_Models->Food_Intake Body_Weight Body Weight Monitoring Animal_Models->Body_Weight Phase_1 Phase 1 Studies (Safety, Tolerability, PK/PD) Body_Weight->Phase_1 Proceed to clinical trials if preclinical data is positive Phase_2 Phase 2 Studies (Efficacy and Dose-Ranging) Phase_1->Phase_2 Discontinuation Clinical Development Discontinued (Elevated Liver Transaminases) Phase_2->Discontinuation

Figure 2: Experimental Workflow. A typical workflow for the characterization of a GLP-1R agonist like this compound.

Conclusion

This compound is a potent oral small-molecule GLP-1R agonist that activates the canonical Gαs-cAMP signaling pathway, leading to beneficial effects on glucose homeostasis and body weight. Its development was halted due to safety concerns related to liver enzyme elevations. The information presented in this technical guide provides a comprehensive overview of the signaling pathway of this compound and the experimental methodologies used to characterize such molecules, which can be valuable for researchers in the field of metabolic drug discovery. Further investigation into the mechanisms underlying the observed hepatotoxicity is warranted to inform the development of future oral GLP-1R agonists.

References

The Effect of Lotiglipron on Insulin and Glucagon Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of lotiglipron was discontinued by Pfizer in June 2023 due to safety concerns, specifically elevated liver transaminases observed in clinical trials.[1][2] This document serves as a technical guide to the anticipated mechanism of action of this compound on insulin and glucagon secretion based on its classification as a glucagon-like peptide-1 receptor agonist (GLP-1 RA) and available clinical trial data.

Introduction

This compound (PF-07081532) is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development for the treatment of type 2 diabetes and obesity.[1][3] As a GLP-1 RA, the primary mechanism of action of this compound is to mimic the effects of the endogenous incretin hormone GLP-1.[1] This includes stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon secretion from pancreatic α-cells, thereby improving glycemic control. This guide provides an in-depth overview of this mechanism, supported by data from clinical trials and detailed experimental protocols relevant to its study.

Mechanism of Action: Signaling Pathway

This compound, by binding to and activating the GLP-1 receptor on pancreatic islet cells, is expected to initiate a cascade of intracellular events that modulate hormone secretion.

Lotiglipron_Signaling_Pathway cluster_pancreatic_islet Pancreatic Islet cluster_beta_cell β-cell cluster_alpha_cell α-cell This compound This compound GLP1R_beta GLP-1R This compound->GLP1R_beta AC_beta Adenylyl Cyclase GLP1R_beta->AC_beta + cAMP_beta cAMP AC_beta->cAMP_beta PKA_beta PKA cAMP_beta->PKA_beta Insulin_Vesicles Insulin Vesicles PKA_beta->Insulin_Vesicles Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Lotiglipron_alpha This compound GLP1R_alpha GLP-1R Lotiglipron_alpha->GLP1R_alpha AC_alpha Adenylyl Cyclase GLP1R_alpha->AC_alpha + cAMP_alpha cAMP AC_alpha->cAMP_alpha PKA_alpha PKA cAMP_alpha->PKA_alpha Glucagon_Vesicles Glucagon Vesicles PKA_alpha->Glucagon_Vesicles Inhibition of Exocytosis Glucagon_Secretion Glucagon Secretion Glucagon_Vesicles->Glucagon_Secretion

Caption: this compound's signaling pathway in pancreatic islet cells.

Summary of Clinical Efficacy Data

Clinical trials for this compound were terminated early; however, the available data demonstrated dose-dependent improvements in glycemic control and body weight.

Table 1: Change from Baseline in HbA1c in Participants with Type 2 Diabetes (16 Weeks)

Treatment GroupNMean Baseline HbA1c (%)Least Squares Mean Change from Baseline (%)90% Confidence Interval
Placebo758.1-0.07-0.25, 0.11
This compound 20 mg738.0-0.99-1.17, -0.81
This compound 40 mg748.1-1.23-1.41, -1.05
This compound 80 mg738.2-1.44-1.63, -1.26
Data from a Phase 2, randomized, double-blind, placebo-controlled study (NCT05579977).

Table 2: Change from Baseline in Body Weight in Participants with Obesity (20 Weeks)

Treatment GroupNMean Baseline Body Weight (kg)Least Squares Mean Change from Baseline (%)90% Confidence Interval
Placebo64106.9-1.84-2.85, -0.83
This compound 80 mg33108.4-5.73-6.99, -4.47
This compound 140 mg32105.7-6.82-8.10, -5.54
This compound 200 mg (5-step titration)33107.5-7.47-8.50, -6.43
Data from a Phase 2, randomized, double-blind, placebo-controlled study (NCT05579977).

Experimental Protocols

A hyperglycemic clamp study is the gold standard for assessing β-cell function and insulin secretion in response to a glucose challenge. The following is a representative protocol for how such a study would be conducted to evaluate the effects of this compound.

Hyperglycemic Clamp Study to Assess Insulin and Glucagon Secretion

Objective: To evaluate the effect of this compound on glucose-stimulated insulin secretion and the suppression of glucagon secretion under hyperglycemic conditions.

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Participant Population: Adults with type 2 diabetes, diet-controlled or on a stable dose of metformin.

Experimental Workflow:

Hyperglycemic_Clamp_Workflow cluster_preparation Preparation Phase cluster_clamp Clamp Procedure Screening Screening Visit Randomization Randomization Screening->Randomization Dosing Drug Administration (this compound/Placebo) Randomization->Dosing Fasting Overnight Fast Dosing->Fasting Catheterization IV Catheter Placement (2 arms) Fasting->Catheterization Baseline_Sampling Baseline Blood Sampling (t = -30 to 0 min) Catheterization->Baseline_Sampling Glucose_Infusion Priming Glucose Infusion Baseline_Sampling->Glucose_Infusion Variable_Infusion Variable Glucose Infusion (Maintain Hyperglycemia) Glucose_Infusion->Variable_Infusion Steady_State_Sampling Steady-State Blood Sampling (t = 60 to 120 min) Variable_Infusion->Steady_State_Sampling Washout Washout Period Steady_State_Sampling->Washout Crossover Crossover to Alternate Treatment Washout->Crossover Crossover->Dosing

Caption: Workflow for a hyperglycemic clamp study.

Methodology:

  • Screening and Randomization: Participants undergo a screening visit to determine eligibility. Eligible participants are randomized to a treatment sequence (e.g., this compound then placebo, or placebo then this compound).

  • Drug Administration: Participants are administered a single oral dose of this compound or a matching placebo.

  • Preparation: After an overnight fast, two intravenous catheters are inserted, one in each arm. One is for blood sampling, and the other for glucose infusion.

  • Baseline Sampling: Blood samples are collected at intervals for 30 minutes to establish baseline levels of glucose, insulin, C-peptide, and glucagon.

  • Hyperglycemic Clamp Initiation: A priming infusion of 20% dextrose is administered to rapidly raise plasma glucose to the target level (e.g., 180 mg/dL).

  • Maintenance of Hyperglycemia: The plasma glucose level is maintained at the target for 120 minutes by a variable infusion of 20% dextrose. Plasma glucose is monitored every 5 minutes, and the infusion rate is adjusted accordingly.

  • Steady-State Sampling: During the final 60 minutes of the clamp (steady-state), blood samples are collected at regular intervals to measure insulin, C-peptide, and glucagon concentrations.

  • Washout and Crossover: After a washout period of sufficient duration, participants return to receive the alternate treatment, and the clamp procedure is repeated.

Endpoints:

  • Primary: First- and second-phase insulin secretion, calculated from insulin and C-peptide concentrations during the clamp.

  • Secondary: Glucagon suppression during hyperglycemia, glucose infusion rate required to maintain hyperglycemia.

Expected Outcomes and Interpretation

Based on the known mechanism of GLP-1 RAs, the following outcomes would be anticipated in a hyperglycemic clamp study of this compound:

  • Increased Insulin Secretion: Participants receiving this compound would be expected to exhibit a significantly higher glucose-stimulated insulin secretion compared to placebo.

  • Enhanced Glucagon Suppression: this compound would be expected to lead to a greater suppression of glucagon levels in response to hyperglycemia compared to placebo.

  • Higher Glucose Infusion Rate: A higher glucose infusion rate would likely be required to maintain the hyperglycemic clamp in the this compound group, reflecting improved glucose disposal due to increased insulin secretion.

These findings would provide direct evidence of this compound's effects on pancreatic islet cell function and its contribution to the improvements in glycemic control observed in the broader clinical trials.

References

Methodological & Application

Application Notes and Protocols for In Vitro cAMP Assay of Lotiglipron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotiglipron (PF-07081532) is an orally active, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1] The GLP-1 receptor is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis. Upon activation by agonists like this compound, the GLP-1R couples to the Gαs subunit of the heterotrimeric G-protein, stimulating adenylyl cyclase to convert ATP into cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP is a critical second messenger that initiates a cascade of downstream signaling events, ultimately leading to therapeutic effects such as glucose-dependent insulin secretion. Consequently, quantifying cAMP accumulation in response to this compound stimulation is a fundamental in vitro assay for characterizing its potency and efficacy.

These application notes provide a detailed protocol for measuring this compound-induced cAMP accumulation in a cell-based assay, a summary of its activity, and visual representations of the signaling pathway and experimental workflow. Although the clinical development of this compound was discontinued due to observations of elevated liver transaminases in some participants, the in vitro characterization of its activity remains relevant for research and development in the field of small-molecule GLP-1R agonists.[2][3][4][5]

GLP-1R Signaling Pathway

The binding of this compound to the GLP-1 receptor initiates a signaling cascade that results in the production of intracellular cAMP. This pathway is a cornerstone of the physiological effects mediated by GLP-1R activation.

GLP1R_Signaling This compound This compound GLP1R GLP-1 Receptor (GPCR) This compound->GLP1R Binds G_Protein Gs Protein GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream Activates

GLP-1R signaling pathway initiated by this compound.

Data Presentation

The potency and efficacy of this compound in activating the GLP-1R can be quantified by determining its half-maximal effective concentration (EC50) and maximum effect (Emax) in a cAMP accumulation assay. The following table summarizes the in vitro activity of this compound.

CompoundParameterValueAssay TypeCell Line
This compound EC50 26.9 nMcAMP AccumulationMutant Rat GLP-1R S33W expressing cells
This compoundKi2770 nMRadioligand BindingMutant Rat GLP-1R S33W expressing cells
Reference Agonist (e.g., GLP-1)EC50~0.1-1 nMcAMP AccumulationhGLP-1R expressing cells
Reference Agonist (e.g., GLP-1)Emax100%cAMP AccumulationhGLP-1R expressing cells

Experimental Protocols

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method for quantifying cAMP accumulation in a high-throughput format.

Experimental Workflow

The general workflow for a this compound in vitro cAMP HTRF assay involves cell preparation, agonist treatment, cell lysis with detection reagents, and signal measurement.

cAMP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis Cell_Culture 1. Culture GLP-1R Expressing Cells Cell_Seeding 2. Seed Cells into Assay Plate Cell_Culture->Cell_Seeding Incubation 3. Incubate Overnight Cell_Seeding->Incubation Compound_Prep 4. Prepare this compound Serial Dilutions Cell_Treatment 5. Add Compound to Cells Compound_Prep->Cell_Treatment Stimulation 6. Incubate for Stimulation Cell_Treatment->Stimulation Lysis_Detection 7. Lyse Cells & Add HTRF Reagents Stimulation->Lysis_Detection Incubation_Detection 8. Incubate for Detection Lysis_Detection->Incubation_Detection Plate_Read 9. Read Plate on HTRF Reader Incubation_Detection->Plate_Read Data_Analysis 10. Calculate Ratio & Determine cAMP Levels Plate_Read->Data_Analysis Curve_Fitting 11. Generate Dose-Response Curve & Calculate EC50 Data_Analysis->Curve_Fitting

Experimental workflow for a this compound cAMP assay.
Detailed Methodology: HTRF cAMP Assay

1. Materials and Reagents

  • Cell Line: A stable cell line expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418 or puromycin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • This compound: Prepare a stock solution in DMSO and perform serial dilutions in the assay buffer.

  • Reference Agonist: A known GLP-1R agonist (e.g., native GLP-1 (7-36)) for comparison.

  • cAMP HTRF Assay Kit: Commercially available kits (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 conjugate, anti-cAMP cryptate conjugate, lysis buffer, and a cAMP standard.

  • Assay Plates: White, low-volume 384-well microplates suitable for fluorescence readings.

  • Plate Reader: An HTRF-compatible plate reader capable of dual-wavelength detection (e.g., 665 nm and 620 nm).

2. Procedure

  • Cell Preparation:

    • Culture the GLP-1R expressing cells in T75 flasks until they reach 80-90% confluency.

    • The day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in the culture medium and adjust the cell density.

    • Seed the cells into a 384-well assay plate at a density of 5,000-10,000 cells per well in a volume of 5-10 µL.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • On the day of the assay, perform serial dilutions of the this compound stock solution in the assay buffer to create a dose-response curve (e.g., 11-point curve, ranging from 1 pM to 10 µM). Prepare dilutions of the reference agonist in parallel.

  • Cell Stimulation:

    • Carefully remove the culture medium from the cell plate by inverting and gently tapping on a paper towel.

    • Add 5 µL of the various concentrations of this compound or the reference agonist to the respective wells. Include wells with assay buffer only as a negative control.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate conjugates in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading and Data Analysis:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (emission at 665 nm and 620 nm after excitation at ~320-340 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

    • Generate a standard curve using the known concentrations of the cAMP standard provided in the kit.

    • Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for this compound.

Conclusion

The in vitro cAMP assay is an essential tool for characterizing the pharmacological activity of GLP-1R agonists like this compound. The provided HTRF protocol offers a robust and high-throughput method to determine the potency and efficacy of such compounds, providing valuable data for drug discovery and development programs.

References

Development of an Oral Formulation for Lotiglipron: A Case Study

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH AND INFORMATIONAL PURPOSES ONLY

Application Notes

Introduction

Lotiglipron (PF-07081532) is a non-peptide, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development by Pfizer for the treatment of obesity and type 2 diabetes mellitus.[1] As an oral medication, this compound was designed to offer a more convenient alternative to injectable GLP-1R agonists.[2] The development of this compound was discontinued in June 2023 due to observations of elevated liver enzymes in participants in early-stage clinical trials, which could indicate a potential for liver toxicity.[1]

These application notes provide a summary of the publicly available information regarding the oral formulation development of this compound, including its mechanism of action, physicochemical properties, and clinical findings up to the point of its discontinuation. This information can be valuable for researchers and scientists in the field of drug development, offering insights into the challenges and considerations in creating oral formulations for this class of drugs.

Mechanism of Action

This compound is an agonist of the GLP-1 receptor, a G protein-coupled receptor involved in the regulation of blood sugar.[3] The binding of this compound to the GLP-1R activates intracellular signaling pathways that lead to several physiological effects beneficial for glycemic control and weight management.[3] These effects include:

  • Enhanced glucose-stimulated insulin secretion from pancreatic beta cells.

  • Reduced secretion of glucagon from pancreatic alpha cells.

  • Delayed gastric emptying, which slows the absorption of glucose from the gut.

  • Promotion of satiety, leading to reduced food intake.

The primary signaling pathway activated by the GLP-1 receptor is the Gs G-protein pathway, which increases intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), leading to the downstream effects on insulin secretion and glucose metabolism.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C31H31ClN4O5
Molecular Weight 575.05 g/mol
Appearance White to off-white solid
Solubility DMSO: Slightly soluble (0.1-1 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)
CAS Number 2401892-75-7
Clinical Development and Discontinuation

This compound underwent Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Efficacy: In a Phase 2 study (NCT05579977), this compound demonstrated dose-dependent reductions in glycated hemoglobin (HbA1c) and body weight in participants with type 2 diabetes and obesity.

  • HbA1c Reduction (Type 2 Diabetes Cohort): At week 16, the least squares mean decrease in HbA1c was up to -1.44% for the 80 mg dose, compared to -0.07% for placebo.

  • Body Weight Reduction (Obesity Cohort): At week 20, the decrease in body weight was up to -7.47% for the 200 mg dose (with a five-step titration), compared to -1.84% for placebo.

A summary of the efficacy data from the Phase 2 study is presented below.

CohortTreatment GroupNPrimary EndpointResult (Least Squares Mean Change from Baseline)90% Confidence Interval
Type 2 Diabetes This compound 80 mg512 (total in cohort)Change in HbA1c at Week 16-1.44%(-1.63, -1.26)
Placebo-0.07%(-0.25, 0.11)
Obesity This compound 200 mg (5-step titration)389 (total in cohort)Change in Body Weight at Week 20-7.47%(-8.50, -6.43)
Placebo-1.84%(-2.85, -0.83)

Pharmacokinetics: The pharmacokinetic profile of this compound supported once-daily dosing. A study in participants with varying degrees of liver impairment (NCT05671653) showed that the maximum concentration and total amount of this compound in the blood were similar between individuals with mild to moderate liver impairment and those with normal liver function after a single 20 mg oral dose.

Safety and Discontinuation: The clinical development of this compound was terminated due to elevated levels of liver transaminases (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]) observed in a subset of participants in Phase 1 drug-drug interaction studies (NCT05671653 and NCT05788328) and the Phase 2 study (NCT05579977).

  • In the Phase 2 study, transaminase elevations were observed in 6.6% of participants on this compound in the type 2 diabetes cohort and 6.0% in the obesity cohort, compared to 1.6% on placebo in the obesity cohort.

  • Importantly, none of the participants with elevated liver enzymes reported liver-related symptoms, and there was no evidence of liver failure.

A retrospective review of preclinical in vitro and in vivo toxicity data did not show any signals consistent with liver toxicity, suggesting the observed transaminase elevations may be specific to humans.

Protocols

Representative Protocol for Oral Tablet Formulation

While the exact formulation of the this compound tablets used in clinical trials is not publicly available, a representative protocol for the development of an oral tablet formulation for a small molecule drug like this compound is provided below. This is a general guideline and would require optimization based on the specific properties of the active pharmaceutical ingredient (API).

Objective: To develop a stable and bioavailable immediate-release tablet formulation of this compound.

Materials:

  • This compound (API)

  • Diluent (e.g., Microcrystalline Cellulose)

  • Binder (e.g., Povidone)

  • Disintegrant (e.g., Croscarmellose Sodium)

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Colloidal Silicon Dioxide)

Equipment:

  • Blender (e.g., V-blender)

  • High-shear granulator

  • Fluid bed dryer

  • Tablet press

  • Hardness tester

  • Friability tester

  • Disintegration apparatus

  • Dissolution testing apparatus

Method (Example: Wet Granulation):

  • Blending: Blend the API and a portion of the diluent in a V-blender.

  • Granulation: Transfer the blend to a high-shear granulator and add the binder solution (e.g., povidone in purified water) while mixing to form granules.

  • Drying: Dry the wet granules in a fluid bed dryer until the desired moisture content is reached.

  • Milling: Mill the dried granules to achieve a uniform particle size distribution.

  • Final Blending: Add the remaining excipients (disintegrant, lubricant, glidant) to the milled granules and blend in a V-blender.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

  • In-process Controls: Monitor tablet weight, hardness, thickness, and friability during compression.

  • Quality Control Testing: Perform final quality control tests on the compressed tablets, including appearance, assay, content uniformity, disintegration, and dissolution.

Representative Protocol for a Phase 1, Randomized, Double-Blind, Placebo-Controlled, Multiple-Ascending-Dose Study

The following is a representative protocol outline based on the descriptions of the Phase 1 studies for this compound (e.g., NCT04305587, NCT05158244).

Study Title: A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Multiple-Ascending-Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Oral this compound in Healthy Adult Participants.

Objectives:

  • Primary: To assess the safety and tolerability of multiple ascending doses of this compound.

  • Secondary: To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound.

Study Design:

  • Multiple-ascending dose cohorts.

  • Each cohort randomized to receive either this compound or placebo.

  • Double-blinded.

Participant Population:

  • Healthy adult volunteers.

  • Specific inclusion and exclusion criteria to be defined.

Study Procedures:

  • Screening: Assess eligibility of potential participants.

  • Randomization: Randomly assign eligible participants to a treatment group within a dose cohort.

  • Dosing: Administer the assigned study drug (this compound or placebo) orally once daily for a specified duration (e.g., 28 or 42 days).

  • Safety Monitoring: Monitor adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests) throughout the study.

  • Pharmacokinetic Sampling: Collect serial blood samples at predefined time points to determine the plasma concentrations of this compound and its metabolites.

  • Pharmacodynamic Assessments: Measure relevant biomarkers (e.g., fasting plasma glucose, insulin, C-peptide) at specified times.

  • Follow-up: Conduct a follow-up visit after the last dose of the study drug to monitor for any delayed adverse events.

Visualizations

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 Receptor Signaling Pathway for Insulin Secretion.

Lotiglipron_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Outcome Formulation_Dev Oral Formulation Development In_Vitro_Tox In Vitro Toxicology Phase1 Phase 1 Studies (Safety, PK/PD) Formulation_Dev->Phase1 In_Vivo_Tox In Vivo Toxicology (Animal Models) In_Vivo_Tox->Phase1 Phase2 Phase 2 Studies (Efficacy, Safety) Phase1->Phase2 DDI_Studies Drug-Drug Interaction Studies Phase1->DDI_Studies Discontinuation Discontinuation of Development (Elevated Liver Enzymes) Phase2->Discontinuation DDI_Studies->Discontinuation

References

Application Note & Protocol: Quantitative Analysis of Lotiglipron in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the quantitative analysis of Lotiglipron (PF-07081532), an oral small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] While the clinical development of this compound was terminated, this methodology is crucial for ongoing research and potential future studies. The described method is based on established bioanalytical techniques for similar small molecules and GLP-1 receptor agonists, offering high sensitivity and selectivity for pharmacokinetic and metabolic studies.

Introduction

This compound is an orally active, non-peptidic GLP-1 receptor agonist that was investigated for the treatment of type 2 diabetes and obesity.[1][2] Accurate quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and wide dynamic range.[3][4] This application note details a representative LC-MS/MS method for the determination of this compound in human plasma. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative performance characteristics.

Quantitative Data Summary

As specific validated method parameters for this compound are not publicly available, the following table summarizes typical performance characteristics for a bioanalytical LC-MS/MS method for a small molecule like this compound, based on data for analogous compounds and general bioanalytical practices.

ParameterRepresentative Value
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL
Upper Limit of Quantification (ULOQ)500 - 1000 ng/mL
Linearity (r²)≥ 0.99
Accuracy (% Bias)Within ±15% (except LLOQ, ±20%)
Precision (% CV)≤ 15% (except LLOQ, ≤ 20%)
Recovery> 85%
Matrix EffectMinimal and compensated by internal standard

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥ 99%)

  • Ammonium acetate

  • Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality controls (QCs) to room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% methanol).

  • Vortex for 5 seconds.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Dilute with 150 µL of LC-MS grade water with 0.1% formic acid to reduce the organic content of the injected sample.

  • Seal the plate or cap the vials and place in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry (MS)

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Illustrative):

    • This compound: Precursor Ion (Q1) > Product Ion (Q3)

    • This compound-d4 (SIL-IS): Precursor Ion (Q1) > Product Ion (Q3)

    • Note: The specific m/z values for precursor and product ions need to be determined by infusing the reference standard.

  • Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term, post-preparative)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add Acetonitrile (200 µL) vortex1->ppt vortex2 Vortex Vigorously ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant dilute Dilute with Water (150 µL) supernatant->dilute lc_ms Inject into LC-MS/MS dilute->lc_ms separation Chromatographic Separation lc_ms->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

Logical Relationship: Bioanalytical Method Validation

validation_pathway method_dev Method Development validation Method Validation method_dev->validation sample_analysis Sample Analysis validation->sample_analysis linearity Linearity & Range accuracy Accuracy & Precision lloq LLOQ selectivity Selectivity stability Stability matrix_effect Matrix Effect

Caption: Bioanalytical method validation pathway.

Conclusion

The described LC-MS/MS method provides a robust and sensitive framework for the quantitative analysis of this compound in human plasma. While the specific parameters require optimization and validation, this protocol serves as a comprehensive starting point for researchers in drug development and pharmacology. The high selectivity of tandem mass spectrometry ensures minimal interference from endogenous plasma components, leading to reliable and accurate pharmacokinetic data.

References

Preclinical Data on Lotiglipron in Animal Models of Obesity Remains Largely Unpublished

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, detailed preclinical data regarding the use of the discontinued GLP-1 receptor agonist, lotiglipron (formerly PF-07081532), in animal models of obesity are not publicly available. While the drug, developed by Pfizer, progressed to human clinical trials for type 2 diabetes and obesity, its development was terminated in June 2023 due to safety concerns, specifically elevated liver transaminases observed in study participants.[1][2][3][4][5] Consequently, comprehensive efficacy and mechanism of action studies in established animal models, such as diet-induced obese (DIO) mice or Zucker rats, appear to be unpublished.

This compound was designed as an oral, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a well-validated target for anti-obesity and anti-diabetic therapies. Activation of the GLP-1R is known to stimulate insulin secretion, suppress glucagon release, delay gastric emptying, and promote satiety, collectively leading to reduced food intake and body weight. While clinical data demonstrated that this compound could induce weight loss in humans, the foundational preclinical experiments that would typically delineate the dose-response, effects on food intake and energy expenditure, and the specific signaling cascades in animal models have not been detailed in the public domain.

This lack of published preclinical data prevents the creation of detailed application notes and protocols for researchers. Such documents would typically require specific information on:

  • Animal Models: Details of the species, strain, age, and diet protocol used to induce obesity.

  • Dosing Regimen: Information on the doses administered, frequency, route of administration, and duration of treatment.

  • Efficacy Data: Quantitative results on body weight reduction, changes in food and water intake, and effects on metabolic parameters like blood glucose, insulin, and lipid levels.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Data: Profiles of drug absorption, distribution, metabolism, and excretion, alongside the physiological response in animal models.

  • Mechanism of Action: In vivo studies confirming GLP-1R engagement and downstream signaling pathway activation in relevant tissues like the pancreas, brain, and gastrointestinal tract.

General Methodologies for Evaluating GLP-1R Agonists in Animal Models of Obesity

While specific protocols for this compound are unavailable, researchers investigating novel GLP-1R agonists in animal models of obesity typically employ a range of standardized procedures. These are outlined below as a general guide.

Table 1: Key In Vivo Assays for Assessing Anti-Obesity Efficacy
Parameter AssessedTypical Animal Model(s)Key Measurements
Body Weight and Composition Diet-Induced Obese (DIO) Mice/Rats, ob/ob mice, Zucker ratsDaily/weekly body weight, body composition (fat mass, lean mass) via qNMR or DEXA.
Food and Water Intake DIO Mice/RatsDaily food and water consumption, meal pattern analysis using metabolic cages.
Glucose Homeostasis DIO Mice/Rats, Zucker Diabetic Fatty (ZDF) ratsFasting blood glucose and insulin, oral glucose tolerance test (OGTT), insulin tolerance test (ITT).
Energy Expenditure DIO Mice/RatsOxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity via indirect calorimetry.

Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice
  • Animal Selection: Utilize male C57BL/6J mice, a strain known to be susceptible to diet-induced obesity, at 4-6 weeks of age.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: Provide a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat, for a period of 8-12 weeks to induce a stable obese phenotype. A control group should be maintained on a standard chow diet.

  • Monitoring: Monitor body weight weekly. Mice are generally considered obese when their body weight is significantly higher (typically >20%) than the age-matched chow-fed controls.

Protocol 2: Evaluation of a Test Compound on Body Weight and Food Intake
  • Acclimation: Acclimate the DIO mice to handling and baseline measurements for at least one week prior to the start of the study.

  • Randomization: Randomize mice into treatment and vehicle control groups based on body weight to ensure even distribution.

  • Compound Administration: Administer the test compound (e.g., a novel GLP-1R agonist) and vehicle via the intended clinical route (e.g., oral gavage for a small molecule like this compound) at a consistent time each day.

  • Measurements: Record body weight and food intake daily.

  • Duration: Continue the treatment for a predefined period, typically ranging from 2 to 8 weeks, to assess chronic efficacy.

Visualizations

The mechanism of action for GLP-1R agonists like this compound involves the activation of specific intracellular signaling pathways. Although in vivo data for this compound is not available, the general pathway is well-characterized.

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP1R GLP-1 Receptor This compound->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Satiety Increased Satiety (Neuron) PKA->Satiety Epac2->Insulin Epac2->Satiety

Caption: General GLP-1R signaling pathway activated by agonists like this compound.

Experimental_Workflow cluster_setup Model Development cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A1 Select C57BL/6J Mice A2 High-Fat Diet Feeding (8-12 weeks) A1->A2 A3 Induce Obese Phenotype A2->A3 B1 Randomize Mice into Groups (Vehicle, this compound) A3->B1 B2 Daily Oral Administration B1->B2 B3 Monitor Body Weight & Food Intake B2->B3 C1 Glucose Tolerance Test (OGTT) B3->C1 C2 Body Composition Analysis B3->C2 C3 Tissue Collection for Biomarkers B3->C3

Caption: A typical experimental workflow for evaluating an oral anti-obesity drug.

References

Application Notes and Protocols for Lotiglipron in Diabetic Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available literature does not contain detailed dose-response studies of lotiglipron specifically in diabetic rodent models. The data and protocols presented below are based on findings from human clinical trials and general methodologies for studying GLP-1 receptor agonists in rodents. These should be considered as a template and adapted for specific research needs.

Introduction

This compound (formerly PF-07081532) is a small molecule, orally administered glucagon-like peptide-1 (GLP-1) receptor agonist that was under development for the treatment of type 2 diabetes (T2D) and obesity. As a GLP-1 receptor agonist, this compound mimics the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety. While the clinical development of this compound was discontinued due to observations of elevated liver enzymes in a subset of human participants, understanding its pharmacological profile remains of interest for researchers in the field of metabolic diseases.[1][2][3]

These application notes provide a summary of the known effects of this compound from human studies and a generalized protocol for evaluating its dose-response effects in diabetic rodent models.

Data from Human Clinical Studies

Clinical trials in humans with T2D and obesity have demonstrated that this compound produces dose-dependent reductions in key metabolic parameters.

Table 1: Summary of this compound Efficacy in Human Clinical Trials

ParameterPopulationDoseDurationChange from Baseline
Mean Daily Glucose Type 2 DiabetesDose-dependent28 or 42 daysSignificant reductions observed[4][5]
Glycated Hemoglobin (HbA1c) Type 2 Diabetes180 mg/day42 days-1.61% (vs. -0.61% for placebo)
Glycated Hemoglobin (HbA1c) Type 2 Diabetes80 mg16 weeksUp to -1.44% (vs. -0.07% for placebo)
Body Weight Type 2 Diabetes180 mg/day42 days-5.10 kg (vs. -2.06 kg for placebo)
Body Weight Obesity200 mg (five-step titration)20 weeksUp to -7.47% (vs. -1.84% for placebo)

Experimental Protocols for Rodent Studies

The following are generalized protocols for conducting dose-response studies of this compound in established diabetic rodent models, such as the Zucker diabetic fatty (ZDF) rat or the db/db mouse.

Protocol 1: Acute Oral Glucose Tolerance Test (OGTT) in Diabetic Mice

Objective: To evaluate the acute effect of a single oral dose of this compound on glucose tolerance in a diabetic mouse model.

Materials:

  • Diabetic mice (e.g., db/db mice), age and weight matched

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Record baseline body weight and blood glucose levels (t= -30 min).

  • Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle to respective groups (n=8-10 mice/group).

  • At t=0 min, administer a glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration from tail vein blood.

  • Calculate the area under the curve (AUC) for the glucose excursion for each animal.

Protocol 2: Chronic Dose-Response Study on Glycemic Control and Body Weight in Diabetic Rats

Objective: To determine the long-term efficacy of daily oral this compound administration on glycemic control and body weight in a diabetic rat model.

Materials:

  • Diabetic rats (e.g., ZDF rats), age and weight matched

  • This compound

  • Vehicle

  • Metabolic cages

  • Equipment for blood collection and analysis (HbA1c, insulin)

  • Standard rodent chow

Procedure:

  • Acclimatize rats to individual housing in metabolic cages.

  • Record baseline body weight, food intake, water intake, and collect blood for baseline HbA1c and plasma glucose/insulin levels.

  • Randomize rats into treatment groups (n=8-10 rats/group) to receive daily oral doses of this compound (e.g., 1, 3, 10 mg/kg/day) or vehicle for 28 days.

  • Monitor body weight, food intake, and water intake daily or several times per week.

  • Collect blood samples weekly or bi-weekly for measurement of fasting glucose and insulin.

  • At the end of the 28-day treatment period, collect a final blood sample for HbA1c analysis.

  • Perform a terminal OGTT as described in Protocol 1.

  • Tissues such as the pancreas, liver, and adipose tissue can be collected for further analysis (e.g., histology, gene expression).

Signaling Pathways and Workflows

The therapeutic effects of this compound are mediated through the activation of the GLP-1 receptor, which is a G-protein coupled receptor. The signaling cascade initiated by GLP-1 receptor activation in pancreatic β-cells leads to enhanced insulin secretion.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R G_protein G-protein activation GLP1R->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Epac2->Insulin_Granules Glucose_Metabolism Glucose Metabolism ATP_ADP Increased ATP:ADP Ratio Glucose_Metabolism->ATP_ADP K_ATP_channel K-ATP Channel Closure ATP_ADP->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Insulin_Granules

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.

The following diagram illustrates a typical experimental workflow for evaluating a novel anti-diabetic compound in a rodent model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Diabetic Rodent Model (e.g., db/db mice, ZDF rats) Acclimatization Acclimatization and Baseline Measurements Animal_Model->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Daily Oral Administration (this compound or Vehicle) Randomization->Dosing Monitoring Monitor Body Weight, Food/Water Intake Dosing->Monitoring Terminal_Procedures Terminal Procedures (OGTT, HbA1c, Tissue Collection) Dosing->Terminal_Procedures Blood_Sampling Periodic Blood Sampling (Glucose, Insulin) Monitoring->Blood_Sampling Data_Analysis Statistical Analysis of Results Blood_Sampling->Data_Analysis Terminal_Procedures->Data_Analysis

Caption: General Experimental Workflow for Preclinical Evaluation.

References

Application Notes and Protocols: Lotiglipron Stability and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Publicly available information regarding the specific chemical stability and degradation products of lotiglipron is limited. The clinical development of this compound was discontinued by Pfizer in June 2023 due to safety concerns, specifically elevated liver enzymes (transaminases) observed in clinical trials.[1][2][3][4] As a result, detailed stability studies and forced degradation analyses typically conducted for drug registration and commercialization are not available in the public domain.

This document provides a summary of the known information regarding the in-vivo metabolism of this compound, which involves the breakdown of the drug within the body. It is important to distinguish these metabolites from degradation products that would form under storage or stress conditions (e.g., exposure to light, heat, or reactive chemicals).

In-Vivo Metabolism of this compound

A clinical study was conducted to understand how this compound is absorbed, distributed, metabolized, and excreted in healthy male participants.[5] The study identified two primary metabolites formed after oral administration.

Table 1: Major Metabolites of this compound Identified in a Clinical Study

Metabolite IdentifierPercentage of Administered this compoundBiological Matrix
PF-079432859%Blood
PF-0794328314%Feces

Note: The chemical structures of these metabolites are not publicly available.

Rationale for Discontinuation of Clinical Development

The decision to halt the development of this compound was based on pharmacokinetic data from Phase 1 drug-drug interaction studies and the observation of elevated liver transaminases in both Phase 1 and Phase 2 studies. While no participants showed symptoms of liver failure, these findings indicated a potential for liver injury.

Hypothetical Experimental Workflow for Stability and Degradation Analysis

While specific protocols for this compound are not available, a general workflow for assessing the stability of a small molecule drug like this compound would typically involve the following steps. This workflow is provided as a general guideline for researchers and is not based on specific published methods for this compound.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Sample Analysis and Characterization cluster_3 Stability Study Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Analyze_Samples Analyze Stressed Samples by HPLC/UPLC Stress_Conditions->Analyze_Samples Lotiglipron_DS This compound Drug Substance Lotiglipron_DS->Stress_Conditions Expose HPLC_Method Develop Stability-Indicating HPLC/UPLC Method HPLC_Method->Analyze_Samples Stability_Testing Perform Stability Testing at Time Points HPLC_Method->Stability_Testing LCMS_Method Develop LC-MS/MS Method for Identification Identify_DPs Identify Degradation Products by LC-MS/MS LCMS_Method->Identify_DPs Analyze_Samples->Identify_DPs Characterize_DPs Characterize Structure of Major Degradation Products Identify_DPs->Characterize_DPs ICH_Conditions ICH Stability Conditions (Long-term, Intermediate, Accelerated) ICH_Conditions->Stability_Testing Lotiglipron_DP This compound Drug Product Lotiglipron_DP->ICH_Conditions Store

References

Synthesizing Lotiglipron for Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Lotiglipron, a non-peptide glucagon-like peptide-1 receptor (GLP-1R) agonist, for research purposes. This compound has been investigated for its potential in managing type 2 diabetes and obesity. These guidelines are intended for use in a controlled laboratory setting by qualified professionals.

Chemical Information

PropertyValue
IUPAC Name 2-((4-((S)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d][1][2]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-benzo[d]imidazole-6-carboxylic acid
Molecular Formula C₃₁H₃₁ClN₄O₅
Molecular Weight 575.06 g/mol
CAS Number 2401892-75-7
SMILES C[C@]1(c2ccc(cn2)Cl)Oc3cccc(C4CCN(CC4)Cc5nc6ccc(cc6n5C[C@@H]7CCO7)C(=O)O)c3O1
InChI Key SVPYZAJTWFQTSM-UGDMGKLASA-N

Biological Activity

This compound is an agonist of the glucagon-like peptide-1 receptor (GLP-1R), a key target in metabolic disease research. The following table summarizes its reported in vitro activity.

AssayParameterValue
GLP-1R BindingKᵢ82.4 nM (for a similar analog)
cAMP AccumulationEC₅₀~26.9 nM (mutant rat GLP-1R)
β-Arrestin RecruitmentEC₅₀198 nM (β-arrestin 1), 274 nM (β-arrestin 2) (mutant rat GLP-1R)

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. A key intermediate is (S)-2-(4-bromo-2-methylbenzo[d][1][2]dioxol-2-yl)-5-chloropyridine. The final steps of the synthesis, as detailed in US Patent 10,676,465, involve the coupling of this intermediate with the benzimidazole core, followed by deprotection.

Synthesis of a Key Intermediate: (S)-2-(4-bromo-2-methylbenzo[d][1]dioxol-2-yl)-5-chloropyridine

A detailed, transition-metal-free synthesis for a racemic mixture of this intermediate has been described and can be adapted for the chiral synthesis. The key steps involve a double nucleophilic substitution of 3-bromocatechol with methyl 2,2-dichloropropanoate, formation of a ketone using a Weinreb amide, and construction of the chloropyridine ring.

Final Assembly of this compound (Conceptual Outline based on Patent Literature)

  • Coupling Reaction: The key intermediate, (S)-2-(4-bromo-2-methylbenzo[d]dioxol-2-yl)-5-chloropyridine, is coupled with a protected form of the piperidine-benzimidazole-oxetane moiety. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination reaction.

  • Deprotection: The protecting groups on the carboxylic acid of the benzimidazole and any protecting groups on the piperidine nitrogen are removed under appropriate acidic or basic conditions to yield this compound.

  • Purification: The final compound is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), to achieve high purity.

In Vitro Biological Assays

GLP-1R Radioligand Binding Assay

This assay determines the binding affinity of this compound to the GLP-1 receptor.

  • Cell Culture: Use a stable cell line overexpressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Reaction: Incubate cell membranes with a radiolabeled GLP-1R agonist (e.g., ¹²⁵I-GLP-1) and varying concentrations of this compound in a suitable binding buffer.

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the GLP-1R signaling pathway.

  • Cell Culture: Plate GLP-1R expressing cells in a multi-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: After incubation, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter gene assay.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated GLP-1R, which is involved in receptor desensitization and signaling.

  • Cell Line: Utilize a cell line engineered to express a tagged GLP-1R and a β-arrestin fusion protein (e.g., with a luciferase or fluorescent protein tag).

  • Compound Stimulation: Treat the cells with a range of this compound concentrations.

  • Detection: Measure the interaction between the tagged receptor and β-arrestin using a suitable detection method, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).

  • Data Analysis: Generate a dose-response curve by plotting the signal against the this compound concentration to calculate the EC₅₀ value for β-arrestin recruitment.

Visualizations

GLP-1 Receptor Signaling Pathway

GLP1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1R This compound->GLP1R binds Gs Gαs GLP1R->Gs activates BetaArrestin β-Arrestin GLP1R->BetaArrestin recruits AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Downstream Downstream Effects (e.g., Insulin Secretion) PKA->Downstream phosphorylates targets

Caption: GLP-1R signaling cascade initiated by this compound.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Starting Materials (3-bromocatechol, etc.) Intermediate Synthesis of Key Intermediate ((S)-2-(4-bromo-2-methylbenzo[d][1,3]dioxol-2-yl)-5-chloropyridine) Start->Intermediate Coupling Coupling with Benzimidazole Moiety (e.g., Suzuki or Buchwald-Hartwig) Intermediate->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Purification by HPLC Deprotection->Purification Final This compound Purification->Final

Caption: Workflow for the chemical synthesis of this compound.

In Vitro Assay Workflow

Assay_Workflow cluster_assays In Vitro Assays Binding Binding Assay (Determine Ki) Detection Signal Detection (Radioactivity, Luminescence, etc.) Binding->Detection cAMP cAMP Assay (Determine EC50) cAMP->Detection Arrestin β-Arrestin Assay (Determine EC50) Arrestin->Detection Start Prepare GLP-1R Expressing Cells Treatment Treat cells with this compound (Dose-Response) Start->Treatment Treatment->Binding Treatment->cAMP Treatment->Arrestin Analysis Data Analysis (IC50/EC50 Determination) Detection->Analysis Result Pharmacological Profile Analysis->Result

Caption: General workflow for in vitro characterization of this compound.

References

Application Notes and Protocols for a Drug-Drug Interaction Study of Lotiglipron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Lotiglipron (PF-07081532) is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under development for the treatment of type 2 diabetes and obesity.[1][2] The clinical development of this compound was discontinued in June 2023 due to observations of elevated liver transaminases in participants of Phase 1 drug-drug interaction (DDI) studies and a Phase 2 study.[3][4][5] This finding of potential hepatotoxicity underscores the critical importance of thoroughly investigating the DDI potential of new molecular entities. Understanding how co-administered drugs may alter the pharmacokinetics of this compound, and vice-versa, is essential for elucidating the mechanisms of toxicity and for the safety of any future development of similar compounds.

These application notes provide a framework for designing a comprehensive DDI study for this compound, considering its known metabolic profile and the safety concerns that led to its discontinuation. The protocols are based on current regulatory guidance from the U.S. Food and Drug Administration (FDA) and are intended to serve as a template for investigating the interaction potential of this compound with other medications.

Pharmacokinetic Profile of this compound

A Phase 1 study (C3991006) investigating the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled this compound in healthy male participants revealed that the primary route of excretion is via the feces (78.6%), with a minor contribution from renal excretion (4.7%). This suggests that hepatic metabolism and/or biliary excretion are the main clearance pathways for this compound. Two primary metabolites have been identified: PF-07943285 in the blood and PF-07943283 in the feces. The significant role of the liver in the clearance of this compound makes it susceptible to DDIs with drugs that modulate the activity of hepatic metabolizing enzymes and transporters.

Rationale for Drug-Drug Interaction Studies

Given the primary hepatic clearance of this compound and the observed hepatotoxicity, DDI studies are crucial to assess the following:

  • This compound as a Victim: To determine if potent inhibitors or inducers of drug-metabolizing enzymes (e.g., cytochrome P450s) or transporters (e.g., P-glycoprotein [P-gp], organic anion transporting polypeptides [OATPs], or breast cancer resistance protein [BCRP]) can significantly alter the systemic exposure of this compound, potentially exacerbating its toxicity.

  • This compound as a Perpetrator: To evaluate the potential of this compound and its major metabolites to inhibit or induce the activity of key drug-metabolizing enzymes or transporters, which could affect the pharmacokinetics of co-administered medications.

The selection of interacting drugs for the clinical DDI studies that were initiated for this compound (NCT05745701 and NCT05788328) provides insight into the suspected interaction pathways. These studies planned to investigate interactions with itraconazole, cyclosporine, dabigatran, and rosuvastatin. Itraconazole is a strong inhibitor of CYP3A4 and P-gp, while cyclosporine is an inhibitor of P-gp and OATP1B1. Dabigatran is a substrate of P-gp, and rosuvastatin is a substrate of OATP1B1/1B3 and BCRP. This suggests that this compound may be a substrate and/or inhibitor of these pathways.

Experimental Protocols

In Vitro Studies

1. Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To determine the potential of this compound and its major metabolites to inhibit the activity of major human CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4).

  • Methodology:

    • Incubate human liver microsomes with a panel of CYP-specific probe substrates in the presence and absence of varying concentrations of this compound and its metabolites.

    • Following incubation, quantify the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for each CYP isoform.

2. CYP Induction Assay

  • Objective: To evaluate the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4.

  • Methodology:

    • Culture fresh human hepatocytes and treat them with varying concentrations of this compound, a positive control inducer, and a vehicle control for 48-72 hours.

    • Measure the mRNA expression levels of the target CYP enzymes using quantitative reverse transcription PCR (qRT-PCR).

    • Measure the enzymatic activity of the target CYP isoforms using specific probe substrates.

3. Transporter Interaction Assays

  • Objective: To assess whether this compound is a substrate or inhibitor of key uptake (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2) and efflux (e.g., P-gp, BCRP) transporters.

  • Methodology:

    • Utilize in vitro systems, such as membrane vesicles or transfected cell lines overexpressing the transporter of interest.

    • For substrate assessment, measure the uptake of radiolabeled or unlabeled this compound into the cells or vesicles in the presence and absence of known inhibitors of the transporter.

    • For inhibition assessment, measure the uptake of a known probe substrate of the transporter in the presence and absence of varying concentrations of this compound.

    • Quantify the concentrations of the test compounds and probe substrates using LC-MS/MS or scintillation counting.

Clinical DDI Study Design (Hypothetical)

Study Title: An Open-Label, Randomized, Crossover Study to Investigate the Effect of a Potent CYP3A4 and P-gp Inhibitor (Itraconazole) on the Pharmacokinetics of this compound in Healthy Adult Subjects.

Study Objectives:

  • Primary: To evaluate the effect of multiple doses of itraconazole on the single-dose pharmacokinetics of this compound.

  • Secondary: To assess the safety and tolerability of this compound when administered alone and in combination with itraconazole.

Study Population: Healthy male and female subjects, aged 18 to 55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

Study Design: A two-period, two-sequence, crossover design.

  • Period 1: Subjects will receive a single oral dose of this compound.

  • Period 2: Subjects will receive multiple oral doses of itraconazole (a strong CYP3A4 and P-gp inhibitor) and a single oral dose of this compound.

  • A washout period of at least 14 days will separate the two periods.

Treatment Regimen:

  • This compound: A single oral dose (e.g., 20 mg).

  • Itraconazole: 200 mg once daily for several days to achieve steady-state inhibition before and during the administration of this compound.

Pharmacokinetic Sampling:

  • Serial blood samples will be collected at pre-dose and at specified time points post-dose of this compound (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) in each period.

  • Plasma concentrations of this compound and its major metabolite (PF-07943285) will be determined using a validated LC-MS/MS method.

Safety Assessments:

  • Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including liver function tests: ALT, AST, bilirubin) throughout the study.

Data Presentation

The pharmacokinetic parameters will be summarized in the following tables:

Table 1: Pharmacokinetic Parameters of this compound (Geometric Mean with 90% Confidence Interval)

ParameterThis compound AloneThis compound + ItraconazoleGeometric Mean Ratio (90% CI)
Cmax (ng/mL)
AUC0-t (ngh/mL)
AUC0-inf (ngh/mL)
Tmax (h)
t1/2 (h)

Table 2: Summary of Safety Findings

Adverse EventThis compound Alone (N=)This compound + Itraconazole (N=)
Number of Subjects with at least one AE
Nausea
Headache
Elevated ALT
Elevated AST

Visualizations

DDI_Workflow cluster_invitro In Vitro Assessment cluster_clinical Clinical DDI Study invitro_cyp CYP Inhibition & Induction Assays (CYP1A2, 2B6, 2C8, 2C9, 2C19, 3A4) screening Subject Screening & Enrollment invitro_cyp->screening Inform Clinical Study Design invitro_transporter Transporter Interaction Assays (P-gp, BCRP, OATPs, etc.) invitro_transporter->screening Inform Clinical Study Design period1 Period 1: Administer this compound Alone screening->period1 washout Washout Period period1->washout pk_sampling Pharmacokinetic Sampling period1->pk_sampling safety_monitoring Safety Monitoring (incl. Liver Function Tests) period1->safety_monitoring period2 Period 2: Administer Itraconazole + This compound washout->period2 period2->pk_sampling period2->safety_monitoring data_analysis Data Analysis & Reporting pk_sampling->data_analysis safety_monitoring->data_analysis

Caption: Workflow for this compound Drug-Drug Interaction Studies.

Lotiglipron_Metabolism_Interaction This compound This compound (Oral) GI_Tract GI Tract This compound->GI_Tract Enterocytes Enterocytes GI_Tract->Enterocytes Absorption Portal_Vein Portal Vein Enterocytes->Portal_Vein Pgp_Enterocyte P-gp CYP3A4_Enterocyte CYP3A4 Liver Hepatocytes Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Metabolites Metabolites (PF-07943285) Liver->Metabolites Metabolism Bile Bile Liver->Bile Biliary Excretion OATP_Liver OATPs Pgp_Liver P-gp CYP3A4_Liver CYP3A4 Kidney Kidney Systemic_Circulation->Kidney Metabolites->Systemic_Circulation Feces Feces (78.6%) Bile->Feces Urine Urine (4.7%) Kidney->Urine Itraconazole Itraconazole Itraconazole->Pgp_Enterocyte Inhibition Itraconazole->CYP3A4_Enterocyte Inhibition Itraconazole->Pgp_Liver Inhibition Itraconazole->CYP3A4_Liver Inhibition Cyclosporine Cyclosporine Cyclosporine->OATP_Liver Inhibition Cyclosporine->Pgp_Liver Inhibition

Caption: Potential Metabolic and Transporter Pathways for this compound and Sites of DDI.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lotiglipron Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting the solubility of Lotiglipron for successful in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound (also known as PF-07081532) is an orally active, small molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1] It is investigated for its potential in managing Type 2 diabetes mellitus due to its ability to reduce glucose and body weight.[1] Key physicochemical properties are summarized in the table below.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is practically insoluble in water. The recommended solvents for creating high-concentration stock solutions are high-purity, anhydrous dimethyl sulfoxide (DMSO) and ethanol. It is crucial to use fresh, moisture-free DMSO, as absorbed water can significantly reduce the solubility of this compound.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A3: This phenomenon, often termed "solvent shock," is common when diluting a hydrophobic compound from an organic solvent into an aqueous buffer. The rapid change in solvent polarity causes the compound to crash out of solution. To prevent this, a stepwise dilution approach is recommended. Instead of adding the concentrated DMSO stock directly into the full volume of medium, first, create an intermediate dilution in a smaller volume of the medium with vigorous mixing. Then, add this intermediate dilution to the final volume. Pre-warming the cell culture medium to 37°C can also help maintain solubility.

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers aiming for ≤ 0.1% to minimize any potential for solvent-induced cellular toxicity or off-target effects. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Q5: My this compound stock solution has been stored for a while and now appears to have some precipitate. Can I still use it?

A5: If you observe precipitate in your stock solution upon storage, it is recommended to first try to redissolve it by gently warming the vial in a 37°C water bath and vortexing or sonicating briefly. If the precipitate does not dissolve, the stock solution may have become supersaturated or the compound may have degraded. In this case, it is best to discard the solution and prepare a fresh stock to ensure accurate and reproducible experimental results. To avoid this, it is recommended to store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the known solubility and key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₃₁H₃₁ClN₄O₅MedChemExpress
Molecular Weight 575.05 g/mol MedChemExpress
CAS Number 2401892-75-7MedChemExpress
Appearance White to off-white solidMedChemExpress
Solubility in DMSO 100-125 mg/mL (with sonication)Selleck Chemicals, MedChemExpress
Solubility in Ethanol 50 mg/mLSelleck Chemicals
Solubility in Water InsolubleSelleck Chemicals
Storage of Powder -20°C for up to 3 yearsMedChemExpress
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 monthMedChemExpress

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator water bath

Procedure:

  • Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight = 575.05 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If any particulate matter remains, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure all the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solutions for a cAMP Assay

Objective: To prepare serial dilutions of this compound in cell culture medium for generating a dose-response curve in a cAMP accumulation assay, while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with serum, if applicable)

  • Sterile conical tubes and microplates

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Crucial Step): To prepare your highest concentration working solution (e.g., 10 µM), first perform an intermediate dilution. Add a small volume of the 10 mM stock (e.g., 2 µL) to a larger volume of pre-warmed medium (e.g., 198 µL) to make a 100 µM intermediate solution. Mix thoroughly by gentle vortexing. This results in a lower DMSO concentration in the intermediate step.

  • Final Dilution: Add the 100 µM intermediate solution to the final volume of pre-warmed medium to achieve your desired starting concentration for the serial dilution. For example, add 100 µL of the 100 µM intermediate to 900 µL of medium to get a 10 µL working solution. The final DMSO concentration will be low (e.g., 0.1%).

  • Perform serial dilutions from your highest concentration working solution in the assay plate using pre-warmed medium.

  • Visually inspect the dilutions for any signs of precipitation. The solutions should remain clear.

  • Use these freshly prepared working solutions immediately for your cell-based assay.

Mandatory Visualizations

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist like this compound initiates a signaling cascade that results in the production of intracellular cyclic AMP (cAMP), a key second messenger.[2][3][4]

GLP1R_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1R Gs Gs Protein GLP1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts This compound This compound This compound->GLP1R binds Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene

Caption: GLP-1R signaling pathway leading to cAMP production and downstream effects.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues during the preparation of this compound working solutions.

Troubleshooting_Workflow Start Precipitation observed in cell culture medium CheckStock Is the stock solution clear? Start->CheckStock WarmStock Warm stock to 37°C and sonicate CheckStock->WarmStock No CheckDilution How was the working solution prepared? CheckStock->CheckDilution Yes WarmStock->CheckStock PrepNewStock Prepare fresh stock solution WarmStock->PrepNewStock Still precipitates StepwiseDilution Use a stepwise dilution method CheckDilution->StepwiseDilution Direct dilution CheckMedium Is the medium pre-warmed? CheckDilution->CheckMedium Stepwise dilution used Success Solution remains clear StepwiseDilution->Success WarmMedium Pre-warm medium to 37°C CheckMedium->WarmMedium No CheckFinalConc Is the final concentration too high? CheckMedium->CheckFinalConc Yes WarmMedium->Success LowerConc Lower the final working concentration CheckFinalConc->LowerConc Yes CheckFinalConc->Success No LowerConc->Success

Caption: A workflow for troubleshooting this compound precipitation in vitro.

References

Technical Support Center: Investigating the Oral Bioavailability of Lotiglipron and Other Small-Molecule GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The clinical development of Lotiglipron was discontinued in June 2023 due to safety concerns, specifically elevated liver enzymes observed in clinical trials, which could indicate potential liver toxicity.[1][2][3][4] This document is intended for research and informational purposes only, providing guidance on general strategies for overcoming poor oral bioavailability of small-molecule compounds like this compound for pre-clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its intended mechanism of action?

A1: this compound is a non-peptide, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist that was under development by Pfizer for the treatment of obesity and type 2 diabetes.[1] As a GLP-1 receptor agonist, its intended mechanism was to bind to and activate the GLP-1 receptor, a G protein-coupled receptor (GPCR). This activation stimulates downstream signaling pathways that lead to glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying, collectively contributing to improved glycemic control and weight loss.

Q2: Why is oral bioavailability a significant challenge for many GLP-1 receptor agonists?

A2: The challenges in achieving good oral bioavailability for GLP-1 receptor agonists differ based on whether they are peptides or small molecules.

  • Peptide-based GLP-1 RAs (e.g., semaglutide) are large molecules susceptible to enzymatic degradation in the gastrointestinal (GI) tract and have poor permeability across the intestinal epithelium. Strategies to overcome this include co-formulation with absorption enhancers like salcaprozate sodium (SNAC).

  • Small-molecule GLP-1 RAs like this compound are designed to be resistant to enzymatic degradation. However, they can still face challenges with poor aqueous solubility and/or low intestinal permeability, which are common hurdles for orally administered small molecules. These factors can lead to incomplete dissolution in the GI fluids and inefficient absorption into the bloodstream.

Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble small molecule like this compound in a research setting?

A3: For a small molecule with poor aqueous solubility, several formulation strategies can be explored in a pre-clinical setting to enhance oral absorption. These include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.

Troubleshooting Guides

Problem 1: High Variability in Plasma Concentrations in Animal Pharmacokinetic (PK) Studies
Possible Cause Troubleshooting Steps
Poor aqueous solubility and dissolution rate 1. Characterize Physicochemical Properties: Determine the compound's pKa, logP, and solubility at different pH values. 2. Formulation Optimization: Test different formulations such as a suspension in a vehicle with a wetting agent (e.g., Tween 80), a solution in a co-solvent system (e.g., PEG 400), or a lipid-based formulation. 3. Particle Size Reduction: If using a suspension, ensure uniform and small particle size through micronization.
First-pass metabolism 1. In Vitro Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. 2. Caco-2 Permeability Assay with Metabolic Inhibition: Perform a Caco-2 cell permeability assay in the presence and absence of cytochrome P450 inhibitors to assess the contribution of intestinal metabolism.
P-glycoprotein (P-gp) efflux 1. Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for P-gp or other efflux transporters.
Problem 2: Low Permeability in Caco-2 Cell Assays
Possible Cause Troubleshooting Steps
Compound is a substrate for efflux transporters (e.g., P-gp) 1. Co-administration with Inhibitors: Run the Caco-2 assay with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if permeability increases.
Low passive diffusion 1. PAMPA Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive permeability in a non-cellular system. This can help differentiate between low passive diffusion and active efflux. 2. Chemical Modification: In a drug discovery setting, medicinal chemists could explore structural modifications to improve the compound's physicochemical properties for better permeability.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of a this compound Analog in Different Formulations (Rat Model)

This data is hypothetical and for illustrative purposes only.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Oral Bioavailability (%)
Aqueous Suspension10150 ± 454980 ± 2105
Micronized Suspension10320 ± 7022100 ± 45011
Solid Dispersion10750 ± 15015500 ± 98028
SEDDS10980 ± 22017200 ± 130037
Table 2: Illustrative In Vitro Permeability Data for a this compound Analog

This data is hypothetical and for illustrative purposes only.

AssayPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Caco-21.5 ± 0.39.8 ± 1.76.5
Caco-2 with Verapamil5.2 ± 0.96.1 ± 1.11.2
PAMPA4.8 ± 0.7N/AN/A

Mandatory Visualization

GLP1_Signaling_Pathway cluster_GI Gastrointestinal Tract cluster_Pancreas Pancreatic Beta Cell cluster_Brain Brain (Hypothalamus) cluster_Stomach Stomach This compound (oral) This compound (oral) Absorption Absorption This compound (oral)->Absorption Poor Bioavailability Challenge Systemic Circulation Systemic Circulation Absorption->Systemic Circulation GLP1R GLP1R Systemic Circulation->GLP1R Binds to Satiety Increased Satiety Systemic Circulation->Satiety Gastric Emptying Delayed Gastric Emptying Systemic Circulation->Gastric Emptying AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 Activates Insulin Secretion Insulin Secretion PKA_Epac2->Insulin Secretion Promotes

Caption: GLP-1 receptor agonist signaling pathway.

troubleshooting_workflow start Low Oral Bioavailability Observed in PK Study solubility Assess Physicochemical Properties (Solubility, pKa) start->solubility dissolution Problem: Poor Solubility / Dissolution? solubility->dissolution formulation Optimize Formulation: - Micronization - Solid Dispersion - SEDDS dissolution->formulation Yes permeability Assess Permeability (Caco-2 / PAMPA) dissolution->permeability No retest_pk Re-evaluate in vivo PK formulation->retest_pk efflux Problem: High Efflux? permeability->efflux inhibitors Test with Efflux Inhibitors efflux->inhibitors Yes metabolism Assess Metabolism (Liver Microsomes) efflux->metabolism No inhibitors->retest_pk first_pass Problem: High First-Pass Metabolism? metabolism->first_pass first_pass->retest_pk No iv_study Compare with IV Dosing to confirm first_pass->iv_study Yes

Caption: Troubleshooting workflow for poor oral bioavailability.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Bidirectional Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of a test compound.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound stock solution (e.g., in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds: propranolol (high permeability), atenolol (low permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Values should be >250 Ω·cm².

    • Assess the permeability of Lucifer yellow. The apparent permeability (Papp) should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Experiment (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical - B→A):

    • Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the flux across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To enhance the dissolution rate of a poorly water-soluble compound by formulating it as an amorphous solid dispersion.

Materials:

  • Test compound (e.g., this compound analog)

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Polymer and Drug Dissolution:

    • Choose a common solvent in which both the test compound and the polymer are soluble.

    • Prepare solutions of the test compound and the polymer in the selected solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Mixing: Mix the two solutions thoroughly.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.

  • Drying:

    • Scrape the solid material from the flask.

    • Dry the material further in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Perform a dissolution test to compare the dissolution rate of the solid dispersion to the crystalline drug.

References

Technical Support Center: Investigating Lotiglipron-Induced Liver Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of lotiglipron-induced liver toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its intended mechanism of action?

This compound (PF-07081532) is an investigational, orally administered, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2][3][4] As a GLP-1 receptor agonist, it is designed to mimic the effects of the natural incretin hormone GLP-1, which includes increasing insulin secretion in response to high blood sugar, suppressing glucagon secretion, and slowing gastric emptying to promote satiety.[3] These actions were intended to help lower blood sugar levels in patients with type 2 diabetes and reduce body weight in individuals with obesity.

Q2: Why was the clinical development of this compound discontinued?

The clinical development of this compound was terminated by Pfizer due to safety concerns related to liver toxicity. Specifically, elevations in liver transaminases (enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST)) were observed in a subset of participants in Phase 1 and Phase 2 clinical trials. These findings led to the decision to halt further development of the drug.

Q3: What were the key clinical observations regarding this compound-induced liver toxicity?

Elevated liver transaminases were noted in a subset of study participants receiving this compound. In the Phase 2 study, transaminase elevations were observed in 6.6% of participants with type 2 diabetes and 6.0% of participants with obesity who were taking this compound, compared to 1.6% of participants on placebo in the obesity cohort. High levels of liver enzymes were seen in 5% of participants in one study when this compound was administered at repeated doses of 40 mg or higher. Importantly, none of the participants with elevated transaminases reported liver-related symptoms or side effects, and there was no evidence of liver failure.

Q4: Was the liver toxicity observed with this compound dose-dependent?

Yes, there is evidence suggesting a dose-dependent relationship. In one study, high levels of liver enzymes were observed in 5% of participants when this compound was taken at repeated doses of 40 mg or higher.

Q5: Was the liver toxicity of this compound predicted by preclinical studies?

No, the liver toxicity observed in human trials was not predicted by preclinical studies. A retrospective review of in vitro and in vivo preclinical toxicity and ADME (absorption, distribution, metabolism, and excretion) data for this compound did not reveal any signals consistent with liver toxicity. This suggests that the observed hepatotoxicity may be unique to humans.

Q6: What is the current understanding of the mechanism of this compound-induced liver toxicity?

The precise mechanism of this compound-induced liver toxicity has not been fully elucidated. The fact that it was not detected in preclinical models suggests a potential for human-specific metabolic pathways or idiosyncratic drug-induced liver injury (DILI). DILI can be caused by direct toxicity from the drug or its metabolites, or through immune-mediated mechanisms. For some GLP-1 agonists, idiosyncratic liver injury has been reported, which may involve inflammatory processes and cell death via necrosis or apoptosis. Further investigation is required to determine the specific pathways involved in this compound's effects on the liver.

Troubleshooting Guides

Issue: No Hepatotoxicity Observed in Preclinical Models

Question: Our in vitro (e.g., rat hepatocytes) and in vivo (e.g., rodent) models do not show any signs of liver toxicity with this compound, which contradicts the clinical findings. Why is this happening and what should we do next?

Answer: This is a known challenge with this compound, as preclinical animal models did not predict the human liver injury. This discrepancy strongly suggests a species-specific toxicity, likely due to differences in drug metabolism, immune response, or transporter activity between humans and the preclinical species used.

Troubleshooting Steps:

  • Transition to Human-Based In Vitro Models: The use of primary human hepatocytes (PHHs) is considered the gold standard for in vitro hepatotoxicity assessment as they most closely mimic in vivo hepatic metabolism. Other human-derived cell lines like HepaRG and HepG2 can also be valuable, with HepaRG cells often showing a higher capacity for inducing key metabolic CYP enzymes compared to HepG2.

  • Consider 3D Culture Models: Three-dimensional (3D) spheroid cultures of human liver cells may offer a more physiologically relevant model than traditional 2D monolayers. 3D cultures often exhibit improved cell-cell interactions and metabolic functions, which can be crucial for detecting certain types of DILI.

  • Investigate Human-Specific Metabolites: The toxicity may be caused by a metabolite that is formed in humans but not in the preclinical species. Utilize human liver microsomes or S9 fractions to identify and characterize human-specific metabolites of this compound. Subsequently, these metabolites can be synthesized and tested for toxicity in your in vitro systems.

  • Explore Immune-Mediated Hypersensitivity: The liver injury could be idiosyncratic and immune-mediated. Consider co-culture systems that include hepatocytes and immune cells (e.g., Kupffer cells, peripheral blood mononuclear cells) to investigate potential inflammatory responses upon exposure to this compound.

Issue: Choosing the Right In Vitro Model for Hepatotoxicity Screening

Question: We are planning to screen a library of this compound analogues for potential hepatotoxicity. Which in vitro model should we use?

Answer: The choice of model depends on a balance between physiological relevance, throughput, and cost. Given the human-specific nature of this compound's toxicity, human-derived models are essential.

Model Comparison:

ModelAdvantagesDisadvantagesBest For
Primary Human Hepatocytes (PHHs) Gold standard; possess a full complement of metabolic enzymes and transporters.Limited availability, high cost, donor-to-donor variability, rapid loss of phenotype in culture.Mechanistic studies, confirmation of findings.
HepaRG Cells Human origin; can differentiate into hepatocyte-like and biliary-like cells; express a broad range of metabolic enzymes.Require a long differentiation period.Screening and mechanistic studies, good alternative to PHHs.
HepG2 Cells Human origin; widely available, easy to culture, and inexpensive.Low expression of some key metabolic enzymes (e.g., CYP1A2, CYP2C9).High-throughput screening for general cytotoxicity.
3D Spheroid Cultures More physiologically relevant; improved cell viability and metabolic function compared to 2D.Can be more complex to set up and analyze; may have mass transport limitations.Assessing long-term toxicity and complex DILI mechanisms.

Recommendation: For initial high-throughput screening of analogues, HepG2 or HepaRG cells in a 2D format can be used to identify compounds with general cytotoxicity. Promising candidates should then be further evaluated in more complex models like 3D HepaRG spheroids or primary human hepatocytes to assess metabolic and potentially idiosyncratic toxicity.

Quantitative Data Summary

The following table summarizes the incidence of treatment-emergent transaminase elevations observed in the Phase 2 clinical study of this compound.

CohortTreatment GroupNumber of Participants (n)Percentage of Participants with Transaminase Elevations (%)
Type 2 Diabetes (T2D) This compound512 (total in cohort)6.6%
Obesity This compound389 (total in cohort)6.0%
Obesity PlaceboNot specified, but 1.6% reported in the obesity cohort on placebo1.6%

Data sourced from a Phase 2, randomized, placebo-controlled study.

Experimental Protocols

General Protocol for In Vitro Hepatotoxicity Assessment

This protocol provides a general framework for assessing the cytotoxic potential of a compound like this compound in a human liver cell line (e.g., HepaRG).

1. Cell Culture and Plating:

  • Culture HepaRG cells according to the supplier's recommendations until they are differentiated.
  • Seed the differentiated HepaRG cells into 96-well plates at an appropriate density.
  • Allow the cells to attach and form a stable monolayer for at least 24 hours before treatment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Create a dilution series of this compound in the cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).
  • Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., acetaminophen).
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours).

3. Endpoint Assays:

4. Data Analysis:

  • Normalize the data to the vehicle control.
  • Plot the results as a percentage of control versus compound concentration.
  • Calculate the IC50 (half-maximal inhibitory concentration) for cell viability or the EC50 (half-maximal effective concentration) for cytotoxicity markers.

Visualizations

Experimental Workflow for Investigating DILI

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Integration A Compound Exposure (e.g., this compound) B Human Hepatocyte Models (2D/3D Cultures) A->B C Cytotoxicity Assays (ATP, LDH, ALT/AST) B->C D Metabolite Profiling (Human Liver Microsomes) C->D If Toxicity Detected F Mitochondrial Toxicity Assays C->F G Immune Co-Culture Systems C->G E Reactive Metabolite Trapping D->E H Identify Toxic Metabolites E->H I Elucidate Toxicity Pathway F->I G->I H->I J Risk Assessment I->J

Caption: Workflow for investigating Drug-Induced Liver Injury (DILI).

Logical Flow of this compound's Discontinuation

G A Preclinical Studies (In Vitro / In Vivo) B No Liver Toxicity Signal Observed A->B C Phase 1 & 2 Clinical Trials Initiated B->C D Observation of Elevated Liver Transaminases in Patients C->D E Retrospective Review of Preclinical Data D->E G Clinical Development of this compound Terminated D->G Safety Concern F Toxicity Signal Appears Human-Specific E->F F->G G cluster_0 Metabolic Activation cluster_1 Cellular Stress & Injury cluster_2 Immune Response This compound This compound A Human-Specific CYP450 Enzymes This compound->A B Reactive Metabolite Formation A->B C Covalent Binding to Cellular Proteins B->C D Mitochondrial Dysfunction B->D E Oxidative Stress B->E F Neoantigen Formation C->F I Hepatocyte Apoptosis / Necrosis D->I E->I G Activation of Antigen-Presenting Cells F->G H T-Cell Mediated Hepatocyte Killing G->H H->I

References

mitigating off-target effects of Lotiglipron in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to help mitigate and understand potential off-target effects of Lotiglipron in cell-based assays. Given that the clinical development of this compound was discontinued due to elevated liver enzymes, this guide places special emphasis on distinguishing on-target GLP-1 receptor (GLP-1R) activation from potential off-target effects, including hepatotoxicity.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (PF-07081532) is an experimental, orally available, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R). Its intended mechanism is to mimic the action of the endogenous GLP-1 hormone, which stimulates insulin secretion in a glucose-dependent manner, suppresses glucagon release, slows gastric emptying, and promotes satiety. Upon binding to the GLP-1R, a G protein-coupled receptor (GPCR), it activates the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase.

Q2: Why was the clinical development of this compound discontinued?

A2: Pfizer discontinued the development of this compound due to observations of elevated liver enzymes (transaminases) in participants during Phase 1 and Phase 2 clinical trials. These findings raised concerns about potential liver toxicity (hepatotoxicity), which could be due to off-target effects of the compound or its metabolites.

Q3: What are "off-target" effects in the context of this compound?

A3: Off-target effects are unintended interactions of a drug with cellular components other than its primary target. For this compound, the primary target is the GLP-1R. An off-target effect would be any cellular response caused by this compound that is not mediated by the activation of the GLP-1R. The observed liver enzyme elevations are a suspected consequence of such effects.

Q4: What are the most common cell-based assays to measure this compound's on-target activity?

A4: The most common assays involve mammalian cells (like HEK293 or CHO) engineered to overexpress the human GLP-1 receptor. On-target activity is typically quantified by measuring the downstream consequences of receptor activation, such as:

  • cAMP Accumulation Assays: Measuring the increase in intracellular cAMP levels.

  • Luciferase Reporter Assays: Using a luciferase gene linked to a cAMP response element (CRE). Increased cAMP activates CRE, leading to luciferase expression and a measurable light signal.

Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects

This guide provides solutions for common issues encountered during in-vitro experiments with this compound.

Problem Potential Cause (Off-Target Related) Troubleshooting Steps
High variance or poor reproducibility in assay results. The cell line may have variable expression of an unknown off-target protein, or the observed effect is a combination of on- and off-target signaling.1. Confirm GLP-1R Dependency: Perform the assay in the presence of a specific GLP-1R antagonist. The on-target signal should be competitively inhibited. 2. Use a Control Cell Line: Test this compound on the parental cell line that does not overexpress the GLP-1R. A significant response in this line points to an off-target effect. 3. Sequence Cell Line: Confirm the identity and purity of your cell line.
Unexpected cytotoxicity or cell death at high concentrations. This compound or one of its metabolites may be causing toxicity through an off-target mechanism, similar to the hepatotoxicity observed clinically.1. Test in Hepatocyte Models: Use primary human hepatocytes or hepatoma cell lines (e.g., HepG2) to assess direct cytotoxicity. 2. Lower Concentration: Determine if the cytotoxicity is observed at concentrations relevant for GLP-1R activation. Potent off-target toxicity often occurs at higher doses. 3. Use a Structural Analogue: Test a structurally related but inactive analogue of this compound. If it causes similar toxicity, the effect is likely independent of GLP-1R.
Assay signal does not correlate with expected GLP-1R pathway activation (e.g., cAMP increase is minimal, but another pathway is activated). This compound may be a "biased agonist," preferentially activating one signaling pathway (e.g., β-arrestin) over another (Gαs/cAMP). Alternatively, it could be activating a different receptor entirely.1. Profile Downstream Signaling: Measure both cAMP production and β-arrestin recruitment to determine signaling bias. 2. Screen Against Related Receptors: Test this compound against other related Class B GPCRs, such as the glucagon (GCGR) and gastric inhibitory polypeptide (GIPR) receptors. 3. Use Pathway Inhibitors: Use specific inhibitors for other common signaling pathways to see if the unexpected signal is blocked.

Experimental Protocols & Methodologies

Protocol 1: GLP-1R Antagonist Competition Assay

This protocol is designed to confirm that the observed cellular response to this compound is mediated by the GLP-1 receptor.

Objective: To competitively inhibit the this compound-induced signal using a known GLP-1R antagonist.

Materials:

  • HEK293 cells stably expressing human GLP-1R and a CRE-luciferase reporter

  • This compound

  • A known GLP-1R antagonist (e.g., Exendin-4 (9-39))

  • Assay medium (e.g., Opti-MEM)

  • Luciferase detection reagent

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed the GLP-1R expressing cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Antagonist Pre-incubation: Prepare serial dilutions of the GLP-1R antagonist in assay medium. Remove the culture medium from the cells and add the antagonist dilutions. Incubate for 15-30 minutes at 37°C.

  • This compound Addition: Prepare a solution of this compound at a concentration that elicits a sub-maximal response (e.g., EC80). Add this solution to the wells already containing the antagonist. Include control wells with this compound only and vehicle only.

  • Incubation: Incubate the plate for a duration appropriate for the assay readout (e.g., 3-5 hours for a luciferase reporter assay) at 37°C with 5% CO2.

  • Signal Detection: Add the luciferase detection reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the concentration of the antagonist. A specific on-target effect will show a dose-dependent decrease in the signal with increasing antagonist concentration.

Protocol 2: Hepatotoxicity Assessment in HepG2 Cells

Objective: To assess the potential for this compound to cause direct cytotoxicity in a human liver cell line.

Materials:

  • HepG2 cells

  • Culture medium (e.g., EMEM with 10% FBS)

  • This compound

  • Positive control for hepatotoxicity (e.g., Acetaminophen)

  • Cell viability assay kit (e.g., MTS or CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate and grow to ~80% confluency.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C with 5% CO2.

  • Viability Measurement: After incubation, perform the cell viability assay according to the manufacturer's protocol. This typically involves adding a reagent and measuring absorbance or luminescence.

  • Data Analysis: Normalize the data to the vehicle-only control wells (representing 100% viability). Plot cell viability against the concentration of this compound. A significant decrease in viability indicates potential cytotoxicity.

Visualizations

Signaling Pathway and Mitigation Logic

The following diagrams illustrate the key pathways and experimental logic for investigating this compound's effects.

GLP1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) GLP1R GLP-1 Receptor This compound->GLP1R Binds & Activates Antagonist GLP-1R Antagonist (e.g., Exendin-4 (9-39)) Antagonist->GLP1R Binds & Blocks G_Protein Gαs Protein GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Reporter CRE-Luciferase Reporter Gene CREB->Reporter Activates Transcription OffTarget Potential Off-Target Protein Toxicity Hepatotoxicity OffTarget->Toxicity Lotiglipron_Cytoplasm->OffTarget Binds?

Caption: On-target GLP-1R signaling versus a potential off-target pathway.

Troubleshooting_Workflow Start Start: Observe unexpected effect (e.g., toxicity, low signal) CheckOnTarget Is the effect GLP-1R mediated? Start->CheckOnTarget AntagonistAssay Perform Antagonist Competition Assay (Protocol 1) CheckOnTarget->AntagonistAssay Test 1 ControlCellLine Test in Parental (GLP-1R negative) Cell Line CheckOnTarget->ControlCellLine Test 2 ResultAntagonist Is signal blocked by antagonist? AntagonistAssay->ResultAntagonist ResultParental Is there a response in parental cells? ControlCellLine->ResultParental OnTarget Conclusion: Effect is likely ON-TARGET. Investigate biased agonism or assay conditions. ResultAntagonist->OnTarget Yes OffTarget Conclusion: Effect is likely OFF-TARGET. Proceed with hepatotoxicity assays (Protocol 2) and target deconvolution. ResultAntagonist->OffTarget No ResultParental->OnTarget No ResultParental->OffTarget Yes

References

Lotiglipron Formulation & Development: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and answers to frequently asked questions regarding the formulation and clinical development of Lotiglipron (PF-07081532). This compound is an orally active, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under investigation for the treatment of type 2 diabetes and obesity.[1][2] Its development was discontinued due to safety concerns.

Frequently Asked Questions (FAQs)

Q1: What was the primary issue encountered during the clinical development of this compound?

The clinical development of this compound was terminated due to observations of elevated liver enzymes, specifically transaminases (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]), in participants of Phase 1 and Phase 2 clinical trials.[3][4][5] These elevations were considered a potential indicator of liver toxicity.

Q2: Were there any patient-reported symptoms associated with the elevated liver enzymes?

No, none of the participants with elevated transaminases reported any liver-related symptoms or side effects. There was also no evidence of liver failure, and none of the affected participants required treatment for the condition.

Q3: At what stage of clinical development were these issues observed?

The elevated transaminases were identified during Phase 1 drug-drug interaction studies and an ongoing Phase 2 study. The decision to discontinue development was based on the pharmacokinetic data and these laboratory findings.

Q4: What was the intended therapeutic action of this compound?

This compound is a GLP-1 receptor agonist. By activating the GLP-1 receptor, it was designed to stimulate insulin release, suppress glucagon secretion, slow gastric emptying, and promote a feeling of fullness, thereby aiding in glycemic control and weight reduction.

Troubleshooting & Experimental Insights

Given that the core issue with this compound was a safety signal rather than a conventional formulation problem like poor solubility or stability, troubleshooting efforts by the developer, Pfizer, focused on evaluating the clinical risk. The ultimate "solution" was the discontinuation of the drug's development program. For researchers working with similar small-molecule GLP-1R agonists, the this compound case highlights the critical importance of monitoring hepatic safety profiles.

Key Clinical Study Findings

The decision to halt the development of this compound was based on data from several clinical trials. Below is a summary of the key studies and their findings.

Clinical Trial IdentifierPhaseStudy PurposeKey Findings Relevant to Discontinuation
NCT05671653 (C3991040) Phase 1Drug-drug interaction study.Observed elevated transaminases.
NCT05788328 (C3991047) Phase 1Drug-drug interaction study.Observed elevated transaminases.
NCT05579977 (C3991004) Phase 2Dose-ranging study to evaluate efficacy and safety in participants with type 2 diabetes or obesity.The study was terminated early due to safety concerns, specifically the observation of elevated liver transaminases. Despite the early termination, statistically significant reductions in HbA1c and body weight were observed at various doses.
Efficacy Data from Terminated Phase 2 Study (NCT05579977)

Despite the safety concerns that led to its discontinuation, this compound demonstrated efficacy in reducing HbA1c in patients with type 2 diabetes and body weight in patients with obesity.

CohortEndpointThis compound Treatment Arm (Example)Placebo
Type 2 Diabetes Change in HbA1c at Week 16Up to -1.44% (80 mg dose)-0.07%
Obesity Change in Body Weight at Week 20Up to -7.47% (200 mg, five-step titration)-1.84%

Experimental Protocols

The clinical trials for this compound followed standard protocols for dose-ranging and safety evaluation of investigational drugs.

Phase 2 Study (NCT05579977) Methodology

  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.

  • Participant Population: Adults with type 2 diabetes inadequately controlled on metformin, and a separate cohort of adults with obesity without type 2 diabetes.

  • Intervention: Participants were randomized to receive either one of several maintenance doses of this compound once daily or a matching placebo. The study included various dose titration regimens.

  • Primary Endpoints (Planned): Efficacy in reducing HbA1c (for the diabetes cohort) and body weight (for the obesity cohort), as well as safety and tolerability.

  • Outcome: The study was terminated prematurely due to the observation of elevated liver transaminases.

Visualizing the Science

GLP-1 Receptor Signaling Pathway

This diagram illustrates the mechanism of action for a GLP-1 receptor agonist like this compound.

GLP1_Pathway cluster_cell Pancreatic Beta Cell This compound This compound (GLP-1R Agonist) GLP1R GLP-1 Receptor This compound->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes fusion InsulinRelease Insulin Release InsulinVesicles->InsulinRelease Leads to

Caption: GLP-1 Receptor agonist signaling cascade in pancreatic beta cells.

This compound Development Discontinuation Logic

This workflow demonstrates the decision-making process that led to the termination of the this compound clinical program.

Discontinuation_Logic start Start: this compound Clinical Development phase1_2 Phase 1 (DDI) & Phase 2 (Efficacy/Safety) Studies start->phase1_2 data_review Routine Data and Pharmacokinetic Review phase1_2->data_review efficacy_signal Positive Efficacy Signals: - HbA1c Reduction - Weight Loss data_review->efficacy_signal Efficacy safety_signal Adverse Safety Signal: Elevated Liver Transaminases data_review->safety_signal Safety decision Risk-Benefit Assessment efficacy_signal->decision safety_signal->decision stop_dev Discontinue Clinical Development decision->stop_dev Unfavorable (Safety Concern)

Caption: Decision pathway for the discontinuation of this compound development.

References

challenges in long-term stability of Lotiglipron solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges related to the long-term stability of Lotiglipron solutions. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound as a solid powder is stable for multiple years when stored at -20°C[1][2]. For stock solutions, storage recommendations vary based on the solvent and temperature.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound hydrochloride is slightly soluble in ethanol and DMSO (0.1-1 mg/ml)[1]. When preparing a stock solution, it is recommended to dissolve the solid in the solvent of choice and purge with an inert gas[1]. For optimal stability, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month[3]. One supplier suggests that in DMSO, the solution is stable for two weeks at 4°C.

Q3: Are there any known incompatibilities for this compound in solution?

A3: While specific incompatibility data for this compound is not extensively published, general best practices for small molecule stability should be followed. Avoid highly acidic or basic conditions, exposure to strong oxidizing agents, and intense light, as these conditions can promote degradation of organic molecules.

Q4: Why was the clinical development of this compound discontinued?

A4: The development of this compound was halted due to safety concerns, specifically observations of elevated liver enzymes (transaminases) in clinical trial participants. This suggests potential hepatotoxicity and was the primary reason for its discontinuation, not necessarily issues with the compound's chemical stability in formulations.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in this compound Solutions Upon Storage
  • Possible Cause 1: Poor Solubility. this compound has limited solubility in some solvents. The concentration may be too high for the chosen solvent system, especially at lower temperatures.

    • Solution: Try preparing a more dilute stock solution. Ensure the solvent is fresh and of high purity. For aqueous dilutions, consider the use of co-solvents or surfactants, but be aware that these may impact your experimental system.

  • Possible Cause 2: Temperature-Dependent Solubility. The solubility of this compound may decrease significantly at lower storage temperatures (e.g., 4°C or -20°C).

    • Solution: Before use, allow the solution to warm to room temperature and vortex gently to see if the precipitate redissolves. If it does not, the compound may have degraded or aggregated.

  • Possible Cause 3: Degradation. The precipitate could be a less soluble degradation product.

    • Solution: Analyze the solution using HPLC to check for the appearance of new peaks. If degradation is suspected, prepare fresh solutions and store them under more protective conditions (e.g., at -80°C, protected from light).

Issue 2: Discoloration of the Solution
  • Possible Cause: Oxidation or Photodegradation. Exposure to oxygen or light (especially UV) can cause chemical changes in the molecule, leading to the formation of colored byproducts.

    • Solution: Prepare solutions using solvents purged with an inert gas like nitrogen or argon. Store solutions in amber vials or wrap vials in foil to protect them from light. Minimize the headspace in the storage vial to reduce contact with air.

Issue 3: Loss of Biological Activity
  • Possible Cause 1: Chemical Degradation. The chemical structure of this compound may have been altered due to hydrolysis, oxidation, or other degradation pathways, rendering it unable to bind to the GLP-1 receptor.

    • Solution: Confirm the integrity of the compound using an analytical technique like LC-MS. Prepare fresh solutions for experiments and adhere strictly to recommended storage conditions. Consider performing a forced degradation study (see experimental protocol below) to understand the lability of your specific solution.

  • Possible Cause 2: Adsorption to Surfaces. Peptides and some small molecules can adsorb to the surfaces of plastic or glass storage containers, reducing the effective concentration of the compound in solution.

    • Solution: Use low-adsorption microplates and tubes. Including a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer, if compatible with your assay, can help prevent surface adsorption.

Data Summary

Table 1: Recommended Storage and Stability of this compound
FormSolventStorage TemperatureStability PeriodReference(s)
Solid PowderN/A-20°C≥ 4 years
Stock SolutionDMSO-80°CUp to 6 months
Stock SolutionDMSO-20°CUp to 1 month
Stock SolutionDMSO4°CUp to 2 weeks

Experimental Protocols

Protocol: Forced Degradation Study for this compound Solutions

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

1. Objective: To identify potential degradation pathways and determine the stability of a this compound solution under hydrolytic, oxidative, photolytic, and thermal stress.

2. Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC-UV or LC-MS system

  • Photostability chamber

  • Oven

3. Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent (e.g., DMSO).
  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equal amount of 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equal amount of 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 24 hours.
  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines). Keep a control sample wrapped in foil to protect it from light.
  • Control Sample: Keep an aliquot of the stock solution at -20°C, protected from light.
  • Analysis: Analyze all samples and the control by a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the main this compound peak.

4. Data Interpretation:

  • Calculate the percentage degradation in each condition relative to the control sample.

  • Characterize the degradation products using LC-MS if available.

Visualizations

GLP1R_Signaling_Pathway cluster_cell Pancreatic β-cell This compound This compound (Oral Agonist) GLP1R GLP-1 Receptor This compound->GLP1R binds AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles promotes exocytosis Epac2->InsulinVesicles promotes exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion leads to

Caption: Simplified GLP-1 receptor signaling pathway activated by this compound.

Forced_Degradation_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions start->stress control Control (-20°C, Dark) start->control acid Acid (0.1 M HCl, 60°C) stress->acid base Base (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂) stress->oxidation heat Heat (60°C) stress->heat light Light (Photostability Chamber) stress->light analysis Analyze all samples by HPLC / LC-MS acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis control->analysis evaluation Evaluate Degradation & Identify Products analysis->evaluation

Caption: Experimental workflow for a forced degradation study of this compound.

Instability_Causes instability This compound Solution Instability chemical Chemical Degradation chemical->instability physical Physical Instability physical->instability hydrolysis Hydrolysis (pH dependent) hydrolysis->chemical oxidation Oxidation (exposure to air) oxidation->chemical photodegradation Photodegradation (light exposure) photodegradation->chemical precipitation Precipitation (low solubility) precipitation->physical adsorption Adsorption (to container surface) adsorption->physical

Caption: Potential causes of instability in this compound solutions.

References

addressing Lotiglipron batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the use of lotiglipron in a research setting. Given that the clinical development of this compound was discontinued, this information is intended for preclinical and research applications only. The content addresses potential issues, including batch-to-batch variability, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays (e.g., cAMP accumulation) with different batches of this compound. What could be the cause?

A1: Inconsistent results between batches of a small molecule like this compound can stem from several factors. The most common are variations in purity, the presence of impurities or degradation products, and differences in physical properties such as solubility. Given that this compound's clinical development was halted due to safety concerns (elevated liver transaminases), it is plausible that batch-to-batch differences in impurity profiles could contribute to variable biological activity.[1][2] We recommend a thorough analytical characterization of each batch before use.

Q2: How can we assess the purity and consistency of our this compound batches?

A2: A multi-pronged analytical approach is recommended to ensure the quality of each this compound batch. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for assessing purity and quantifying the active pharmaceutical ingredient (API).[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying and characterizing any impurities or degradation products.[3] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the compound. For a comprehensive analysis, consider the techniques outlined in the table below.

Q3: Could the formulation of this compound for in vitro or in vivo studies contribute to result variability?

A3: Absolutely. This compound is a small molecule with specific solubility characteristics. Variations in the preparation of stock solutions and final formulations can significantly impact its effective concentration and bioavailability in your experiments. Inconsistent dissolution, precipitation, or interaction with formulation excipients can all lead to variability. It is critical to follow a standardized and well-documented formulation protocol.

Q4: What are the key signaling pathways activated by this compound that we should be assessing?

A4: this compound is a GLP-1 receptor agonist. The primary signaling pathway activated upon binding to the GLP-1 receptor (GLP-1R) is the Gαs-adenylyl cyclase cascade, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn mediates many of the downstream effects, including glucose-dependent insulin secretion. Therefore, measuring cAMP accumulation is a primary method for assessing this compound's in vitro potency.

Troubleshooting Guides

Issue 1: Inconsistent Potency (EC50) in cAMP Accumulation Assays

If you are observing significant shifts in the EC50 values between different batches of this compound in your cAMP accumulation assays, follow this troubleshooting guide.

Troubleshooting Decision Tree:

G start Inconsistent EC50 in cAMP Assay check_purity Step 1: Verify Purity of this compound Batches - Run HPLC/UPLC-UV - Perform LC-MS for impurity profiling start->check_purity purity_ok Purity >98% and consistent impurity profile? check_purity->purity_ok check_solubility Step 2: Evaluate Solubility and Formulation - Visually inspect for precipitation - Standardize solvent and sonication time purity_ok->check_solubility Yes contact_supplier Action: Contact Supplier - Request Certificate of Analysis for each batch - Inquire about known variability purity_ok->contact_supplier No solubility_ok Is the formulation protocol consistent and the compound fully dissolved? check_solubility->solubility_ok check_assay Step 3: Review Assay Protocol - Check cell passage number and health - Verify reagent concentrations and incubation times solubility_ok->check_assay Yes re_formulate Action: Optimize Formulation - Test alternative solvents or excipients - Filter solution before use solubility_ok->re_formulate No assay_ok Are all assay parameters consistent? check_assay->assay_ok optimize_assay Action: Optimize Assay - Use a fresh batch of cells - Prepare fresh reagents assay_ok->optimize_assay No end Issue Resolved assay_ok->end Yes re_qualify Action: Re-Qualify Batches - Use a reference standard - Establish internal acceptance criteria contact_supplier->re_qualify re_qualify->end re_formulate->end optimize_assay->end

Caption: Troubleshooting workflow for inconsistent in vitro potency.

Issue 2: Unexpected Variability in In Vivo Studies (e.g., Oral Glucose Tolerance Test)

Variability in animal studies can be complex. If you observe inconsistent glucose-lowering effects or body weight changes with different this compound batches, consider the following.

Troubleshooting Steps:

  • Confirm this compound Batch Integrity: As with in vitro studies, first confirm the purity and integrity of the this compound batch using the analytical methods described below.

  • Standardize Formulation and Dosing:

    • Ensure the vehicle used for oral gavage is consistent and that this compound remains in solution or a uniform suspension.

    • Verify the accuracy of dosing volumes and the timing of administration relative to the glucose challenge.

  • Animal Husbandry and Acclimatization:

    • Ensure all animals are properly acclimatized and fasted for the same duration before the experiment.

    • Monitor for any health issues that could affect metabolic parameters.

  • Blood Sampling and Analysis:

    • Standardize the blood sampling technique and timing.

    • Ensure the glucometer or analytical instrument for glucose measurement is calibrated and functioning correctly.

Data Presentation

Table 1: Recommended Analytical Methods for this compound Batch Qualification

Analytical TechniqueParameter MeasuredAcceptance Criteria (Example)Rationale
HPLC/UPLC-UV Purity, Content>98.0% PurityQuantifies the active compound and detects major impurities.
LC-MS Identity, Impurity ProfileMass consistent with structure, no new impurities >0.1%Confirms molecular weight and identifies potential process-related impurities or degradants.
NMR Spectroscopy Chemical StructureSpectrum consistent with referenceConfirms the molecular structure and can detect structural isomers.
Solubility Test Solubility in relevant mediaClear solution at working concentrationEnsures the compound will be soluble in the experimental system, preventing inaccurate dosing.
Karl Fischer Titration Water Content<0.5%High water content can affect stability and accurate weighing of the compound.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol provides a general method for assessing the potency of this compound by measuring cAMP accumulation in a cell line expressing the human GLP-1 receptor (hGLP-1R).

Experimental Workflow:

G cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis A 1. Seed hGLP-1R expressing cells in a 384-well plate B 2. Prepare serial dilutions of this compound C 3. Prepare controls (vehicle and reference agonist) D 4. Add this compound dilutions and controls to cells C->D E 5. Incubate at 37°C D->E F 6. Lyse cells and add HTRF detection reagents E->F G 7. Read plate on an HTRF-compatible reader F->G H 8. Plot dose-response curve and calculate EC50 G->H

Caption: Workflow for a cAMP accumulation assay.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the hGLP-1R in appropriate media.

  • Cell Seeding: Seed cells into a white, 384-well plate at a density optimized for your cell line and allow them to attach overnight.

  • Compound Preparation: On the day of the assay, prepare a serial dilution of this compound in assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX). A typical concentration range is 1 pM to 10 µM.

  • Cell Treatment: Remove the culture medium and add the diluted this compound and controls (vehicle and a reference GLP-1R agonist) to the cells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available detection kit (e.g., HTRF or luminescence-based). Follow the manufacturer's protocol.

  • Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines a standard procedure for evaluating the effect of orally administered this compound on glucose tolerance in a rodent model.

Methodology:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week.

  • Fasting: Fast the mice for 6 hours with free access to water.

  • Baseline Glucose: At t = -60 minutes, take a baseline blood sample from the tail vein and measure blood glucose with a glucometer.

  • This compound Administration: At t = -60 minutes, administer this compound or vehicle via oral gavage.

  • Glucose Challenge: At t = 0 minutes, administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound.

Mandatory Visualization

GLP-1 Receptor Signaling Pathway

GLP1R_Signaling cluster_membrane Cell Membrane GLP1R GLP-1 Receptor Gs Gαs GLP1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates This compound This compound This compound->GLP1R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin promotes

Caption: this compound activates the GLP-1R, leading to insulin secretion.

References

Technical Support Center: Optimizing Lotiglipron Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral small-molecule GLP-1 receptor agonist, Lotiglipron. The information is designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (PF-07081532) is an experimental, orally active, non-peptide small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R).[1] Like other GLP-1R agonists, it is designed to mimic the effects of the native GLP-1 hormone, which includes stimulating glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety, ultimately leading to lower blood glucose levels and reduced body weight.[1]

Q2: What is the clinical status of this compound?

A2: Pfizer, the developer of this compound, discontinued its clinical development in June 2023.[2] This decision was based on findings of elevated liver enzymes (transaminases) in participants during Phase 1 and Phase 2 clinical trials, which raised concerns about potential liver toxicity.[2][3]

Q3: What were the effective doses of this compound in human clinical trials?

A3: In Phase 1 and 2 clinical studies, this compound was evaluated at a range of oral doses, typically from 10 mg to 260 mg administered once daily. These studies demonstrated dose-dependent reductions in blood glucose and body weight. However, it is crucial to note that these are human doses and do not directly translate to effective doses in preclinical animal models.

Q4: Are there established preclinical doses for this compound in animal models?

A4: Publicly available literature does not specify definitive oral doses of this compound used in preclinical animal models. However, data from similar oral small-molecule GLP-1R agonists, such as danuglipron, can provide a starting point for dose-ranging studies. For instance, danuglipron has been studied in mice at subcutaneous doses of 3 mg/kg and 30 mg/kg, and in cynomolgus monkeys at oral doses of 5 mg/kg and 100 mg/kg. It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Troubleshooting Guide for In Vivo Studies

This guide addresses common issues encountered when conducting in vivo experiments with this compound and similar oral small-molecule GLP-1 receptor agonists.

Issue 1: Difficulty in Formulating this compound for Oral Administration
  • Problem: this compound is reported to be insoluble in water, making it challenging to prepare a homogenous solution or suspension for oral gavage.

  • Possible Causes & Solutions:

    • Inappropriate Vehicle: Using an aqueous vehicle alone will not be sufficient.

    • Recommended Formulation Strategy: For poorly water-soluble small molecules, a suspension or co-solvent system is often necessary. Based on formulations used for similar compounds like danuglipron, a common approach is to use a vehicle containing a suspending agent and a surfactant.

Parameter Recommendation Example Formulation (based on Danuglipron)
Primary Vehicle Aqueous solution with a suspending agent0.5% (w/v) Methylcellulose A4M in distilled water
Surfactant To aid in wetting the compound2% (v/v) Tween 80
Preparation Prepare a stock solution in a suitable organic solvent and then dilute into the final vehicle, or directly suspend the compound in the vehicle.Prepare a 2:98 (v/v) mixture of Tween 80 and 0.5% methylcellulose solution.
Solubility Data This compound is soluble in DMSO (100 mg/mL) and Ethanol (50 mg/mL).A high-concentration stock in DMSO can be prepared and then diluted into the final aqueous vehicle. Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity.
Issue 2: High Variability in Efficacy (e.g., blood glucose lowering, weight loss)
  • Problem: Inconsistent or highly variable results are observed between animals within the same treatment group.

  • Possible Causes & Solutions:

    • Inaccurate Dosing: Improper oral gavage technique can lead to incorrect dosing or administration into the lungs.

    • Animal Model Selection: Standard rodent models may have different GLP-1 receptor binding characteristics compared to humans. For small-molecule GLP-1R agonists, humanized GLP-1 receptor mice are often used to improve the translatability of the results.

    • Food Intake: The amount of food in the stomach can affect the absorption of orally administered drugs. Ensure consistent fasting times or feeding schedules across all experimental groups.

Issue 3: Suboptimal Efficacy or Lack of Response
  • Problem: The expected therapeutic effects (e.g., weight loss, improved glucose tolerance) are not observed.

  • Possible Causes & Solutions:

    • Insufficient Dose: The administered dose may be too low. A dose-ranging study is essential to establish an effective dose in your chosen animal model.

    • Poor Bioavailability: The formulation may not be optimal for absorption. Consider exploring alternative formulations with different suspending agents, surfactants, or co-solvents.

    • Compound Stability: Ensure the compound is stored correctly and the formulation is prepared fresh before each experiment to avoid degradation.

Issue 4: Adverse Events in Study Animals
  • Problem: Animals exhibit signs of distress, such as lethargy, ruffled fur, or significant and rapid weight loss beyond the expected therapeutic effect.

  • Possible Causes & Solutions:

    • Gastrointestinal Side Effects: GLP-1R agonists are known to cause gastrointestinal side effects like nausea and delayed gastric emptying. Monitor food intake and animal behavior closely. Consider starting with a lower dose and gradually titrating upwards to allow for acclimatization.

    • Vehicle Toxicity: Some formulation components, if used at high concentrations, can cause adverse effects. Ensure that the vehicle is well-tolerated in a control group.

    • On-Target but Exaggerated Pharmacological Effect: The dose may be too high, leading to excessive weight loss or other metabolic disturbances.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

  • Objective: To prepare a 1 mg/mL suspension of this compound for oral administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Tween 80

    • Methylcellulose A4M

    • Sterile distilled water

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Prepare a 0.5% (w/v) methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile distilled water. Mix thoroughly until fully dissolved. This may require heating and/or stirring for an extended period.

    • Prepare the vehicle by adding Tween 80 to the 0.5% methylcellulose solution to a final concentration of 2% (v/v). For example, add 200 µL of Tween 80 to 9.8 mL of the methylcellulose solution.

    • Weigh the required amount of this compound. To prepare 1 mL of a 1 mg/mL suspension, weigh 1 mg of this compound.

    • Create a stock solution by dissolving the this compound in a minimal amount of DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to create a 100 mg/mL stock.

    • To prepare the final 1 mg/mL suspension, add 10 µL of the 100 mg/mL this compound stock solution to 990 µL of the vehicle (2% Tween 80 in 0.5% methylcellulose).

    • Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity. If necessary, use a brief sonication to aid in dispersion.

    • Administer the suspension to mice via oral gavage at the desired volume (typically 5-10 mL/kg body weight). Ensure the suspension is well-mixed immediately before each administration.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice

  • Objective: To assess the effect of this compound on glucose tolerance.

  • Procedure:

    • Fast the mice for 6 hours with free access to water.

    • Administer this compound or vehicle control via oral gavage at the desired dose and time point before the glucose challenge (e.g., 60 minutes prior).

    • At time 0, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

    • Immediately after the baseline blood sample, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

    • Plot the mean blood glucose concentration versus time for each treatment group and calculate the area under the curve (AUC) for statistical analysis.

Visualizations

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to Gs Gs Protein GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Glucagon Glucagon Suppression PKA->Glucagon

Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis Formulation Prepare this compound Suspension Dose_Calc Calculate Dose (mg/kg) Formulation->Dose_Calc Dosing Administer this compound (Oral Gavage) Dose_Calc->Dosing Animal_Model Select Animal Model (e.g., Humanized GLP-1R Mice) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Fasting Fast Animals (e.g., 6h) Acclimatization->Fasting Fasting->Dosing OGTT Perform OGTT Dosing->OGTT Body_Weight Measure Body Weight Dosing->Body_Weight Food_Intake Monitor Food Intake Dosing->Food_Intake Data_Analysis Analyze Data and Compare Groups OGTT->Data_Analysis Body_Weight->Data_Analysis Food_Intake->Data_Analysis Troubleshooting_Logic Start Suboptimal Efficacy Observed Check_Dose Is the dose appropriate? Start->Check_Dose Check_Formulation Is the formulation stable and homogenous? Check_Dose->Check_Formulation Yes Increase_Dose Perform Dose-Ranging Study Check_Dose->Increase_Dose No Check_Gavage Is oral gavage technique correct? Check_Formulation->Check_Gavage Yes Reformulate Optimize Vehicle/Suspension Check_Formulation->Reformulate No Check_Model Is the animal model appropriate? Check_Gavage->Check_Model Yes Retrain Review and Retrain on Gavage Technique Check_Gavage->Retrain No Change_Model Consider Humanized GLP-1R Model Check_Model->Change_Model No End Re-run Experiment Check_Model->End Yes Increase_Dose->End Reformulate->End Retrain->End Change_Model->End

References

Validation & Comparative

A Preclinical Showdown: Unpacking the Profiles of Lotiglipron and Danuglipron

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of oral GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity, two small molecules from Pfizer, lotiglipron and danuglipron, initially emerged as promising candidates. While both were designed to offer a convenient oral alternative to injectable peptide-based therapies, their development paths diverged significantly. This guide provides a detailed preclinical comparison of this compound and danuglipron, summarizing available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their pharmacological profiles.

The clinical development of this compound was discontinued due to observations of elevated liver transaminases in Phase 1 and 2 studies[1][2]. In contrast, similar liver-related adverse events were not observed with danuglipron, and its development is ongoing[3][4]. This divergence in clinical outcomes underscores the importance of a thorough preclinical evaluation. However, a direct head-to-head preclinical comparison has not been extensively published. This guide, therefore, compiles and contrasts the available preclinical data for each compound individually.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound and danuglipron based on available information. It is important to note that publicly accessible preclinical data for this compound is limited.

Table 1: In Vitro GLP-1 Receptor Activity

ParameterThis compoundDanuglipronReference Peptides
Binding Affinity (Ki) Data not publicly available360 nM ([125I]GLP-1 competition)Exenatide: 0.092 nM, Liraglutide: 4.4 nM
cAMP Pathway Potency (EC50) Data not publicly available13 nM-
β-Arrestin 2 Recruitment (EC50) Data not publicly available490 nMExenatide: 9.0 nM, Liraglutide: 20 nM
β-Arrestin 2 Maximal Effect (Emax) Data not publicly available36%Exenatide: 75%, Liraglutide: 99%

Table 2: Preclinical In Vivo Data

ParameterThis compoundDanuglipron
Animal Model(s) A retrospective review of in vivo preclinical toxicity data did not show signals consistent with liver toxicity[5]. Specific models and efficacy data are not detailed in available sources.Humanized GLP-1R Mice, Cynomolgus Monkeys
Key In Vivo Effects Data not publicly availableHumanized GLP-1R Mice: Improved glucose tolerance, reduced blood glucose AUC, and increased plasma insulin. Cynomolgus Monkeys: Improved glucose tolerance and dose-dependent plasma concentrations.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of these compounds are crucial for reproducibility and interpretation of the data. Below are summaries of the methodologies used in key experiments for danuglipron, as specific protocols for this compound are not publicly available.

cAMP Accumulation Assay (for Danuglipron)

The potency of danuglipron in activating the GLP-1 receptor and initiating downstream signaling is commonly assessed through a cyclic adenosine monophosphate (cAMP) accumulation assay.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor.

  • Assay Principle: GLP-1 receptor activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase is quantified to determine the agonist's potency (EC50) and maximal efficacy (Emax).

  • General Procedure:

    • CHO-hGLP-1R cells are seeded in multi-well plates and incubated.

    • Cells are treated with varying concentrations of danuglipron or a reference agonist.

    • Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Dose-response curves are generated to calculate the EC50 and Emax values.

In Vivo Glucose Tolerance Test (for Danuglipron in Humanized GLP-1R Mice)

To assess the in vivo efficacy of danuglipron on glucose metabolism, an intraperitoneal glucose tolerance test (IPGTT) is performed in mice expressing the human GLP-1 receptor.

  • Animal Model: Mice homozygous for the human GLP-1 receptor (hGLP-1R) gene.

  • Procedure:

    • Mice are fasted overnight.

    • A baseline blood glucose level is measured.

    • Danuglipron (e.g., a single 3 mg/kg dose) or vehicle is administered via intraperitoneal injection.

    • After a specified time, a glucose challenge (e.g., 2 g/kg of 40% dextrose) is administered intraperitoneally.

    • Blood glucose levels are monitored at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

    • The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance. Plasma insulin levels can also be measured at these time points.

Visualizing Key Pathways and Processes

To further elucidate the context of this preclinical comparison, the following diagrams, created using the DOT language, illustrate the GLP-1 receptor signaling pathway, a typical experimental workflow, and the divergent development paths of these two compounds.

Ligand GLP-1 Agonist (this compound/Danuglipron) GLP1R GLP-1 Receptor Ligand->GLP1R Binds to G_Protein G Protein (Gs) GLP1R->G_Protein Activates Beta_Arrestin β-Arrestin GLP1R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Internalization Receptor Internalization Beta_Arrestin->Internalization

GLP-1 Receptor Signaling Pathway

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Ki) Functional Functional Assays (cAMP, β-Arrestin) PK Pharmacokinetics (Animal Models) Functional->PK PD Pharmacodynamics (e.g., Glucose Tolerance Test) PK->PD Tox Toxicology Studies

Preclinical Evaluation Workflow

Start Oral GLP-1 Agonist Candidates This compound This compound Development Start->this compound Danuglipron Danuglipron Development Start->Danuglipron Clinical_Loti Clinical Trials (Phase 1 & 2) This compound->Clinical_Loti Clinical_Danu Clinical Trials (Ongoing) Danuglipron->Clinical_Danu Discontinued Development Discontinued (Liver Safety Signal) Clinical_Loti->Discontinued Continued Development Continued Clinical_Danu->Continued

Development Paths of this compound and Danuglipron

Discussion and Conclusion

The preclinical data available for danuglipron demonstrates its activity as a GLP-1 receptor agonist, albeit with lower potency in β-arrestin recruitment compared to peptide agonists like exenatide and liraglutide. This biased agonism, favoring the Gs-cAMP pathway over β-arrestin recruitment, is a characteristic of some small-molecule GLP-1 receptor agonists. The in vivo studies in humanized mice and cynomolgus monkeys further support its potential to improve glycemic control.

For this compound, the lack of detailed public preclinical data makes a direct comparison challenging. While a retrospective review of its preclinical toxicity data reportedly showed no liver safety signals, the emergence of elevated transaminases in clinical trials led to the termination of its development. This highlights a potential disconnect between preclinical animal models and human response, a critical consideration in drug development.

References

In Vitro Potency Showdown: Lotiglipron vs. Liraglutide for GLP-1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the in vitro potency of the novel small molecule agonist lotiglipron and the established peptide-based therapeutic liraglutide reveals significant differences in their activity at the glucagon-like peptide-1 receptor (GLP-1R). This guide provides a comprehensive analysis of their in vitro pharmacology, supported by experimental data, to inform researchers and drug development professionals.

This guide delves into the specifics of the in vitro potency of this compound, an orally active small molecule, and liraglutide, an injectable peptide analogue of GLP-1. While both compounds target the GLP-1R, a key mediator of glucose homeostasis and appetite regulation, their distinct molecular nature is reflected in their in vitro activity profiles. It is important to note that the clinical development of this compound was discontinued due to safety concerns related to elevated liver enzymes.

Quantitative Comparison of In Vitro Potency

The in vitro potency of GLP-1 receptor agonists is typically determined by measuring their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling cascade. The half-maximal effective concentration (EC50) is a standard measure of potency, representing the concentration of the agonist that elicits 50% of the maximal response.

CompoundAssay TypeCell LineReceptorEC50
This compound cAMP AccumulationNot SpecifiedHuman GLP-1R0.96 nM[1]
cAMP AccumulationNot SpecifiedMutated Rat GLP-1R S33W26.9 nM[2]
Liraglutide GLP-1R Activation (cAMP production)Chinese Hamster Ovary (CHO)Human GLP-1R1.2 pM[3]

Note: A direct comparison of EC50 values should be made with caution due to variations in experimental conditions, such as the cell line and specific receptor construct used. The significantly lower EC50 value for liraglutide (in the picomolar range) compared to this compound (in the nanomolar range) suggests a substantially higher in vitro potency for liraglutide in activating the human GLP-1 receptor under the specified assay conditions.

Experimental Protocols

The determination of in vitro potency for GLP-1R agonists predominantly relies on cell-based assays that quantify the downstream signaling events following receptor activation. The most common of these is the cAMP accumulation assay.

General Protocol for cAMP Accumulation Assay:
  • Cell Culture: A stable cell line, typically Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is genetically engineered to express the human GLP-1 receptor. These cells are cultured in a suitable medium supplemented with antibiotics to maintain receptor expression.

  • Cell Seeding: The cells are seeded into multi-well plates and allowed to adhere and grow to an appropriate confluency.

  • Agonist Stimulation: The cultured cells are then treated with varying concentrations of the test compound (e.g., this compound or liraglutide).

  • cAMP Measurement: Following a specific incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured. This is often achieved using competitive immunoassays or reporter gene assays where the expression of a reporter protein is linked to cAMP levels.

  • Data Analysis: The cAMP levels are plotted against the agonist concentrations, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow

The activation of the GLP-1 receptor by an agonist like this compound or liraglutide initiates a cascade of intracellular events. The primary and most well-characterized pathway involves the coupling of the receptor to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in the physiological responses associated with GLP-1R activation, such as insulin secretion and a feeling of satiety.

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or Liraglutide GLP1R GLP-1 Receptor Agonist->GLP1R Binds to Gs Gs Protein GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response Leads to Experimental_Workflow A Cell Line Preparation (e.g., CHO-hGLP-1R) B Cell Seeding (Multi-well plates) A->B D Cell Treatment (Incubation with compound) B->D C Compound Dilution (this compound or Liraglutide) C->D E Cell Lysis D->E F cAMP Measurement (e.g., Immunoassay) E->F G Data Analysis (Dose-Response Curve & EC50) F->G

References

A Comparative Analysis of Lotiglipron and Semaglutide: GLP-1R Binding and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative binding characteristics and downstream signaling of the small-molecule GLP-1 receptor agonist, lotiglipron, and the peptide-based agonist, semaglutide.

This guide provides a comprehensive comparison of this compound and semaglutide, two glucagon-like peptide-1 receptor (GLP-1R) agonists. While both compounds target the same receptor, their distinct molecular nature—a small molecule versus a peptide analogue—leads to different pharmacological profiles. Semaglutide is an established therapeutic, whereas the clinical development of this compound was discontinued due to safety concerns, specifically elevated liver transaminases.[1][2] This guide delves into their comparative binding affinities, experimental protocols for these measurements, and the downstream signaling pathways they activate.

Comparative Binding Affinity at the GLP-1 Receptor

The binding affinity of a ligand to its receptor is a critical determinant of its potency and duration of action. The available data, summarized in the table below, indicates a significant difference in the binding affinities of this compound and semaglutide to the GLP-1 receptor.

CompoundMolecular TypeReceptor TargetBinding Affinity (Ki)Binding Affinity (Kd)cAMP Accumulation (EC50)β-arrestin 1/2 Recruitment (EC50)
This compound Small MoleculeMutated Rat GLP-1R S33W2770 nM[3]-26.9 nM[3]198 nM / 274 nM[3]
Semaglutide Peptide AnalogueHuman GLP-1R-0.38 ± 0.06 nM--

Note: The binding affinity for this compound was determined using a mutated rat GLP-1 receptor, which may not be directly comparable to the human receptor data for semaglutide.

Experimental Protocols

The determination of binding kinetics and downstream signaling activation is crucial for characterizing GLP-1R agonists. The following are detailed methodologies for key experiments cited in the comparison.

Radioligand Binding Assay

This technique is commonly used to determine the binding affinity of a compound to a receptor.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis ReceptorPrep Prepare cell membranes expressing GLP-1R Incubation Incubate membranes, radioligand, and test compound together ReceptorPrep->Incubation RadioligandPrep Prepare radiolabeled GLP-1 analogue (e.g., [125I]GLP-1) RadioligandPrep->Incubation TestCompoundPrep Prepare serial dilutions of test compound (this compound/Semaglutide) TestCompoundPrep->Incubation Filtration Separate bound from free radioligand via vacuum filtration Incubation->Filtration Measurement Measure radioactivity of the filter using a gamma counter Filtration->Measurement Analysis Calculate Ki values from competition binding curves Measurement->Analysis

Workflow for a competitive radioligand binding assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust method for studying molecular interactions, including ligand-receptor binding kinetics.

cluster_cell_prep Cell Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis CellCulture Culture cells expressing SNAP-tagged GLP-1R Labeling Label cells with a terbium cryptate donor CellCulture->Labeling Preincubation Pre-incubate labeled cells with metabolic inhibitors to prevent endocytosis Labeling->Preincubation LigandAddition Add fluorescently labeled GLP-1 (acceptor) and competitor compound Preincubation->LigandAddition FRETMeasurement Measure TR-FRET signal over time LigandAddition->FRETMeasurement DataAnalysis Calculate kinetic parameters (kon, koff, and Kd) FRETMeasurement->DataAnalysis

Experimental workflow for a TR-FRET based binding assay.

GLP-1 Receptor Downstream Signaling

Upon binding of an agonist like this compound or semaglutide, the GLP-1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These signaling molecules, in turn, modulate a variety of cellular processes, including insulin secretion, gene expression, and cell survival. Additionally, GLP-1R activation can engage other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Agonist This compound or Semaglutide GLP1R GLP-1 Receptor Agonist->GLP1R Binds to GProtein G-protein GLP1R->GProtein Activates PI3K PI3K GLP1R->PI3K Activates MAPK MAPK GLP1R->MAPK Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates InsulinSecretion Insulin Secretion PKA->InsulinSecretion Promotes EPAC->InsulinSecretion Promotes Akt Akt PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Promotes MAPK->CellSurvival Promotes GeneExpression Gene Expression CREB->GeneExpression Regulates

GLP-1 receptor downstream signaling pathways.

References

comparing the safety profiles of Lotiglipron and other oral GLP-1 agonists

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of oral glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity has been dynamic, with several candidates progressing through clinical development. A critical aspect of their evaluation is the safety and tolerability profile. This guide provides a comparative analysis of the safety data for lotiglipron, a discontinued candidate, and other oral GLP-1 agonists, namely danuglipron and oral semaglutide, based on available clinical trial data.

Quantitative Safety Data Summary

The following table summarizes the key treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound, danuglipron, and oral semaglutide. It is important to note that direct comparison of these percentages should be done with caution due to differences in study design, patient populations, and dose-titration schedules.

Adverse EventThis compound (Phase 2)[1][2][3]Danuglipron (Phase 2b)[4][5]Oral Semaglutide (PIONEER Trials)
Gastrointestinal
Nausea4% (placebo) to 60.6%Up to 73%5-13% (7 mg), 15-20% (14 mg)
VomitingNot specifiedUp to 47%Not specified
DiarrheaNot specifiedUp to 25%Not specified
Hepatic
Transaminase Elevations6.0-6.6%Not associated with increased incidence compared to placeboNot reported as a common adverse event
Discontinuation due to AEs Clinical development terminated>50% across all doses2.3-3.4% (7 mg), 5.1-8.0% (14 mg) due to GI AEs

This compound: The clinical development of this compound was terminated due to observations of elevated liver transaminases in a subset of participants during Phase 1 and 2 trials. While the most frequently reported side effects were gastrointestinal and generally mild to moderate, the liver safety signal was the primary concern. In the Phase 2 study, transaminase elevations were seen in 6.0% to 6.6% of participants on this compound compared to 1.6% on placebo. Notably, these elevations were not associated with liver-related symptoms or liver failure.

Danuglipron: The safety profile of danuglipron, another oral small-molecule GLP-1 receptor agonist from Pfizer, is characterized primarily by gastrointestinal adverse events. High rates of nausea (up to 73%), vomiting (up to 47%), and diarrhea (up to 25%) were observed in a Phase 2b study, leading to high discontinuation rates of over 50% across all doses. Importantly, treatment with danuglipron was not associated with an increased incidence of liver enzyme elevation compared to placebo.

Oral Semaglutide: Oral semaglutide (Rybelsus®) is an approved oral GLP-1 receptor agonist. Its safety profile is also dominated by mild-to-moderate gastrointestinal side effects, which tend to occur early in treatment and diminish over time. Nausea is the most common adverse event, with rates of 5-13% for the 7 mg dose and 15-20% for the 14 mg dose. Discontinuation due to gastrointestinal adverse events was reported in 2.3-3.4% of patients on the 7 mg dose and 5.1-8.0% on the 14 mg dose.

Experimental Protocols

Detailed experimental protocols for the clinical trials of these compounds are not fully available in the public domain. However, based on the descriptions in the provided search results, a general outline of the methodology used in these Phase 2 and 3 trials can be constructed.

General Clinical Trial Design for Oral GLP-1 Agonist Safety Assessment:

  • Study Design: Typically, these are randomized, double-blind, placebo-controlled, multi-center studies with a dose-ranging component.

  • Participant Population: The studies enroll adults with type 2 diabetes or obesity, often with specific inclusion and exclusion criteria related to their medical history and concurrent medications.

  • Intervention: Participants are randomized to receive different doses of the oral GLP-1 agonist or a matching placebo, usually once or twice daily. A dose-escalation or titration schedule is commonly employed to improve tolerability.

  • Safety Assessments: Safety and tolerability are assessed through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and AEs leading to discontinuation. Regular monitoring of vital signs, electrocardiograms (ECGs), and laboratory parameters (including liver function tests, pancreatic enzymes, and renal function) is conducted throughout the study.

  • Efficacy Endpoints: While the focus here is on safety, these trials also assess efficacy endpoints such as changes in HbA1c and body weight from baseline.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the context of safety assessments, the following diagrams illustrate the GLP-1 receptor signaling pathway and a generalized experimental workflow for a clinical trial.

GLP1_Signaling_Pathway cluster_cell Pancreatic β-cell GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis GeneTranscription Gene Transcription (e.g., Insulin) PKA->GeneTranscription Promotes CellSurvival β-cell Survival and Proliferation PKA->CellSurvival Promotes Epac->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.

Clinical_Trial_Workflow cluster_protocol Clinical Trial Protocol cluster_assessments Safety and Efficacy Assessments Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Drug vs. Placebo) Screening->Randomization DoseTitration Dose Titration Period Randomization->DoseTitration Maintenance Maintenance Period DoseTitration->Maintenance AE_Monitoring Adverse Event Monitoring DoseTitration->AE_Monitoring Lab_Tests Laboratory Tests (Liver, Pancreas, etc.) DoseTitration->Lab_Tests Vital_Signs Vital Signs & ECGs DoseTitration->Vital_Signs FollowUp Follow-up Maintenance->FollowUp Maintenance->AE_Monitoring Maintenance->Lab_Tests Maintenance->Vital_Signs Efficacy_Endpoints Efficacy Endpoints (HbA1c, Body Weight) Maintenance->Efficacy_Endpoints FollowUp->AE_Monitoring

Caption: Generalized Experimental Workflow for an Oral GLP-1 Agonist Clinical Trial.

References

Oral GLP-1 Receptor Agonists: A Comparative Analysis of Lotiglipron and Other Emerging Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for type 2 diabetes and obesity is rapidly evolving with the advent of oral glucagon-like peptide-1 (GLP-1) receptor agonists. These molecules offer the potential for improved patient adherence and convenience compared to their injectable counterparts. This guide provides a detailed comparison of the clinical trial results of lotiglipron, a novel small molecule GLP-1 receptor agonist, with other key oral alternatives in development and on the market: oral semaglutide (Rybelsus®), danuglipron, and orforglipron.

Executive Summary

This compound demonstrated promising efficacy in reducing HbA1c and body weight in its Phase 2 clinical trial. However, the development of this compound was halted due to safety concerns, specifically elevations in liver transaminases.[1][2][3][4][5] In contrast, oral semaglutide is an approved and established treatment, while danuglipron and orforglipron are advancing through late-stage clinical development, each with distinct efficacy and tolerability profiles. This guide will delve into the quantitative clinical data, experimental methodologies, and underlying biological pathways to provide a comprehensive comparative overview for the scientific community.

Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the clinical trials of this compound and its oral GLP-1 receptor agonist comparators.

Efficacy Data: Glycemic Control and Weight Reduction
Drug (Trial)Patient PopulationDoseTreatment DurationMean Change in HbA1c from BaselineMean Change in Body Weight from Baseline
This compound (Phase 2, NCT05579977)Type 2 Diabetes80 mg once daily16 weeks-1.44%-
Obesity200 mg once daily20 weeks--7.47%
Oral Semaglutide (Rybelsus®) (PIONEER 1)Type 2 Diabetes7 mg once daily26 weeks-0.9%-0.9 kg
14 mg once daily26 weeks-1.1%-2.3 kg
Danuglipron (Phase 2b, NCT04707313)ObesityVarious (up to 200 mg twice daily)26 weeks--4.8% to -9.4%
32 weeks--6.9% to -11.7%
Orforglipron (ATTAIN-1, NCT05869903)Obesity/Overweight6 mg once daily72 weeks--7.8%
12 mg once daily--9.3%
36 mg once daily--12.4%
Safety and Tolerability Data
Drug (Trial)Most Common Adverse EventsDiscontinuation Rate due to Adverse EventsKey Safety Findings/Limitations
This compound (Phase 2, NCT05579977)Nausea (up to 60.6%), Vomiting, DiarrheaNot explicitly stated, but trial was terminated earlyElevations in liver transaminases observed in a subset of participants, leading to termination of clinical development.
Oral Semaglutide (Rybelsus®) (PIONEER Program)Nausea, Diarrhea, Vomiting (mild to moderate)2.3% - 7.4% (across doses)Generally well-tolerated with a safety profile consistent with the GLP-1 RA class.
Danuglipron (Phase 2b, NCT04707313)Nausea (up to 73%), Vomiting (up to 47%), Diarrhea (up to 25%)>50% (across all doses)High rates of gastrointestinal side effects and high discontinuation rates with the twice-daily formulation. A once-daily formulation is under development to improve tolerability.
Orforglipron (ATTAIN-1, NCT05869903)Nausea (28.9%-35.9%), Constipation (21.7%-29.8%), Diarrhea (21.0%-23.1%), Vomiting (13.0%-24.0%)Not explicitly stated, but described as consistent with the GLP-1 RA class.Gastrointestinal side effects were the most common, and were generally mild to moderate in severity.

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

This compound: Phase 2 Study (NCT05579977)

This was a randomized, double-blind, placebo-controlled, dose-ranging Phase 2 study. The trial enrolled adults with type 2 diabetes inadequately controlled on metformin, and a separate cohort of adults with obesity without type 2 diabetes. Participants were randomized to receive once-daily oral doses of this compound or placebo. The study was terminated prematurely due to the observation of elevated liver transaminases in some participants.

Oral Semaglutide (Rybelsus®): PIONEER Program

The PIONEER program consists of a series of Phase 3 clinical trials that evaluated the efficacy and safety of oral semaglutide in adults with type 2 diabetes across various stages of the disease and treatment backgrounds. For example, the PIONEER 1 trial was a 26-week, randomized, double-blind, placebo-controlled study in 703 patients with type 2 diabetes inadequately controlled with diet and exercise alone. Participants were randomized to receive once-daily oral semaglutide (3 mg, 7 mg, or 14 mg) or placebo. Dose escalation occurred every 4 weeks to the randomized maintenance dose.

Danuglipron: Phase 2b Study in Obesity (NCT04707313)

This was a randomized, double-blind, placebo-controlled, dose-ranging Phase 2b study in adults with obesity and without type 2 diabetes. The trial evaluated various twice-daily doses of danuglipron (ranging from 40 mg to 200 mg) against placebo over 26 or 32 weeks, with different dose-titration schedules. The primary endpoint was the change in body weight from baseline.

Orforglipron: ATTAIN-1 Phase 3 Study (NCT05869903)

The ATTAIN-1 trial is a Phase 3, randomized, double-blind, placebo-controlled study that enrolled 3,127 adult participants with obesity or who are overweight with weight-related comorbidities, but without diabetes. The study evaluated the efficacy and safety of three once-daily doses of oral orforglipron (6 mg, 12 mg, and 36 mg) compared to placebo over a 72-week period. Participants underwent a dose-escalation phase at four-week intervals to reach their assigned maintenance dose.

Signaling Pathways and Molecular Structures

The therapeutic effects of this compound and other GLP-1 receptor agonists are mediated through the activation of the GLP-1 receptor, a G protein-coupled receptor.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate the physiological effects of GLP-1, including enhanced glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1 Agonist->GLP1R Binds to Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vesicles Insulin Vesicles PKA->Vesicles Promotes fusion Exocytosis Insulin Secretion Vesicles->Exocytosis

Caption: Generalized GLP-1 Receptor Signaling Pathway.

This compound Clinical Trial Workflow

The Phase 2 clinical trial for this compound followed a standard randomized, placebo-controlled design, which was unfortunately cut short.

Lotiglipron_Trial_Workflow cluster_treatment Treatment Arms Start Patient Screening (T2D or Obesity) Randomization Randomization Start->Randomization This compound This compound (Once Daily) Randomization->this compound Placebo Placebo Randomization->Placebo FollowUp Efficacy & Safety Monitoring (HbA1c, Body Weight, LFTs) This compound->FollowUp Placebo->FollowUp Termination Early Trial Termination (Elevated Transaminases) FollowUp->Termination

Caption: this compound Phase 2 Clinical Trial Workflow.

Chemical Structure of this compound

This compound is a small molecule, non-peptide agonist of the GLP-1 receptor. Its chemical structure is distinct from the peptide-based agonists.

alt text
Caption: Chemical Structure of this compound.

Limitations and Future Directions

The clinical development of this compound was halted due to safety concerns related to liver enzyme elevations, highlighting a significant limitation and a critical area of investigation for non-peptide GLP-1 receptor agonists. The mechanism behind this hepatotoxicity is not yet fully understood.

In contrast, oral semaglutide has a well-established safety and efficacy profile from its extensive PIONEER clinical trial program. Danuglipron's development is focused on a once-daily formulation to mitigate the high rates of gastrointestinal side effects and discontinuations observed with its twice-daily regimen. Orforglipron has shown promising efficacy in weight loss in its Phase 3 trial, with a safety profile consistent with the GLP-1 receptor agonist class.

Future research in this area will likely focus on:

  • Understanding and mitigating the off-target effects of small molecule GLP-1 receptor agonists.

  • Optimizing dosing and formulation to improve the tolerability of oral GLP-1 receptor agonists.

  • Exploring the long-term cardiovascular and other systemic benefits of these oral agents.

The journey of this compound underscores the challenges in developing novel oral therapies, while the progress of other agents in this class continues to offer hope for more convenient and effective treatments for metabolic diseases.

References

A Head-to-Head Comparison of Small Molecule GLP-1R Agonists

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of metabolic disease therapeutics is rapidly evolving with the emergence of orally bioavailable, small molecule glucagon-like peptide-1 receptor (GLP-1R) agonists. These innovative compounds offer a promising alternative to injectable peptide-based therapies, potentially improving patient adherence and accessibility. This guide provides a detailed head-to-head comparison of key small molecule GLP-1R agonists in clinical development, focusing on their performance, mechanism of action, and supporting experimental data for researchers, scientists, and drug development professionals.

Introduction to Small Molecule GLP-1R Agonists

GLP-1R is a well-established target for the treatment of type 2 diabetes and obesity.[1][2] Activation of this receptor mimics the effects of the endogenous incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and reduced appetite.[3][4] While injectable peptide agonists have demonstrated significant efficacy, the development of oral small molecules represents a major advancement in this therapeutic class.[5] This guide will focus on a comparative analysis of four prominent small molecule GLP-1R agonists: Danuglipron (PF-06882961), Orforglipron (LY3502970), TTP273, and RGT-075.

In Vitro Pharmacological Profile

The in vitro activity of these agonists is crucial for understanding their potency and signaling properties at the GLP-1R. The following table summarizes key pharmacological parameters.

ParameterDanuglipron (PF-06882961)Orforglipron (LY3502970)TTP273RGT-075
Target GLP-1RGLP-1RGLP-1RGLP-1R
Molecule Type Small moleculeSmall moleculeSmall moleculeSmall molecule
Mechanism of Action Full agonistPartial G protein-biased agonistG-protein pathway selective agonistFull agonist
Potency (cAMP Assay) EC50 = 13 nMHigh-affinity (Ki = 1 nM)Potent GLP-1R agonistnM potency
β-Arrestin Recruitment Partial agonist (EC50 = 490 nM)NegligibleNo significant activation of ERK pathway at clinically relevant concentrationsMuch reduced activity
Signaling Bias Gs-biasedGs-biasedG-protein pathway selectiveGs-biased

Clinical Efficacy and Safety Overview

Clinical trials have provided valuable insights into the efficacy and safety profiles of these small molecule GLP-1R agonists. The following table summarizes key findings from clinical studies.

Clinical OutcomeDanuglipron (PF-06882961)Orforglipron (LY3502970)TTP273RGT-075
Phase of Development Phase 2b (obesity trial discontinued)Phase 3Phase 2Phase 2b
HbA1c Reduction Up to -1.41% (in T2DM)Up to -1.8% (in T2DM)Statistically significant reductionPromising trends in reduction
Weight Loss -8% to -13% placebo-adjusted at 32 weeks (in obesity)Up to -7.6% at 40 weeks (in T2DM)Trends towards weight loss observed5% placebo-adjusted at 12 weeks (in obesity)
Key Adverse Events Nausea, dyspepsia, vomitingMild-to-moderate gastrointestinal eventsNegligible incidences of nausea and vomitingNausea, vomiting, headache

Signaling Pathways and Experimental Workflows

The differential signaling properties of these agonists, particularly their biased agonism, are thought to influence their efficacy and tolerability profiles.

GLP-1R Signaling Cascade

GLP1R_Signaling cluster_agonist Agonist Binding cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Agonist Small Molecule GLP-1R Agonist GLP1R GLP-1R Agonist->GLP1R Binds to Gs Gs GLP1R->Gs Activates BetaArrestin β-Arrestin GLP1R->BetaArrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes Internalization Receptor Internalization BetaArrestin->Internalization Mediates

Experimental Workflow for In Vitro Characterization

experimental_workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis cAMP_Assay cAMP Accumulation Assay EC50 Determine EC50 (Potency) cAMP_Assay->EC50 Emax Determine Emax (Efficacy) cAMP_Assay->Emax BetaArrestin_Assay β-Arrestin Recruitment Assay BetaArrestin_Assay->EC50 BetaArrestin_Assay->Emax Bias Calculate Signaling Bias EC50->Bias Emax->Bias

Detailed Experimental Protocols

cAMP Accumulation Assay

This assay is fundamental for determining the potency and efficacy of GLP-1R agonists.

  • Cell Line: HEK293 or CHO cells stably expressing the human GLP-1R are commonly used.

  • Procedure:

    • Cells are seeded in 96- or 384-well plates and incubated overnight.

    • The following day, the culture medium is replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Serial dilutions of the test compound (e.g., danuglipron) and a reference agonist (e.g., GLP-1) are added to the wells.

    • After a specific incubation period (typically 30-60 minutes) at 37°C, cells are lysed.

    • The intracellular cAMP concentration is quantified using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log of the agonist concentration. The EC50 (half-maximal effective concentration) and Emax (maximal effect) values are determined using a non-linear regression model.

β-Arrestin Recruitment Assay

This assay is used to assess the potential for biased agonism by measuring the recruitment of β-arrestin to the activated GLP-1R.

  • Cell Line: Engineered cell lines co-expressing the GLP-1R fused to a reporter fragment and β-arrestin fused to a complementary fragment are utilized (e.g., DiscoverX PathHunter).

  • Procedure:

    • Cells are plated in white, opaque-bottom microplates.

    • Varying concentrations of the test agonist are added to the wells.

    • Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, leading to the complementation of the reporter fragments and the generation of a detectable signal (e.g., chemiluminescence).

    • The signal is measured after an appropriate incubation time using a plate reader.

  • Data Analysis: Similar to the cAMP assay, dose-response curves are constructed to determine the EC50 and Emax for β-arrestin recruitment. The signaling bias can then be quantified by comparing the relative potency and efficacy for cAMP signaling versus β-arrestin recruitment.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of the GLP-1R agonist on glucose disposal.

  • Animal Model: Humanized mice expressing the human GLP-1R are often used due to species differences in receptor binding.

  • Procedure:

    • Mice are fasted overnight (typically 16-18 hours) with free access to water.

    • A baseline blood glucose measurement is taken from the tail vein.

    • The test compound is administered orally at a predetermined time before the glucose challenge.

    • A bolus of glucose (typically 2 g/kg) is administered via oral gavage.

    • Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to assess the improvement in glucose tolerance.

Conclusion

The development of small molecule GLP-1R agonists marks a significant step forward in the management of metabolic diseases. Danuglipron and orforglipron have shown promising results in clinical trials, with orforglipron demonstrating a particularly interesting profile of Gs-biased agonism. TTP273 and RGT-075 are also advancing through clinical development, with data suggesting favorable efficacy and tolerability. The continued investigation of these and other small molecule GLP-1R agonists will be crucial in defining their therapeutic potential and place in the evolving treatment paradigm for type 2 diabetes and obesity. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers in this dynamic field.

References

Navigating the Landscape of GLP-1 Receptor Agonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Lotiglipron's profile in the context of leading alternatives, Semaglutide and Tirzepatide, for the treatment of metabolic disorders. This guide synthesizes available preclinical and clinical data to inform drug development professionals.

The pursuit of effective treatments for obesity and type 2 diabetes has led to the development of a new class of drugs known as glucagon-like peptide-1 (GLP-1) receptor agonists. These therapies have demonstrated significant efficacy in improving glycemic control and promoting weight loss. This guide provides a comparative overview of this compound, a discontinued oral GLP-1 receptor agonist, alongside two prominent alternatives, Semaglutide and Tirzepatide, with a focus on their evaluation in non-human primate models, a critical step in preclinical development.

Efficacy in Non-Human Primate Models: A Comparative Look

Direct comparative efficacy data for this compound in non-human primate models is not publicly available due to the discontinuation of its clinical development. However, to provide a valuable benchmark for researchers, this guide presents data from studies on Semaglutide and Tirzepatide in these models. This is juxtaposed with the available human clinical trial data for this compound to offer a cross-species perspective, which should be interpreted with caution.

Table 1: Efficacy of GLP-1 Receptor Agonists in Non-Human Primates

Drug Animal Model Dosage Duration Key Findings Reference
Semaglutide Obese diabetic rhesus monkeysEscalating doses up to 0.05 mg/kg, twice weekly2 weeks titration, 3 weeks treatmentSignificantly reduced alcohol intake compared to vehicle. No significant change in body weight was observed during this short-term study.[1][2]
Tirzepatide Diet-induced obese cynomolgus monkeysNot specified6 monthsIn monkeys, body weight loss was dose-limiting at clinically relevant exposures, suggesting potent effects on food consumption and body weight.[3]
Liraglutide (for comparison) Obese non-human primatesNot specified6 weeksSignificant reduction in food intake (-38.5 ± 14.4%) and body weight (-10.9 ± 4.7%).[4]

Table 2: Efficacy of this compound in Human Clinical Trials

Study Population Dosage Duration Key Findings Reference
Type 2 Diabetes Up to 80 mg16 weeksReductions in HbA1c up to -1.44% compared to -0.07% for placebo.[5]
Obesity Up to 200 mg20 weeksDecreases in body weight up to -7.47% compared to -1.84% for placebo.

It is crucial to note that the development of this compound was halted due to safety concerns, specifically elevated liver transaminases observed in a subset of participants in clinical trials. This finding underscores the importance of thorough preclinical safety and efficacy evaluation in relevant animal models.

Understanding the Mechanism: The GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists exert their therapeutic effects by mimicking the action of the endogenous incretin hormone GLP-1. Upon binding to the GLP-1 receptor, primarily located on pancreatic beta cells and neurons in the brain, a signaling cascade is initiated, leading to enhanced glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.

GLP_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1 Agonist->GLP1R Binds to G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GLP-1 Receptor Signaling Pathway.

A Blueprint for Evaluation: Experimental Protocols in Non-Human Primates

The design of preclinical studies in non-human primates is critical for assessing the therapeutic potential and safety of novel GLP-1 receptor agonists. Based on published research, a representative experimental workflow is outlined below.

Experimental Protocol: Efficacy and Safety of a Novel GLP-1 Receptor Agonist in a Non-Human Primate Model of Obesity and Diabetes

1. Animal Model:

  • Species: Cynomolgus monkeys (Macaca fascicularis) or Rhesus monkeys (Macaca mulatta) are commonly used due to their physiological similarities to humans.

  • Induction of Obesity and Diabetes: Animals are often fed a high-fat diet to induce obesity, insulin resistance, and a diabetic or pre-diabetic state.

2. Study Design:

  • Groups: Typically include a vehicle control group and multiple dose groups for the test compound. A positive control group treated with a known GLP-1 receptor agonist (e.g., Semaglutide) is often included for comparison.

  • Dosing: The route of administration (e.g., subcutaneous injection, oral gavage) and dosing frequency are determined based on the pharmacokinetic profile of the drug. Dose-escalation studies may be performed to determine the optimal therapeutic window.

  • Duration: Studies can range from several weeks to months to assess both acute and chronic effects.

3. Key Efficacy Endpoints:

  • Body Weight: Measured regularly to assess the impact on weight loss.

  • Food and Water Intake: Monitored daily to evaluate effects on appetite and thirst.

  • Glycemic Control:

    • Fasting blood glucose and insulin levels.

    • Oral Glucose Tolerance Test (OGTT) or Intravenous Glucose Tolerance Test (IVGTT) to assess glucose disposal and insulin secretion.

    • HbA1c levels to evaluate long-term glycemic control.

  • Body Composition: Dual-energy X-ray absorptiometry (DEXA) scans can be used to measure changes in fat mass and lean mass.

4. Safety and Tolerability:

  • Clinical Observations: Daily monitoring for any adverse effects, such as changes in behavior, appetite, or signs of gastrointestinal distress.

  • Blood Chemistry and Hematology: Regular blood draws to monitor liver enzymes (ALT, AST), kidney function (creatinine, BUN), and other vital parameters.

  • Cardiovascular Monitoring: In some studies, telemetry may be used to continuously monitor heart rate and blood pressure.

  • Histopathology: At the end of the study, tissues (e.g., pancreas, liver, kidney) are collected for microscopic examination to identify any potential drug-related pathologies.

Experimental_Workflow start Animal Acclimation & Baseline Measurements diet Induction of Obesity/Diabetes (High-Fat Diet) start->diet randomization Randomization into Treatment Groups diet->randomization dosing Drug Administration (Vehicle, Test Compound, Positive Control) randomization->dosing monitoring In-Life Monitoring (Body Weight, Food Intake, Clinical Observations) dosing->monitoring measurements Efficacy Measurements (OGTT, Blood Glucose, HbA1c, DEXA) monitoring->measurements safety Safety Assessments (Blood Chemistry, Hematology, Cardiovascular Monitoring) monitoring->safety termination Study Termination & Necropsy measurements->termination data_analysis Data Analysis & Interpretation measurements->data_analysis safety->termination safety->data_analysis histopathology Histopathological Analysis termination->histopathology histopathology->data_analysis

Caption: Experimental Workflow for GLP-1 Agonist Evaluation.

Conclusion

While this compound showed promise as an oral GLP-1 receptor agonist in early human trials, its development was prudently discontinued due to safety signals. The robust preclinical data available for competitors like Semaglutide and Tirzepatide in non-human primate models highlight the critical role of these studies in de-risking clinical development. For researchers and drug development professionals, this comparative guide underscores the importance of a comprehensive preclinical evaluation to ensure the safety and efficacy of novel therapeutic candidates in the dynamic field of metabolic disease treatment.

References

Comparative Analysis of Lotiglipron's GPCR Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity of Lotiglipron, an investigational oral, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist. Due to the discontinuation of this compound's clinical development, publicly available data on its broad cross-reactivity profile against a panel of GPCRs is limited. Therefore, this guide presents the available on-target activity of this compound and draws comparisons with other small-molecule GLP-1R agonists where selectivity data has been published. The experimental protocols described herein represent standard industry practices for assessing GPCR selectivity.

Introduction to this compound

This compound (PF-07081532) was developed by Pfizer as an oral, non-peptide agonist of the GLP-1 receptor, a class B GPCR, for the treatment of type 2 diabetes and obesity. Activation of the GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and reduces appetite. While showing efficacy in clinical trials, development was halted due to findings of elevated liver transaminases. Understanding the selectivity of such a molecule is crucial for interpreting its biological effects and potential off-target liabilities.

On-Target Activity of this compound

The following table summarizes the available in vitro data on this compound's activity at the GLP-1 receptor.

ParameterReceptorValueAssay Type
Binding Affinity (Ki) Mutated Rat GLP-1R S33W2770 nMRadioligand Binding Assay
Functional Potency (EC50) High-density expressed mutant rat GLP-1R S33W26.9 nMcAMP Accumulation Assay
Functional Potency (EC50) Mutant rat GLP-1R S33W198 nMβ-arrestin 1 Recruitment
Functional Potency (EC50) Mutant rat GLP-1R S33W274 nMβ-arrestin 2 Recruitment

Cross-Reactivity Comparison with other Small-Molecule GLP-1R Agonists

Direct experimental data on this compound's cross-reactivity with other GPCRs, such as the closely related Glucagon Receptor (GCGR) and Gastric Inhibitory Polypeptide Receptor (GIPR), is not publicly available. However, data from other oral, small-molecule GLP-1R agonists can provide insights into the expected selectivity profile for this class of drugs. High selectivity for the GLP-1R is a key design objective to minimize off-target effects.

For instance, Danuglipron , another oral small-molecule GLP-1R agonist from Pfizer, was reported to have an approximately 5-fold greater selectivity for the cAMP signaling pathway over the β-arrestin recruitment pathway, indicating pathway-specific bias. Orforglipron , a selective ligand of the human GLP-1R, demonstrates high-affinity binding with a Ki of 1 nM and shows negligible β-arrestin recruitment, suggesting a G-protein biased agonism.

A comprehensive assessment of cross-reactivity would typically involve screening against a panel of GPCRs. The results would be expressed as the binding affinity (Ki) or functional potency (EC50) at these off-target receptors. A high ratio of off-target Ki or EC50 to the on-target Ki or EC50 indicates high selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine GPCR selectivity and cross-reactivity.

Radioligand Binding Assay for GPCR Selectivity Panel

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) to a wide range of GPCRs.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the GPCR of interest.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) is used.

  • Radioligand: A specific radiolabeled ligand for each GPCR target is used at a concentration close to its dissociation constant (Kd).

  • Competition Binding: Membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

cAMP Accumulation Assay for Functional Activity

Objective: To measure the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled GPCRs.

Methodology:

  • Cell Culture: Cells expressing the GPCR of interest are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well plates and grown to confluence.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of various concentrations of the test compound.

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: A lysis buffer is added to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.

Methodology:

  • Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET). The GPCR is tagged with one component of a reporter system (e.g., a small enzyme fragment), and β-arrestin is tagged with the complementary component.

  • Cell Lines: Engineered cell lines co-expressing the tagged GPCR and β-arrestin are used.

  • Compound Stimulation: Cells are treated with various concentrations of the test compound.

  • Recruitment and Signal Generation: Ligand-induced GPCR activation leads to the recruitment of β-arrestin, bringing the two reporter fragments into close proximity and generating a detectable signal (e.g., luminescence or a fluorescent signal).

  • Detection: The signal is measured using a luminometer or a fluorescence plate reader.

  • Data Analysis: The EC50 value for β-arrestin recruitment is determined from the dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GLP1R GLP-1 Receptor (GPCR) This compound->GLP1R Binds and Activates Gs Gαs GLP1R->Gs Activates BetaArrestin β-Arrestin GLP1R->BetaArrestin Recruits AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Insulin Secretion) PKA->Downstream Internalization Receptor Internalization BetaArrestin->Internalization

Caption: GLP-1R signaling pathway activated by this compound.

GPCR_Cross_Reactivity_Workflow start Start: Test Compound (e.g., this compound) primary_screen Primary Screen: Radioligand Binding Assay (GPCR Selectivity Panel) start->primary_screen data_analysis1 Data Analysis: Determine Ki values for all tested GPCRs primary_screen->data_analysis1 hit_identification Identify Off-Target Hits (Significant Binding) data_analysis1->hit_identification functional_assays Functional Follow-up Assays (cAMP, β-Arrestin, etc.) for Off-Target Hits hit_identification->functional_assays Yes selectivity_profile Generate Selectivity Profile: Compare on-target vs. off-target potency hit_identification->selectivity_profile No significant hits data_analysis2 Data Analysis: Determine EC50/IC50 values and assess functional activity functional_assays->data_analysis2 data_analysis2->selectivity_profile end End: Characterized Cross-Reactivity Profile selectivity_profile->end

Caption: Workflow for assessing GPCR cross-reactivity.

Lotiglipron's Clinical Efficacy in Glycemic Control and Weight Management: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the clinical efficacy of lotiglipron, an oral small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist, against a placebo in managing HbA1c levels and body weight. The data presented is derived from a Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study (NCT05579977). It is important to note that the clinical development of this compound was terminated due to safety concerns related to elevated liver transaminases.[1][2][3]

Quantitative Data Summary

The following tables summarize the key findings from the Phase 2 clinical trial, comparing the effects of various doses of this compound to a placebo on HbA1c and body weight in individuals with Type 2 Diabetes (T2D) and obesity.

Table 1: Change in HbA1c in Participants with Type 2 Diabetes at Week 16
Treatment GroupMean Change from Baseline (%)90% Confidence Intervalp-value vs. Placebo
Placebo-0.07-0.25, 0.11-
This compound (all doses)Statistically significant reductions-< 0.0001
This compound (80 mg)-1.44-1.63, -1.26< 0.0001

Data sourced from a Phase 2, randomized, double-blind, placebo-controlled study.[1][2]

Table 2: Change in Body Weight in Participants with Obesity at Week 20
Treatment GroupMean Change from Baseline (%)90% Confidence Intervalp-value vs. Placebo
Placebo-1.84-2.85, -0.83-
This compound (all doses)Statistically significant reductions-< 0.01
This compound (200 mg, five-step titration)-7.47-8.50, -6.43< 0.01

Data sourced from a Phase 2, randomized, double-blind, placebo-controlled study.

Experimental Protocols

The data presented above was obtained from a Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study (NCT05579977).

Study Design: Participants were randomized to receive once-daily oral this compound at various doses or a matching placebo. The study included two distinct cohorts: adults with Type 2 Diabetes (T2D) inadequately controlled on metformin, and adults with obesity without T2D.

Key Methodologies:

  • HbA1c Measurement: Glycated hemoglobin (HbA1c) levels were measured at baseline and at specified intervals throughout the study. While the specific analytical method is not detailed in the provided summaries, standard laboratory procedures for HbA1c assessment, such as high-performance liquid chromatography (HPLC) or immunoassay, are typically employed in such clinical trials.

  • Body Weight Measurement: Body weight was measured at baseline and at regular intervals. Standardized procedures are typically followed, including measurement at the same time of day, with similar clothing, and using a calibrated scale to ensure consistency and accuracy.

Inclusion Criteria for T2D Cohort: Participants in the Type 2 Diabetes cohort had a baseline HbA1c between 7.0% and 10.0% and were on a stable dose of metformin (≥1500 mg/day or the maximum tolerated dose) for at least 8 weeks prior to screening.

Inclusion Criteria for Obesity Cohort: Participants in the obesity cohort had a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity. They did not have a diagnosis of diabetes.

Visualizations

This compound's Mechanism of Action: GLP-1 Receptor Signaling Pathway

This compound is a small-molecule agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor. Upon binding, it activates the receptor, initiating a cascade of intracellular signaling events that contribute to improved glycemic control and weight loss.

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Downstream Effects This compound This compound (Oral Small Molecule) GLP1R GLP-1 Receptor This compound->GLP1R Binds and Activates AC Adenylate Cyclase GLP1R->AC Activates GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying Appetite ↓ Appetite GLP1R->Appetite Central Nervous System Effects cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin ↑ Insulin Secretion (Glucose-dependent) PKA->Insulin Glucagon ↓ Glucagon Secretion PKA->Glucagon Epac2->Insulin

Caption: GLP-1 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow: this compound Phase 2 Clinical Trial

The following diagram illustrates the logical flow of the Phase 2 clinical trial for this compound.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (Double-Blind) cluster_assessment Assessment cluster_analysis Data Analysis & Outcome P1 Patient Population (T2D or Obesity) P2 Informed Consent & Eligibility Screening P1->P2 R1 Randomization P2->R1 T1 This compound (Multiple Dose Cohorts) R1->T1 T2 Placebo R1->T2 A1 Baseline Measurements (HbA1c, Body Weight) A2 Follow-up Measurements (Weeks 16 & 20) A1->A2 DA1 Statistical Analysis (Comparison to Placebo) A2->DA1 DA2 Early Termination (Safety Concerns) DA1->DA2

Caption: Logical Workflow of the this compound Phase 2 Clinical Trial.

References

Pfizer's Strategic Pivot: Why Lotiglipron Was Discontinued in Favor of Danuglipron in the Race for an Oral GLP-1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY - In a decisive move within its competitive oral glucagon-like peptide-1 (GLP-1) receptor agonist program, Pfizer announced the discontinuation of lotiglipron (PF-07081532) to prioritize the development of danuglipron (PF-06882961). The decision was primarily driven by observations of elevated liver enzymes in a subset of patients treated with this compound, a safety signal that was not observed in the extensive clinical program for danuglipron at the time.[1][2] This comparison guide provides a detailed analysis for researchers, scientists, and drug development professionals on the data and circumstances that led to this strategic pivot.

While Pfizer ultimately discontinued the development of danuglipron as well due to a single case of potential drug-induced liver injury, the initial decision to halt this compound's development was based on a comparative assessment of the available clinical trial data for the two candidates.[1][2]

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety findings from the clinical trials of this compound and danuglipron, providing a quantitative basis for Pfizer's decision.

Table 1: Efficacy of this compound vs. Danuglipron in Patients with Type 2 Diabetes

ParameterThis compound (Phase 2)Danuglipron (Phase 2b)
Primary Endpoint Change from baseline in HbA1c at Week 16Change from baseline in HbA1c at Week 16
Dosage 80 mg once dailyUp to 120 mg twice daily
HbA1c Reduction -1.44% (90% CI: -1.63, -1.26)Up to -1.16% (placebo-adjusted)
Fasting Plasma Glucose Reduction Not reportedUp to -33.24 mg/dL (placebo-adjusted)
Body Weight Reduction Not reported in this cohortUp to -4.17 kg (placebo-adjusted)

Data for this compound is from the NCT05579977 study. Data for danuglipron is from the NCT03985293 study as published in the Journal of the American Medical Association Network Open.[3]

Table 2: Efficacy of this compound vs. Danuglipron in Patients with Obesity

ParameterThis compound (Phase 2)Danuglipron (Phase 2b)
Primary Endpoint Percentage change from baseline in body weight at Week 20Percentage change from baseline in body weight at 26 and 32 weeks
Dosage 200 mg once daily (five-step titration)40 mg to 200 mg twice daily
Body Weight Reduction -7.47% (90% CI: -8.50, -6.43)-5% to -9.5% (placebo-adjusted at 26 weeks) -8% to -13% (placebo-adjusted at 32 weeks)

Data for this compound is from the NCT05579977 study. Data for danuglipron is from the NCT04707313 study.

Table 3: Comparative Safety Profile

Adverse EventThis compound (Phase 2)Danuglipron (at the time of this compound's discontinuation)
Elevated Liver Transaminases Observed in 6.6% of T2D and 6.0% of obesity participants (vs. 1.6% in placebo)No transaminase elevations observed in over 1,400 participants
Most Common Adverse Events Nausea, vomiting, diarrheaNausea, vomiting, diarrhea
Discontinuation due to Adverse Events Not specifiedHigh discontinuation rates (>50% across all doses)

Data for this compound is from the NCT05579977 study. Danuglipron safety data is based on Pfizer's statements at the time of this compound's discontinuation.

Experimental Protocols

A summary of the methodologies for the key clinical trials is provided below.

This compound (NCT05579977)
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, dose-ranging study in adults with Type 2 Diabetes (T2D) and separately, in adults with obesity.

  • Patient Population: Adults with T2D with inadequate glycemic control on metformin, and adults with obesity without T2D.

  • Intervention: Once-daily oral this compound at various doses or placebo.

  • Efficacy Assessment:

    • T2D Cohort: The primary endpoint was the change from baseline in Hemoglobin A1c (HbA1c) at week 16.

    • Obesity Cohort: The primary endpoint was the percentage change from baseline in body weight at week 20.

  • Safety Assessment: Monitoring of treatment-emergent adverse events (TEAEs), clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms (ECGs). Liver enzyme monitoring was a key component of the safety evaluation.

  • Statistical Analysis: Efficacy endpoints were analyzed using a mixed model for repeated measures (MMRM).

Danuglipron (NCT04707313 - Obesity; NCT03985293 - T2D)
  • Study Design:

    • NCT04707313: A Phase 2b, randomized, double-blind, placebo-controlled, dose-ranging study in adults with obesity.

    • NCT03985293: A Phase 2, randomized, double-blind, placebo-controlled study in adults with T2D.

  • Patient Population:

    • NCT04707313: Adults with obesity without T2D.

    • NCT03985293: Adults with T2D with inadequate glycemic control.

  • Intervention: Twice-daily oral danuglipron at various doses or placebo.

  • Efficacy Assessment:

    • NCT04707313: The primary endpoint was the change in body weight from baseline. Secondary endpoints included the proportion of participants achieving ≥5% weight loss and changes in waist circumference.

    • NCT03985293: The primary endpoint was the change from baseline in HbA1c at week 16. Secondary endpoints included changes in fasting plasma glucose and body weight.

  • Safety Assessment: Comprehensive monitoring of adverse events, with a safety profile that, at the time of this compound's discontinuation, was noted to be consistent with the GLP-1 receptor agonist class without signals of liver enzyme elevations.

  • Statistical Analysis: Efficacy data were analyzed using appropriate statistical models to compare the effects of different doses of danuglipron with placebo.

Visualizing the Rationale and Mechanism

To further elucidate the context of Pfizer's decision and the biological underpinnings of these drug candidates, the following diagrams are provided.

GLP1_Signaling_Pathway cluster_cell Pancreatic Beta Cell GLP1 GLP-1 Agonist (this compound/Danuglipron) GLP1R GLP-1 Receptor GLP1->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes fusion of InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Leads to GlucoseUptake Glucose Uptake InsulinSecretion->GlucoseUptake Stimulates Glucose Glucose Glucose->GlucoseUptake

Caption: GLP-1 Receptor Signaling Pathway.

Pfizer_Decision_Pathway start Pfizer's Oral GLP-1 Program This compound This compound Development start->this compound danuglipron Danuglipron Development start->danuglipron phase1_2_loti Phase 1/2 Clinical Trials (NCT05579977) This compound->phase1_2_loti phase2_danu Phase 2 Clinical Trials (NCT04707313, NCT03985293) danuglipron->phase2_danu efficacy_loti Demonstrated Efficacy (HbA1c & Weight Loss) phase1_2_loti->efficacy_loti safety_loti Safety Signal Identified: Elevated Liver Enzymes phase1_2_loti->safety_loti efficacy_danu Demonstrated Efficacy (HbA1c & Weight Loss) phase2_danu->efficacy_danu safety_danu Favorable Safety Profile: No Liver Enzyme Elevation phase2_danu->safety_danu discontinue_loti Discontinue this compound safety_loti->discontinue_loti continue_danu Prioritize Danuglipron safety_danu->continue_danu end Focus on Danuglipron (Later Discontinued) discontinue_loti->end continue_danu->end

References

Safety Operating Guide

Proper Disposal of Lotiglipron: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of lotiglipron, a glucagon-like peptide 1 receptor (GLP-1R) agonist used in research, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Although clinical development of this compound was discontinued, its use in preclinical studies necessitates clear protocols for waste management. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with care. According to product information from suppliers, this compound should be considered a hazardous material.[1] All personnel must adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not ingest or inhale the compound.[1]

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly review the complete Safety Data Sheet (SDS) provided by the supplier. This document contains critical information on hazards, handling, and emergency procedures.

Quantitative Data and Physical Properties

A summary of key quantitative data for this compound is provided below to inform handling and disposal decisions.

PropertyValue
Synonym PF-07081532
Molecular Formula C₃₁H₃₁ClN₄O₅ • HCl
Formula Weight 611.5 g/mol
Formulation A solid
Solubility DMSO: Slightly soluble (0.1-1 mg/ml)Ethanol: Slightly soluble (0.1-1 mg/ml)
Storage -20°C
Stability ≥ 4 years

Data sourced from Cayman Chemical product information.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, and it is essential to make this determination for proper segregation and disposal.

Step 1: Waste Characterization
  • Consult the SDS: The Safety Data Sheet is the primary resource for determining if this compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).

  • Segregate Waste Streams: At the point of generation, separate this compound waste from other laboratory waste. Establish distinct, clearly labeled containers for the following:

    • Unused or Expired this compound: Pure chemical, whether in solid form or in solution.

    • Contaminated Labware: Items such as pipette tips, vials, and flasks that have come into direct contact with this compound.

    • Contaminated PPE: Gloves, disposable lab coats, and other protective gear contaminated during handling.

    • Sharps: Needles or other sharp instruments used in the handling or administration of this compound.

Step 2: Disposal of Unused or Expired this compound
  • Do Not Dispose in Trash or Sewer: Unused or expired this compound must not be disposed of in the regular trash or poured down the drain. This practice is prohibited for many pharmaceutical wastes to prevent environmental contamination.

  • Package for Hazardous Waste Disposal:

    • Place the original container with the unused product into a larger, sealable, and appropriately labeled hazardous waste container.

    • If the material is in solution, ensure the container is leak-proof.

    • Label the container clearly as "Hazardous Waste" and include the chemical name ("this compound") and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Disposal of Contaminated Labware and PPE
  • Solid Waste: Non-sharp solid waste, including contaminated gloves, empty vials, and pipette tips, should be collected in a designated hazardous waste container. This container should be lined with a durable plastic bag and clearly labeled.

  • Sharps Waste: All sharps contaminated with this compound must be immediately placed in a puncture-resistant, leak-proof sharps container. These containers should be clearly marked with the biohazard symbol and as containing pharmaceutical waste.

Step 4: Final Disposal
  • Arrange for Professional Disposal: All this compound waste, once properly segregated and containerized, must be disposed of through a licensed hazardous waste management company. Contact your institution's EHS department to coordinate a pickup.

  • Maintain Records: Keep accurate records of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and regulatory requirements.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and pharmaceutical waste regulations. No specific experimental protocols for the disposal of this compound, such as chemical neutralization methods, are publicly available. Therefore, adherence to the waste management guidelines provided by the chemical supplier and local regulatory bodies is paramount.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Lotiglipron_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation & Segregation cluster_streams Waste Streams cluster_containment Containment cluster_disposal Final Disposal start Handling this compound (Solid or Solution) waste_char Characterize Waste (Consult SDS) start->waste_char segregate Segregate Waste Streams waste_char->segregate unused_product Unused/Expired This compound segregate->unused_product Pure Chemical contaminated_labware Contaminated Labware (Vials, Pipette Tips) segregate->contaminated_labware Non-Sharps contaminated_ppe Contaminated PPE (Gloves, Coats) segregate->contaminated_ppe PPE sharps Contaminated Sharps segregate->sharps Sharps hw_container_liquid Leak-proof Hazardous Waste Container unused_product->hw_container_liquid hw_container_solid Labeled Hazardous Waste Container contaminated_labware->hw_container_solid contaminated_ppe->hw_container_solid sharps_container Puncture-Resistant Sharps Container sharps->sharps_container ehs_contact Contact EHS for Pickup hw_container_solid->ehs_contact hw_container_liquid->ehs_contact sharps_container->ehs_contact licensed_disposal Disposal by Licensed Hazardous Waste Vendor ehs_contact->licensed_disposal record_keeping Maintain Disposal Records licensed_disposal->record_keeping

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Lotiglipron

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides critical, immediate safety and logistical information for the handling and disposal of Lotiglipron. Strict adherence to these guidelines is essential to ensure personal safety and proper management of this research compound.

This compound is an experimental, orally active glucagon-like peptide-1 receptor (GLP-1R) agonist.[1] Its clinical development was discontinued by Pfizer due to safety concerns, specifically observations of elevated liver enzymes (transaminases) in clinical trial participants.[2] This underscores the need for careful handling and awareness of its potential biological hazards. This compound is intended for research use only and is not for human or veterinary use.[3]

Personal Protective Equipment (PPE) and Handling

Given that this compound is a hazardous compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and handling precautions.

Category Requirement Rationale
Eye Protection Chemical safety gogglesProtects eyes from splashes of solutions or contact with the solid compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. For operations that may generate dust or aerosols, use a certified respirator.Minimizes the risk of inhalation.
General Hygiene Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling.Prevents accidental exposure through various routes.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial. The following table outlines the initial first aid measures to be taken.

Exposure Route First Aid Measures
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring the safety of personnel and the environment.

Aspect Procedure
Storage Store at -20°C for long-term stability.[1]
Disposal Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Spill Management In case of a spill, wear appropriate PPE. For solid spills, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocol: General Workflow for a Cell-Based GLP-1R Agonist Assay

While a specific, detailed protocol for every possible experiment with this compound is not feasible, the following provides a general workflow for a common application: a cell-based assay to measure GLP-1 receptor activation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solution Prepare this compound Stock Solution (e.g., in DMSO) treatment Treat Cells with this compound (and controls) prep_solution->treatment cell_culture Culture GLP-1R Expressing Cells cell_seeding Seed Cells into Assay Plate cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for a Defined Period treatment->incubation readout Measure Downstream Signal (e.g., cAMP levels) incubation->readout data_collection Collect Data readout->data_collection data_analysis Analyze and Plot Data (e.g., dose-response curve) data_collection->data_analysis

Caption: General experimental workflow for a cell-based GLP-1R agonist assay.

Signaling Pathway of GLP-1 Receptor Agonism

This compound functions as a GLP-1 receptor agonist. The diagram below illustrates the general signaling pathway initiated by the binding of a GLP-1R agonist to its receptor.

signaling_pathway This compound This compound (GLP-1R Agonist) GLP1R GLP-1 Receptor This compound->GLP1R Binds to G_protein G Protein (Gs) GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylates targets leading to

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.